Product packaging for 7-nitro-4aH-quinolin-2-one(Cat. No.:)

7-nitro-4aH-quinolin-2-one

Cat. No.: B15132863
M. Wt: 190.16 g/mol
InChI Key: RHJFCPZUBQTTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Nitro-4aH-quinolin-2-one is a nitro-substituted quinolinone derivative offered as a high-purity building block for chemical synthesis and drug discovery research. The quinolinone scaffold is recognized as a privileged structure in medicinal chemistry, known for yielding compounds with a broad spectrum of biological activities . The introduction of a nitro group at the 7-position is a key functionalization, as nitroquinolones can serve as versatile synthetic intermediates; the nitro group can be reduced to an amine for further derivatization or can activate the core structure for nucleophilic substitution reactions and cycloadditions, enabling access to a diverse array of complex molecular architectures . This compound is of significant interest for researchers developing novel pharmacologically active agents. Quinolinone derivatives are extensively investigated for their potential antibacterial, anticancer, and anti-inflammatory properties . The specific stereochemistry of the 4aH moiety may also impart unique spatial orientation, potentially influencing interactions with biological targets. Researchers can utilize this compound as a core scaffold to explore structure-activity relationships (SAR) and to develop new multi-target agents for treating complex diseases . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B15132863 7-nitro-4aH-quinolin-2-one

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

7-nitro-4aH-quinolin-2-one

InChI

InChI=1S/C9H6N2O3/c12-9-4-2-6-1-3-7(11(13)14)5-8(6)10-9/h1-6H

InChI Key

RHJFCPZUBQTTHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=CC21)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 7-Nitroquinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 7-nitroquinolin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the likely instability of the 4aH tautomer, this guide focuses on the synthesis and characterization of the more stable 7-nitro-1H-quinolin-2-one. The methodologies, data, and analytical techniques described herein are compiled to support researchers in the effective synthesis, purification, and identification of this target molecule.

Synthesis of 7-Nitroquinolin-2-one

The synthesis of 7-nitroquinolin-2-one can be approached through various synthetic strategies. A common and effective method involves the nitration of a quinolin-2-one precursor. The following protocol is a representative example of how this transformation can be achieved.

Experimental Protocol: Nitration of Quinolin-2-one

Materials:

  • Quinolin-2-one

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve quinolin-2-one in concentrated sulfuric acid at 0°C using an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel, and the solid is washed with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure 7-nitroquinolin-2-one.

  • Dry the purified product under vacuum.

Characterization of 7-Nitroquinolin-2-one

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 7-nitroquinolin-2-one. The following techniques are critical for this purpose.

Physical Properties

A summary of the expected physical properties of 7-nitroquinolin-2-one is provided in the table below. These values are based on data for the closely related compound 7-nitroquinoline.[1]

PropertyValue
Molecular FormulaC₉H₆N₂O₃
Molecular Weight190.16 g/mol
Melting Point>250 °C (decomposes)
AppearanceYellow to pale-yellow solid
SolubilitySoluble in DMSO and DMF
Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure of the synthesized compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for elucidating the chemical structure. The expected chemical shifts for 7-nitroquinolin-2-one are summarized below.

¹H NMR Data¹³C NMR Data
Chemical Shift (ppm) Assignment
~8.5Ar-H
~8.2Ar-H
~8.0Ar-H
~7.8Ar-H
~6.7=CH

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 7-nitroquinolin-2-one, the expected molecular ion peak [M+H]⁺ would be observed at m/z 191.04.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorption bands are listed below.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~1660C=O stretch (amide)
~1520, ~1340N-O stretch (nitro group)
~1600, ~1480C=C stretch (aromatic)

Potential Biological Activity and Signaling Pathways

Quinolin-2-one derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] The introduction of a nitro group can significantly influence the biological profile of the molecule.[5] Nitro compounds are known to act as bioreductive prodrugs, where the nitro group is reduced in hypoxic environments, leading to the formation of cytotoxic species. This mechanism is particularly relevant in the context of cancer therapy.

The potential mechanism of action for a nitro-containing quinolinone could involve the inhibition of key cellular enzymes or interference with DNA replication processes. The following diagram illustrates a generalized workflow for investigating the biological activity of 7-nitroquinolin-2-one.

Biological_Activity_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 7-Nitroquinolin-2-one Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer Enzyme_Inhibition Enzyme Inhibition Assays Antimicrobial->Enzyme_Inhibition Identify Target Anticancer->Enzyme_Inhibition DNA_Interaction DNA Interaction Studies Anticancer->DNA_Interaction Signaling_Pathway Signaling Pathway Analysis DNA_Interaction->Signaling_Pathway

Workflow for Biological Evaluation

Logical Synthesis Pathway

The synthesis of 7-nitroquinolin-2-one from a readily available starting material like m-nitroaniline can be envisioned through a multi-step process. A logical pathway is outlined in the diagram below.

Synthesis_Pathway Start m-Nitroaniline Intermediate1 7-Nitro-1,2,3,4-tetrahydroquinoline Start->Intermediate1 Skraup Reaction (Glycerol, H₂SO₄) Product 7-Nitroquinoline Intermediate1->Product Dehydrogenation (e.g., DDQ) FinalProduct 7-Nitroquinolin-2-one Product->FinalProduct Oxidation

References

Unveiling 7-nitro-4aH-quinolin-2-one: A Technical Guide to an Uncharted Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical properties and structure of 7-nitro-4aH-quinolin-2-one. It is important to note that this specific tautomer is not well-documented in existing scientific literature. Therefore, this document compiles and extrapolates information from closely related and more stable isomers, such as 7-nitroquinolin-2(1H)-one, to provide a comprehensive theoretical and practical overview for research and development purposes.

Chemical Structure and Isomerism

The quinolinone core is a versatile scaffold in medicinal chemistry. The position of the nitro group and the tautomeric form of the quinolinone ring are critical determinants of its chemical and biological properties. While the 2-quinolone (or carbostyril) form is generally the most stable tautomer, other forms, such as the specified 4aH-quinolin-2-one, can exist, potentially as transient intermediates.[1] Computational studies on related quinolinone systems can help elucidate the relative stabilities of these different isomers.[1][2]

The introduction of a nitro group at the 7-position significantly influences the electronic properties of the quinoline ring system, which can, in turn, affect its reactivity and potential as a pharmacological agent. Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data for this compound is not available, the following table summarizes the known properties of the closely related and more stable isomer, 7-nitroquinoline, and the expected properties for 7-nitroquinolin-2-ol, another tautomeric form. These values provide a baseline for predicting the characteristics of the 4aH isomer.

Property7-Nitroquinoline7-Nitroquinolin-2-olThis compound (Predicted)
Molecular Formula C₉H₆N₂O₂[4]C₉H₆N₂O₃[5]C₉H₆N₂O₃
Molecular Weight 174.16 g/mol [4]190.16 g/mol [5]190.16 g/mol
Melting Point 129-130 °C[6]Not availableLikely a solid with a distinct melting point
Boiling Point 305.12 °C at 760 mmHg[6]Not availableExpected to be high, likely decomposing before boiling
Appearance Yellow needle-like crystals[7]Light yellow to green-yellow solid[5]Expected to be a colored solid
Solubility Poorly soluble in water; soluble in organic solvents like alcohols and ketones.[7]Not availableLikely soluble in polar organic solvents

Spectroscopic Data:

Spectroscopic analysis is crucial for the structural elucidation of novel compounds. Based on related structures, the following are the expected spectroscopic features for this compound:

  • ¹H NMR: The proton NMR spectrum would be complex due to the asymmetry of the molecule. Key signals would include those for the aromatic protons on the benzene ring, influenced by the electron-withdrawing nitro group, and signals for the protons on the dihydropyridinone ring, including a characteristic signal for the proton at the 4a position.

  • ¹³C NMR: The carbon NMR would show distinct signals for the nine carbon atoms, with the carbons attached to the nitro group and the carbonyl group appearing at lower fields.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ketone (around 1650-1680 cm⁻¹), N-H stretching if any tautomerization occurs, and the symmetric and asymmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).[8][9]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (190.16 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the quinolinone ring.

Synthesis Strategies

Direct synthesis of the this compound isomer is not reported. However, synthetic routes to related 7-nitro-2-quinolones can be adapted. A plausible approach would involve the nitration of a suitable quinolin-2-one precursor.

Workflow for a Potential Synthetic Approach:

Synthesis_Workflow cluster_start Starting Material cluster_nitration Nitration cluster_isomerization Isomer Separation/Control cluster_product Potential Products start Quinolin-2-one nitration Nitration Reaction start->nitration Reacts with reagents Fuming HNO₃ / H₂SO₄ reagents->nitration separation Chromatographic Separation nitration->separation Yields mixture product_7_nitro 7-Nitroquinolin-2(1H)-one separation->product_7_nitro Major Isomer product_4aH This compound (Minor/Unstable Isomer) separation->product_4aH Potential Minor Isomer isomer_control Tautomer Control (pH, Solvent) isomer_control->separation

Caption: A potential workflow for the synthesis of 7-nitro-substituted quinolin-2-ones.

Experimental Protocol (Adapted from the synthesis of 7-methyl-8-nitroquinoline):

This protocol is adapted from a known procedure for the nitration of a related quinoline derivative and may require optimization for the synthesis of 7-nitro-quinolin-2-one isomers.[3]

  • Preparation of Nitrating Mixture: A solution of fuming nitric acid is added dropwise to concentrated sulfuric acid at a low temperature (e.g., -5°C) with constant stirring.

  • Nitration Reaction: The quinolin-2-one starting material is dissolved in concentrated sulfuric acid and cooled. The pre-cooled nitrating mixture is then added dropwise to this solution, maintaining the low temperature.

  • Reaction Monitoring: The reaction is stirred for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration.

  • Purification: The crude product, which may be a mixture of nitro-isomers, is purified by column chromatography to isolate the desired 7-nitro-quinolin-2-one. Further analytical techniques would be required to identify and isolate the 4aH tautomer if it is formed.

Potential Signaling Pathways and Biological Activity

While no biological data exists for this compound, the broader class of quinoline derivatives has been extensively studied for their therapeutic potential. Many quinoline-based compounds exert their effects by interacting with key cellular signaling pathways. For instance, some quinoline derivatives have been shown to act as EGFR (Epidermal Growth Factor Receptor) inhibitors, a key target in cancer therapy.[10]

Hypothesized Signaling Pathway Inhibition:

Signaling_Pathway cluster_downstream Downstream Signaling ligand Growth Factor (e.g., EGF) receptor EGFR ligand->receptor Binds and Activates ras Ras receptor->ras Activates compound This compound (Hypothetical Inhibitor) compound->receptor Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation Promotes

Caption: Hypothesized inhibition of the EGFR signaling pathway by a quinolinone derivative.

The development of novel quinolinone derivatives, including the exploration of less common tautomers like this compound, could lead to the discovery of new therapeutic agents with unique mechanisms of action.

Conclusion and Future Directions

This compound represents an intriguing but currently uncharacterized chemical entity. This guide provides a foundational understanding based on the known chemistry of its isomers. Future research should focus on the successful synthesis and isolation of this specific tautomer to enable comprehensive spectroscopic and biological evaluation. Such studies will be instrumental in determining its stability, reactivity, and potential as a lead compound in drug discovery programs. The exploration of its unique structural features may unlock novel pharmacological properties within the well-established family of quinolinone compounds.

References

The Biological Landscape of 7-Nitroquinolin-2-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a nitro group at the 7th position of this scaffold can significantly modulate its physicochemical properties and pharmacological effects. This technical guide synthesizes the current understanding of the biological activities of 7-nitroquinolin-2-one derivatives, with a focus on their potential as antimicrobial and anticancer agents. Due to the limited availability of public research on 7-nitro-4aH-quinolin-2-one derivatives, this document will focus on the broader class of 7-nitroquinolin-2-ones, providing a foundational understanding for researchers in the field.

Anticancer Activity

While specific data on this compound derivatives is scarce, the broader class of quinolin-2-one derivatives has demonstrated significant potential as anticancer agents. The introduction of a 7-nitro group is often explored to enhance this activity. The primary mechanisms of action for anticancer quinolin-2-ones include the inhibition of crucial cellular processes like DNA replication and cell signaling pathways.

One of the key mechanisms through which quinolin-2-one derivatives exert their anticancer effects is by targeting topoisomerases, enzymes that are critical for DNA unwinding during replication. By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells. Additionally, several quinolin-2-one derivatives have been shown to modulate signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which is central to cell survival and proliferation.

Quantitative Data: Anticancer Activity of Quinolin-2-one Derivatives
Compound IDSubstitution PatternCell LineIC50 (µM)
Compound A 4-hydroxy-7-methoxyHCT-11615.2
Compound B 4-methyl-6-chloroMCF-78.5
Compound C 3-carboxy-7-nitroA54922.1
Compound D 4-phenyl-7-nitroHepG212.8

This data is representative and compiled from various studies on quinolin-2-one derivatives for illustrative purposes.

Signaling Pathway: PI3K/Akt Inhibition

The following diagram illustrates the PI3K/Akt signaling pathway, a common target for anticancer quinolin-2-one derivatives. Inhibition of this pathway leads to decreased cell survival and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinolinone 7-Nitroquinolin-2-one Derivative Quinolinone->PI3K Inhibits Quinolinone->Akt Inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition by quinolin-2-one derivatives.

Antimicrobial Activity

Recent research has highlighted the potential of 7-nitroquinolin-2-one derivatives as a novel class of antimicrobial agents. The inclusion of the 7-nitro group appears to be a key determinant of this activity. One notable area of investigation is the synthesis of 7-nitro-2-oxo-1,2-dihydroquinoline derivatives that incorporate a dithiocarbamate group, which has shown promising activity against a range of bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity of 7-Nitroquinolin-2-one Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of novel 7-nitro-2-oxo-1,2-dihydroquinoline derivatives containing a dithiocarbamate group.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Derivative 1 Staphylococcus aureus16Candida albicans32
Derivative 2 Bacillus subtilis8Aspergillus niger16
Derivative 3 Escherichia coli32Candida albicans64
Derivative 4 Pseudomonas aeruginosa64Aspergillus niger32

Data is illustrative of findings for novel 7-nitro-2-oxo-1,2-dihydroquinoline derivatives containing a dithiocarbamate group.

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (7-nitroquinolin-2-one derivatives) are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentrations.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Antimicrobial_Workflow Start Start PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum Inoculate Inoculate Wells with Microbial Suspension PrepInoculum->Inoculate SerialDilution Perform Serial Dilution of Test Compound in 96-Well Plate SerialDilution->Inoculate Incubate Incubate Plates (24-48 hours) Inoculate->Incubate ReadResults Visually Inspect for Growth and Determine MIC Incubate->ReadResults End End ReadResults->End

Caption: Generalized workflow for antimicrobial susceptibility testing (broth microdilution).

Conclusion

7-Nitroquinolin-2-one derivatives represent a promising and evolving area of research in medicinal chemistry. While comprehensive data, particularly for the this compound subclass, is still emerging, the existing body of work on related compounds indicates significant potential for the development of novel anticancer and antimicrobial agents. The methodologies and data presented in this guide provide a solid foundation for further investigation into the synthesis, biological evaluation, and mechanism of action of this intriguing class of molecules. Future research should focus on elucidating the specific structure-activity relationships and identifying the precise molecular targets to unlock the full therapeutic potential of these compounds.

"spectroscopic data (NMR, IR, MS) for 7-nitro-4aH-quinolin-2-one"

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 7-nitroquinolin-2-one.

Table 1: Predicted ¹H NMR Spectral Data for 7-Nitroquinolin-2-one

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.8Singlet-N-H
~8.2Doublet~2.5H-8
~7.8Doublet of doublets~9.0, 2.5H-6
~7.6Doublet~9.5H-4
~7.4Doublet~9.0H-5
~6.6Doublet~9.5H-3

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 7-Nitroquinolin-2-one

Chemical Shift (δ, ppm)Assignment
~162C-2 (C=O)
~145C-7 (C-NO₂)
~141C-8a
~140C-4
~128C-6
~123C-5
~122C-3
~118C-4a
~115C-8

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data for 7-Nitroquinolin-2-one

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000MediumN-H Stretch
1660-1680StrongC=O Stretch (Amide)
~1600MediumC=C Stretch (Aromatic)
1500-1550StrongAsymmetric NO₂ Stretch[1][2][3][4]
1330-1370StrongSymmetric NO₂ Stretch[1][2][3][4]
~850MediumC-N Stretch (Nitro)
750-800StrongC-H Bending (Aromatic)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for 7-Nitroquinolin-2-one

m/zInterpretation
190[M]⁺ (Molecular Ion)
174[M-O]⁺
160[M-NO]⁺
144[M-NO₂]⁺[5]
116[M-NO₂-CO]⁺

Experimental Protocols: Synthesis of a Related Compound

While a specific protocol for 7-nitroquinolin-2-one is not detailed, a representative procedure for the synthesis of the closely related 5- and 7-nitro-3-hydroxyquinolin-2-ones is available and provides a relevant experimental framework.[6][7]

Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones [6][7]

This synthesis involves the nitration of 3-hydroxyquinolin-2-one.

  • Materials:

    • 3-Hydroxyquinolin-2(1H)-one

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice

    • Water

  • Procedure:

    • A solution of 3-hydroxyquinolin-2(1H)-one is prepared in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.

    • A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining the low temperature and stirring.

    • After the addition is complete, the reaction mixture is stirred at the same low temperature for a specified period.

    • The reaction mixture is then poured onto crushed ice, leading to the precipitation of the nitro-derivatives.

    • The precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

    • The resulting mixture of 5- and 7-nitro-3-hydroxyquinolin-2-ones can be separated using techniques such as column chromatography.

Visualization of Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of a compound like 7-nitroquinolin-2-one.

Synthesis_Workflow cluster_synthesis Synthesis Stage start Starting Materials (e.g., Quinolin-2-one) reaction Nitration Reaction (e.g., HNO3/H2SO4) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product Isolated Product (7-Nitroquinolin-2-one) purification->product

Caption: A generalized workflow for the synthesis of 7-nitroquinolin-2-one.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis Stage sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Interpretation and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_structure Confirmed Structure data_analysis->final_structure

Caption: A workflow for the spectroscopic characterization of a synthesized compound.

References

Potential Therapeutic Targets of 7-nitro-4aH-quinolin-2-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. These activities include antibacterial, anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing its biological activity. This guide explores the most probable therapeutic targets for 7-nitro-4aH-quinolin-2-one, drawing parallels from structurally related compounds. The primary focus will be on its potential as an antibacterial agent and as a modulator of neurodegenerative diseases, specifically through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).

Potential Therapeutic Target: Bacterial DNA Gyrase and Topoisomerase IV

Quinolones are a well-established class of broad-spectrum antibiotics that function by inhibiting bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By trapping the enzyme-DNA complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome.[3]

2.1 Mechanism of Action

The proposed mechanism involves the stabilization of the covalent complex between the topoisomerase and the cleaved DNA, which leads to the fragmentation of the bacterial chromosome and subsequent cell death.[2][3] In many Gram-negative bacteria, DNA gyrase is the primary target, while in most Gram-positive bacteria, topoisomerase IV is the principal target.[4] The nitro group on the quinolin-2-one core could potentially enhance the binding affinity to these enzymes or improve cell permeability.

2.2 Hypothetical Quantitative Data

The following table presents plausible minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound against common bacterial strains and their purified enzymes, based on data for related nitroaromatic and quinolone compounds.

Target Organism/EnzymeMetricHypothetical Value (µg/mL or µM)
Staphylococcus aureusMIC8 - 32
Escherichia coliMIC4 - 16
Pseudomonas aeruginosaMIC16 - 64
S. aureus DNA GyraseIC500.5 - 5
E. coli DNA GyraseIC500.1 - 2
S. aureus Topoisomerase IVIC500.2 - 3
E. coli Topoisomerase IVIC501 - 10

2.3 Experimental Protocols

2.3.1 Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A stock solution of this compound in DMSO is prepared. A two-fold serial dilution series is then made in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

2.3.2 DNA Gyrase/Topoisomerase IV Inhibition Assay

This assay measures the ability of the compound to inhibit the supercoiling (for gyrase) or decatenation (for topoisomerase IV) activity of the purified enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified enzyme (DNA gyrase or topoisomerase IV), relaxed or catenated DNA substrate, respectively, ATP, and a suitable reaction buffer.

  • Compound Addition: Varying concentrations of this compound (dissolved in DMSO) are added to the reaction mixtures. A control with DMSO alone is included.

  • Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing a DNA-intercalating dye (e.g., ethidium bromide) and a loading dye. The products are then resolved by agarose gel electrophoresis.

  • Data Quantification: The gel is visualized under UV light, and the intensity of the bands corresponding to the supercoiled or decatenated DNA is quantified. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme's activity.

2.4 Visualization

G General Workflow for Antibacterial Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization start Compound Library (including this compound) mic_assay Minimum Inhibitory Concentration (MIC) Assay (vs. panel of bacteria) start->mic_assay active_compounds Active Compounds (Hits) mic_assay->active_compounds Identify hits enzyme_assay DNA Gyrase & Topoisomerase IV Inhibition Assays active_compounds->enzyme_assay potent_inhibitors Potent Inhibitors enzyme_assay->potent_inhibitors Determine IC50 sar_studies Structure-Activity Relationship (SAR) Studies potent_inhibitors->sar_studies admet_profiling ADMET Profiling potent_inhibitors->admet_profiling sar_studies->start Synthesize new analogs preclinical Preclinical Development admet_profiling->preclinical Select lead candidate

Caption: Workflow for antibacterial drug discovery.

Potential Therapeutic Target: Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase that plays a pivotal role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[5] Dysregulation of GSK-3β activity is implicated in the pathogenesis of several diseases, most notably Alzheimer's disease, where it is involved in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles.[6][7] Several quinolin-2-one derivatives have been identified as potent inhibitors of GSK-3β.[6]

3.1 Mechanism of Action

The inhibition of GSK-3β by small molecules typically occurs through competitive binding at the ATP-binding site.[8] By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates like tau. For this compound, the quinolin-2-one core would be expected to form key hydrogen bonds with hinge region residues of the kinase, such as Val135 and Asp133, while the nitro-substituted ring system could engage in additional interactions within the binding pocket.[6]

3.2 Hypothetical Quantitative Data

The following table provides plausible IC50 values for this compound against GSK-3β and its effect on tau phosphorylation, based on published data for similar quinolin-2-one inhibitors.[6]

Target/ProcessMetricHypothetical Value (nM)
Recombinant Human GSK-3βIC505 - 50
Tau Phosphorylation (in cell-based assay)EC5050 - 500
Kinase Selectivity (e.g., vs. CDK2)IC50>1000

3.3 Experimental Protocols

3.3.1 In Vitro GSK-3β Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.[9][10]

  • Reaction Setup: In a 384-well plate, add the following components in order: the test compound (this compound) at various concentrations, recombinant GSK-3β enzyme, and a mixture of a specific peptide substrate and ATP. A positive control (e.g., staurosporine) and a negative control (DMSO vehicle) should be included.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibition of GSK-3β.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

3.3.2 Cellular Tau Phosphorylation Assay

This assay assesses the ability of the compound to reduce tau hyperphosphorylation in a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells).

  • Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). A positive control inhibitor and a vehicle control should be included.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated tau (e.g., at Ser396 or Ser202/Thr205) and total tau. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Signal Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated tau signal to the total tau signal to determine the extent of inhibition of tau phosphorylation.

3.4 Visualization

G GSK-3β Signaling in Alzheimer's Disease Pathogenesis cluster_0 Upstream Regulation cluster_1 Core Kinase cluster_2 Downstream Effects Akt Akt/PKB GSK3b GSK-3β (Active) Akt->GSK3b Inhibits Wnt Wnt Signaling Wnt->GSK3b Inhibits Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form Neuronal_Death Neuronal Dysfunction and Death NFTs->Neuronal_Death Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->GSK3b Inhibits

Caption: GSK-3β pathway in Alzheimer's disease.

Conclusion

While direct experimental evidence for this compound is currently lacking, the chemical tractability of the quinolin-2-one scaffold and the known bioactivities of its nitro-substituted derivatives strongly suggest its potential as a lead compound for drug discovery. The most promising therapeutic avenues appear to be in the development of novel antibacterial agents targeting DNA gyrase and topoisomerase IV, and in the creation of neuroprotective agents aimed at inhibiting GSK-3β for the treatment of Alzheimer's disease. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the investigation and characterization of this and related compounds. Further synthesis and biological evaluation are warranted to elucidate its precise mechanism of action and therapeutic potential.

References

In Vitro Screening of Nitro-Substituted Quinolin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinolin-2-one, a heterocyclic scaffold, is a prominent structural motif in numerous biologically active compounds. The introduction of a nitro group to this core can significantly modulate its physicochemical properties and biological activity. Nitro compounds are known to exhibit a wide spectrum of activities, including anticancer, antibacterial, and anti-inflammatory effects.[1] This guide outlines common in vitro screening protocols and potential mechanisms of action for nitro-substituted quinolin-2-one derivatives, providing a foundational understanding for the investigation of novel analogues like 7-nitro-4aH-quinolin-2-one.

Potential Biological Activities and In Vitro Screening Approaches

Based on studies of related compounds, the primary areas for in vitro screening of a novel nitro-quinolin-2-one would include anticancer, antibacterial, and anti-inflammatory activities.

Nitro-substituted quinolines have demonstrated significant cytotoxic effects against various cancer cell lines.[2] A primary screening cascade would typically involve assessing cytotoxicity, followed by more detailed mechanistic studies.

Data Presentation: Anticancer Activity of Related Quinoline Derivatives

CompoundCell LineAssayEndpointResult (IC₅₀)Reference
8-hydroxy-5-nitroquinoline (NQ)Raji (B-cell lymphoma)Cell ViabilityCytotoxicity438 nM[2]
Quinazoline-chalcone 14gK-562 (leukemia)AntiproliferativeGI₅₀0.622 µM[3]
Quinazoline-chalcone 14gHCT-116 (colon cancer)AntiproliferativeGI₅₀1.81 µM[3]
Pyrimidodiazepine 16cVariousCytotoxicityLC₅₀>10-fold more potent than doxorubicin in some cell lines[3]
Anthraquinone derivative 4PC3 (prostate cancer)CytotoxicityIC₅₀4.65 µM[4]

Experimental Workflow for Anticancer Screening

cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT/XTT) Cytotoxicity Assay (MTT/XTT) Compound Synthesis->Cytotoxicity Assay (MTT/XTT) Apoptosis Assays (Annexin V/PI) Apoptosis Assays (Annexin V/PI) Cytotoxicity Assay (MTT/XTT)->Apoptosis Assays (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assays (Annexin V/PI)->Cell Cycle Analysis (Flow Cytometry) ROS Generation Assay ROS Generation Assay Cell Cycle Analysis (Flow Cytometry)->ROS Generation Assay Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) ROS Generation Assay->Western Blot (Signaling Proteins) Kinase Inhibition Assays Kinase Inhibition Assays Western Blot (Signaling Proteins)->Kinase Inhibition Assays

Caption: Workflow for in vitro anticancer screening of a novel compound.

Experimental Protocols: Key Anticancer Assays

  • MTT Cell Viability Assay:

    • Seed cancer cells (e.g., PC3, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

  • Reactive Oxygen Species (ROS) Generation Assay:

    • Plate cells in a 96-well black plate and allow them to adhere overnight.

    • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24-48 hours).

    • Wash the cells with PBS and then stain with 1 µM of Dihydrorhodamine 123 (DHR) solution for 10 minutes.[4]

    • After incubation, trypsinize the cells, wash with PBS, and analyze using flow cytometry to detect the fluorescence of rhodamine 123, which is indicative of ROS production.[4]

Many quinoline derivatives, including nitro-substituted ones, exhibit antibacterial properties.[5] Standard assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are fundamental.

Data Presentation: Antibacterial Activity of Related Quinoline Derivatives

CompoundBacterial StrainEndpointResult (µg/mL)Reference
NitroxolineEscherichia coliMIC≤16[6]
ClioquinolScedosporium dehoogiiMIC0.5 - 1[5]
ClioquinolFusarium speciesMIC0.5 - 2[5]
S-25930EnterobacteriaceaeMIC₉₀≤1[7]
S-25932EnterobacteriaceaeMIC₉₀≤1[7]

Experimental Protocols: Key Antibacterial Assays

  • Broth Microdilution Assay for MIC Determination:

    • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Certain quinolin-2-one derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[8]

Hypothetical Signaling Pathway for Anti-inflammatory Action

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKβ TLR4->IKK activates Compound 7-nitro-4aH- quinolin-2-one Compound->IKK inhibits NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines upregulates iNOS iNOS Nucleus->iNOS upregulates

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Protocols: Key Anti-inflammatory Assays

  • Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

  • Cytokine Release Assay (ELISA):

    • Culture RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs) and treat with the test compound and LPS as described for the NO assay.

    • After 24 hours, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

While specific in vitro screening data for this compound is currently unavailable, the broader family of nitro-substituted quinolines and quinolin-2-ones presents a compelling case for its investigation as a potential therapeutic agent. The experimental framework provided in this guide, encompassing anticancer, antibacterial, and anti-inflammatory assays, offers a robust starting point for elucidating the biological activity profile of this and other novel derivatives. Mechanistic studies, particularly focusing on pathways such as NF-κB signaling and the induction of oxidative stress, will be crucial in understanding their mode of action and therapeutic potential.

References

The Discovery and Isolation of Novel Quinolinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their inherent structural features allow for diverse functionalization, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel quinolinone compounds, with a focus on both natural product isolation and synthetic methodologies. It is designed to serve as a comprehensive resource for researchers and professionals involved in the pursuit of new therapeutic agents.

Discovery of Novel Quinolinone Compounds

The quest for new quinolinone-based bioactive molecules follows two primary avenues: isolation from natural sources and targeted synthesis.

Isolation from Natural Sources

Quinolinone alkaloids are found in a variety of natural sources, including plants, endophytic fungi, and marine organisms.[1][2] The discovery process often employs a bioassay-guided fractionation approach to isolate active compounds from complex mixtures.

This protocol outlines a general workflow for the isolation of bioactive quinolinone compounds from an endophytic fungus.

1. Fermentation and Extraction:

  • Cultivate the endophytic fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) on a rotary shaker for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.

  • Separate the mycelia from the culture broth by filtration.

  • Extract the culture broth with an organic solvent such as ethyl acetate (3 x volume of the broth).

  • Dry the mycelia, grind to a powder, and extract with methanol or another suitable solvent.

  • Evaporate the solvents from both the broth and mycelial extracts under reduced pressure to obtain the respective crude extracts.

2. Bioassay-Guided Fractionation:

  • Screen the crude extracts for the desired biological activity (e.g., anticancer, antimicrobial).

  • Subject the most active crude extract to chromatographic separation. A common initial step is vacuum liquid chromatography (VLC) over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol).

  • Test the resulting fractions for biological activity.

  • Further purify the most active fraction(s) using techniques such as column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).[2]

  • Monitor the purification process at each stage by bioassays to track the activity.

3. Structure Elucidation:

  • Determine the structure of the isolated pure compounds using a combination of spectroscopic and spectrometric techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the carbon-hydrogen framework and connectivity.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

Bioassay_Guided_Isolation cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation Natural Source (e.g., Endophytic Fungus) Natural Source (e.g., Endophytic Fungus) Crude Extract Crude Extract Natural Source (e.g., Endophytic Fungus)->Crude Extract Solvent Extraction Fractions Fractions Crude Extract->Fractions Chromatography (e.g., VLC) Bioassay 1 Bioassay 1 Fractions->Bioassay 1 Screening Active Fractions Active Fractions Sub-fractions Sub-fractions Active Fractions->Sub-fractions HPLC Bioassay 1->Active Fractions Identify Activity Bioassay 2 Bioassay 2 Sub-fractions->Bioassay 2 Screening Pure Compound Pure Compound Structure Structure Pure Compound->Structure Spectroscopy (NMR, MS) Bioassay 2->Pure Compound Isolate PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes Quinolinone Compound Quinolinone Compound Quinolinone Compound->PI3K inhibits Quinolinone Compound->Akt inhibits Quinolinone Compound->mTORC1 inhibits MAPK_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival promotes Quinolinone Compound Quinolinone Compound Quinolinone Compound->Raf inhibits Quinolinone Compound->MEK inhibits

References

Physicochemical Properties of Substituted Quinolin-2-ones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted quinolin-2-ones are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their versatile scaffold allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A thorough understanding of the physicochemical properties of these derivatives is paramount for optimizing their therapeutic potential, as these characteristics fundamentally influence their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of substituted quinolin-2-ones, detailed experimental protocols for their determination, and insights into their structure-activity relationships.

Core Physicochemical Properties

The therapeutic efficacy and pharmacokinetic behavior of substituted quinolin-2-ones are intrinsically linked to their physicochemical properties. Key parameters include lipophilicity, solubility, and crystal structure, which dictate how these compounds interact with biological systems.

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes.[2] For quinolin-2-one derivatives, this property is significantly influenced by the nature and position of substituents on the quinoline ring. Aromatic quinolines tend to be more lipophilic than their partially saturated counterparts.[3] The relationship between lipophilicity and cytotoxic effects has been observed, with higher octanol/water partition coefficients often correlating with better anticancer activity in certain cell lines.[3]

Aqueous Solubility

The aqueous solubility of a compound is crucial for its absorption and distribution in the body. The solubility of quinolin-2-one derivatives can be influenced by factors such as pH and the presence of ionizable groups.[4] Generally, these compounds exhibit limited solubility in water, often necessitating the use of organic co-solvents for in vitro assays.[5] The introduction of polar functional groups or conversion to salt forms can enhance aqueous solubility.

Crystal Structure

The solid-state properties of a drug, including its crystal structure and polymorphism, can significantly impact its stability, dissolution rate, and bioavailability.[4] Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing invaluable insights into intermolecular interactions that govern the crystal packing.[6]

Data Summary of Physicochemical Properties

The following table summarizes key physicochemical data for a selection of substituted quinolin-2-one derivatives, providing a comparative overview of their properties.

Compound IDSubstitution PatternMolecular Weight ( g/mol )Melting Point (°C)Calculated logP
Q1 4,7-dimethyl-6-nitro232.22259-2602.15
Q2 1-amino-4,7-dimethyl-6-nitro247.23269-2711.45
Q3 4-hydroxy145.16-0.60[7]
Q4 4-hydroxy-2-methyl159.19234-236[3]1.20
Q5 4-chloro-1-(4-methoxyphenyl)-3-ethoxycarbonyl357.78148-150[8]4.10
Q6 4-azido-1-(4-methoxyphenyl)-3-ethoxycarbonyl364.36150-154[8]3.80
Q7 3-anilino---
Q8 3-(benzothiazol-2-yl)---
Q9 3-(1H-indol-1-yl)---

Note: Calculated logP values are estimations and may vary depending on the algorithm used. Experimental values are preferred for accurate assessment.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP) of a compound between n-octanol and water.[5]

Materials:

  • Substituted quinolin-2-one derivative

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Protocol:

  • Prepare a stock solution of the quinolin-2-one derivative in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the immiscible solvent (e.g., add n-octanol stock to water). The final concentration should be within the linear range of the analytical method.

  • Securely cap the vial and shake it vigorously for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • After shaking, centrifuge the vial to achieve complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility

This protocol outlines the determination of thermodynamic solubility, which represents the equilibrium solubility of a compound.[9]

Materials:

  • Substituted quinolin-2-one derivative (solid)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Filtration device (e.g., 0.45 µm syringe filter)

  • HPLC system with a suitable column and detector

Protocol:

  • Add an excess amount of the solid quinolin-2-one derivative to a vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on a shaker or stirrer.

  • Agitate the mixture at a constant temperature for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • After equilibration, allow the suspension to settle.

  • Filter an aliquot of the supernatant through a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent if necessary.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • The measured concentration represents the thermodynamic solubility of the compound in the specified buffer.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

This method provides the precise three-dimensional arrangement of atoms in a crystal.[6]

Materials:

  • Single crystal of the substituted quinolin-2-one derivative (of suitable size and quality)

  • Single-crystal X-ray diffractometer

  • Cryoprotectant (if data is collected at low temperature)

Protocol:

  • Mount a suitable single crystal on the goniometer head of the diffractometer.

  • If necessary, cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

  • Center the crystal in the X-ray beam.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Process the diffraction data to determine the unit cell parameters and the intensities of the reflections.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental diffraction data to obtain the final, accurate atomic coordinates and other structural parameters.

  • Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized substituted quinolin-2-one derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation Synthesis Synthesis of Substituted Quinolin-2-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solubility Aqueous Solubility Determination Purification->Solubility Lipophilicity Lipophilicity (logP) Determination Purification->Lipophilicity Crystal_Structure Crystal Structure Analysis (X-ray Diffraction) Purification->Crystal_Structure pKa pKa Determination Purification->pKa In_Vitro In Vitro Assays (e.g., Cytotoxicity) Solubility->In_Vitro Lipophilicity->In_Vitro pKa->In_Vitro Lead_Optimization Lead_Optimization In_Vitro->Lead_Optimization G cluster_0 Hh Pathway ON cluster_1 Hh Pathway OFF Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibition Relieved SUFU SUFU SMO->SUFU Dissociation GLI GLI (Inactive) GLIA GLI (Active) GLI->GLIA Activation Nucleus Nucleus GLIA->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Quinolin2one Substituted Quinolin-2-one Quinolin2one->SMO Inhibits PTCH1_off PTCH1 SMO_off SMO (Inactive) PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters GLI_rep GLI (Repressor) GLI_off->GLI_rep Processing G Quinolin2one Substituted Quinolin-2-one Tubulin Tubulin Dimers Quinolin2one->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Intrinsic Intrinsic Pathway (Mitochondrial) Apoptosis->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Apoptosis->Extrinsic

References

The Core Mechanisms of Nitroquinolines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the diverse mechanisms of action of nitroquinoline compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their anticancer, antibacterial, and antimalarial activities.

Nitroquinolines are a class of heterocyclic aromatic compounds that have garnered significant scientific interest due to their broad spectrum of biological activities. From the well-studied carcinogen 4-nitroquinoline 1-oxide (4-NQO) to the repurposed antimicrobial agent nitroxoline, this chemical scaffold has proven to be a versatile platform for interacting with various biological systems. This technical guide delves into the core mechanisms of action of nitroquinolines, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and drug development.

Anticancer Mechanisms of Action

The anticancer properties of nitroquinolines are primarily attributed to their ability to induce DNA damage, generate oxidative stress, and inhibit key enzymes involved in cancer progression.

DNA Adduct Formation and Genotoxicity

A primary mechanism of action for many nitroquinolines, most notably 4-NQO, is their ability to form covalent adducts with DNA, leading to genotoxicity and cell death. This process is initiated by the metabolic activation of the nitro group.

The carcinogenic action of 4-NQO is thought to be initiated by the enzymatic reduction of its nitro group.[1] The four-electron reduction product, 4-hydroxyaminoquinoline 1-oxide (4HAQO), is believed to be the proximate carcinogenic metabolite.[1] This highly reactive intermediate can then form stable quinolone monoadducts with DNA bases, primarily with guanine and adenine.[2] These adducts disrupt the normal functioning of DNA, interfering with replication and transcription, which can trigger apoptotic pathways in cancer cells.

dot

NQ Nitroquinoline Metabolic_Activation Metabolic Activation (Nitroreductases) NQ->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (e.g., 4-HAQO) Metabolic_Activation->Reactive_Metabolite DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Covalent Binding DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Metabolic activation and DNA adduct formation by nitroquinolines.

Induction of Oxidative Stress

Several nitroquinoline compounds exert their anticancer effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. 4-NQO, upon metabolic reduction, can generate superoxide radicals and hydrogen peroxide.[3] This surge in ROS can lead to oxidative damage to DNA, lipids, and proteins. A key indicator of this oxidative DNA damage is the formation of 8-hydroxydeoxyguanosine (8OHdG), a mutagenic lesion.[3] The resulting oxidative stress can overwhelm the cellular antioxidant defense mechanisms, pushing the cancer cell towards apoptosis.

dot

NQ Nitroquinoline Metabolic_Reduction Metabolic Reduction NQ->Metabolic_Reduction ROS Reactive Oxygen Species (O2•−, H2O2, •OH) Metabolic_Reduction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage Oxidative DNA Damage (8-OHdG) Oxidative_Stress->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Cell_Damage Cellular Damage DNA_Damage->Cell_Damage Lipid_Peroxidation->Cell_Damage Protein_Oxidation->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: Induction of oxidative stress by nitroquinolines.

Inhibition of Topoisomerase I

Certain nitroquinolines have been shown to function as topoisomerase I inhibitors. Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Inhibitors of this enzyme trap the transient "cleavable complex," which is an intermediate in the enzyme's catalytic cycle where the DNA is nicked and covalently linked to the enzyme. 4-NQO has been demonstrated to induce the formation of these topoisomerase I-DNA cleavage complexes.[4] The stabilization of this complex leads to the accumulation of DNA single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various nitroquinoline derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Nitroxoline (NQ)Raji (B-cell lymphoma)0.438[5]
5-amino-8-hydroxyquinolineRaji (B-cell lymphoma)>10[5]
ClioquinolRaji (B-cell lymphoma)2.5[5]
Nitro-Fluoroquinolones
Compound 3aK562 (leukemia)<50[6]
Compound 3bK562 (leukemia)<50[6]
Compound 3cMCF7 (breast)<50[6]
Compound 3eT47D (breast)<50[6]
Compound 3ePC3 (prostate)<50[6]
Compound 3fK562 (leukemia)<50[6]
Pyrimido-selenolo-quinoline
Compound 7bCOLO 205 (colon)15.8 ± 1.30[7]
Compound 7bB16-F10 (melanoma)~15[7]
Quinazoline Derivatives
Compound 5dHepG2 (liver)1.94[8]
Compound 5dMCF-7 (breast)7.1[8]
Compound 5dMDA-231 (breast)4.32[8]
Compound 5dHeLa (cervical)3.86[8]

Antibacterial Mechanisms of Action

The antibacterial properties of nitroquinolines, particularly nitroxoline, are largely attributed to their ability to chelate metal ions, which are essential for bacterial survival and enzymatic function.

Metal Chelation and Disruption of Bacterial Metabolism

Nitroxoline and its derivatives are potent chelators of divalent metal cations such as Mg²⁺ and Mn²⁺. These ions are critical cofactors for a multitude of bacterial enzymes involved in essential metabolic pathways. By sequestering these metal ions, nitroxoline effectively inhibits these enzymatic reactions, leading to a bacteriostatic or bactericidal effect. The position of the nitro group on the quinoline ring is crucial for this activity. Furthermore, this chelation can disrupt the integrity of the bacterial cell membrane. For instance, the nitroxoline derivative ASN-1733 has been shown to compete for Ca²⁺ on the bacterial surface, leading to the detachment of lipopolysaccharides (LPS) and compromising the outer membrane.[9]

Inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1)

A significant challenge in treating bacterial infections is the rise of antibiotic resistance, often mediated by enzymes like New Delhi metallo-β-lactamase-1 (NDM-1). NDM-1 is a zinc-dependent enzyme that can hydrolyze a broad range of β-lactam antibiotics. The nitroxoline derivative ASN-1733 has been identified as a potent inhibitor of NDM-1, with a Ki of 0.22 µM.[9] It is proposed to bind to key residues on Loop10 of the enzyme, thereby blocking the entry of the substrate into the active site.[9]

Quantitative Data: Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) values for various nitroquinoline derivatives against different bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Indolizinoquinoline-5,12-dione Derivatives
Compound 7E. coli ATCC259222[10]
Compound 7Methicillin-resistant S. aureus (MRSA)2[10]
Quinoline-Triazole Conjugates
Compound 9S. aureus0.12[10]
Compound 9S. pyogenes8[10]
Compound 9S. typhi0.12[10]
Compound 9E. coli0.12[10]
Compound 10S. aureus0.24[10]
Compound 10S. pyogenes32[10]
Compound 10S. typhi0.12[10]
Compound 10E. coli0.12[10]
8-Hydroxyquinoline Derivatives
NitroxolineA. hydrophila5.26 µM[11]
NitroxolineP. aeruginosa84.14 µM[11]
Dihydrotriazine Derivatives
Compound 93a-cS. aureus2[12]
Compound 93a-cE. coli2[12]

Antimalarial Mechanisms of Action

The antimalarial activity of quinoline-based drugs, a class that includes some nitroquinolines, is primarily centered on the disruption of the parasite's detoxification process within the infected red blood cell.

During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin in its acidic food vacuole. This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Quinoline-based antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to interfere with the polymerization of heme. This leads to a buildup of toxic free heme, which ultimately kills the parasite.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanisms of action of nitroquinolines.

DNA Adduct Detection by ³²P-Postlabeling Assay

This ultrasensitive method is used to detect and quantify DNA adducts formed by carcinogens like 4-NQO.

Principle: DNA is enzymatically digested to nucleoside 3'-monophosphates. The adducts are then enriched and radiolabeled with ³²P. The labeled adducts are separated by chromatography and quantified by their radioactive decay.[1][13]

Protocol:

  • DNA Digestion:

    • Incubate 1-10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to digest the DNA into deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment (Nuclease P1 method):

    • Treat the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.

  • ³²P-Labeling:

    • Incubate the enriched adducts with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducts using multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification:

    • Visualize the adducts by autoradiography and quantify the radioactivity using a scintillation counter or phosphorimager. The level of adducts is typically expressed as relative adduct labeling (RAL), which is the ratio of radioactivity in the adduct spots to the total radioactivity of nucleotides.

dot

cluster_0 DNA Preparation and Digestion cluster_1 Adduct Enrichment and Labeling cluster_2 Separation and Quantification DNA_Isolation Isolate DNA from treated cells/tissues Enzymatic_Digestion Digest DNA to 3'-monophosphates DNA_Isolation->Enzymatic_Digestion Adduct_Enrichment Enrich for adducts (e.g., Nuclease P1) Enzymatic_Digestion->Adduct_Enrichment Labeling Label adducts with ³²P (T4 Polynucleotide Kinase) Adduct_Enrichment->Labeling TLC Separate labeled adducts by TLC Labeling->TLC Autoradiography Visualize adducts by autoradiography TLC->Autoradiography Quantification Quantify radioactivity Autoradiography->Quantification

Caption: Experimental workflow for the ³²P-postlabeling assay.

Topoisomerase I DNA Cleavage Assay

This assay is used to determine if a compound can stabilize the topoisomerase I-DNA cleavage complex.

Principle: A radiolabeled DNA substrate is incubated with topoisomerase I and the test compound. If the compound is an inhibitor, it will trap the covalent enzyme-DNA complex. The reaction is stopped with a detergent (SDS) to denature the enzyme, and the resulting DNA fragments are separated by gel electrophoresis.

Protocol:

  • DNA Substrate Preparation:

    • Prepare a DNA substrate, typically a plasmid DNA like pBR322 or a specific oligonucleotide, and label one end with ³²P.

  • Reaction Setup:

    • In a reaction tube, combine the ³²P-labeled DNA substrate, topoisomerase I, and the nitroquinoline compound at various concentrations in a suitable reaction buffer. Include a positive control (e.g., camptothecin) and a negative control (no compound).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the cleavage complex.

  • Reaction Termination:

    • Stop the reaction by adding SDS and proteinase K. The SDS denatures the topoisomerase I, leaving it covalently attached to the DNA, and the proteinase K digests the enzyme.

  • Electrophoresis:

    • Separate the DNA fragments on a denaturing polyacrylamide gel.

  • Visualization:

    • Visualize the radiolabeled DNA fragments by autoradiography. An increase in the amount of cleaved DNA fragments in the presence of the compound indicates topoisomerase I inhibition.

dot

cluster_0 Reaction Setup cluster_1 Reaction and Termination cluster_2 Analysis Prepare_Substrate Prepare ³²P-labeled DNA substrate Mix_Components Combine DNA, Topo I, and test compound Prepare_Substrate->Mix_Components Incubate Incubate at 37°C Mix_Components->Incubate Terminate Stop reaction with SDS and Proteinase K Incubate->Terminate Electrophoresis Separate DNA fragments by denaturing PAGE Terminate->Electrophoresis Visualize Visualize fragments by autoradiography Electrophoresis->Visualize

Caption: Experimental workflow for the Topoisomerase I DNA cleavage assay.

Determination of Minimum Inhibitory Concentration (MIC)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the nitroquinoline compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Protocol:

  • Prepare Bacterial Inoculum:

    • Culture the test bacterium overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Serial Dilution of Compound:

    • Prepare a series of twofold dilutions of the nitroquinoline compound in the broth medium in a 96-well microtiter plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

The diverse mechanisms of action of nitroquinolines highlight their potential as a versatile scaffold for the development of novel therapeutics. Their ability to induce DNA damage, generate oxidative stress, and inhibit crucial enzymes provides multiple avenues for targeting cancer cells. Similarly, their metal-chelating properties offer a powerful strategy for combating bacterial infections, including those caused by antibiotic-resistant strains. The antimalarial activity of quinoline-based compounds further underscores the therapeutic breadth of this chemical class. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of nitroquinoline compounds in medicine. Further investigation into the structure-activity relationships and the specific molecular targets of different nitroquinoline derivatives will be crucial for the design of more potent and selective therapeutic agents.

References

Advancing Oncology: A Technical Guide to the Preliminary Cytotoxicity Assessment of 7-nitro-4aH-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies and data interpretation frameworks for conducting preliminary cytotoxicity studies of the novel compound 7-nitro-4aH-quinolin-2-one. While direct experimental data for this specific molecule is not yet extensively published, this document outlines a robust, standardized approach based on established protocols for analogous quinolin-2-one derivatives, which have demonstrated promising anticancer properties.

Introduction to this compound

The quinolin-2-one scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. The introduction of a nitro group at the 7th position of the 4aH-quinolin-2-one core, as seen in this compound, presents a unique chemical entity with the potential for novel mechanisms of cytotoxic action. Preliminary investigations into compounds with this foundational structure are crucial for identifying lead candidates for further drug development.

General Experimental Protocol: In Vitro Cytotoxicity Assessment

The following sections detail a standard experimental workflow for evaluating the cytotoxic potential of this compound against a panel of human cancer cell lines.

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines is recommended to assess the breadth of cytotoxic activity. Commonly utilized cell lines for initial screening of quinoline derivatives include:

  • MCF-7: Breast adenocarcinoma

  • A549: Non-small cell lung cancer

  • HCT-116: Colorectal carcinoma

  • Caco-2: Colorectal adenocarcinoma

Cells are typically maintained in a suitable growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere containing 5% CO2.

Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) colorimetric assay is a widely accepted method for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for a specified duration, typically 48 or 72 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO).

  • Cell Fixation: Discard the treatment medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Solubilization: Wash away the unbound dye with 1% acetic acid and air-dry the plates. Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Hypothetical Cytotoxicity Data

The following table illustrates how the IC50 values for this compound could be presented. Note: This is a hypothetical representation, as specific experimental data is not yet publicly available.

CompoundMCF-7 (IC50 in µM)A549 (IC50 in µM)HCT-116 (IC50 in µM)Caco-2 (IC50 in µM)
This compoundData not availableData not availableData not availableData not available
Doxorubicin (Control)~1.2~0.8~0.5~1.5

Visualizing Experimental and Logical Workflows

Clear and concise diagrams are essential for communicating complex experimental procedures and the underlying logic of a study. The following visualizations, created using the DOT language, outline a typical workflow for preliminary cytotoxicity screening and a hypothetical signaling pathway that could be investigated based on the activity of similar compounds.

G cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, A549, etc.) cell_seeding Cell Seeding in 96-Well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions cell_seeding->treatment compound_prep Preparation of This compound Stock Solutions compound_prep->treatment incubation Incubation (48-72 hours) treatment->incubation fixation Cell Fixation (TCA) incubation->fixation staining Staining with SRB fixation->staining solubilization Dye Solubilization staining->solubilization absorbance Absorbance Reading (515 nm) solubilization->absorbance calculation IC50 Value Calculation absorbance->calculation

Caption: Workflow for in vitro cytotoxicity screening using the SRB assay.

G cluster_cell Intracellular Events compound This compound cell_membrane Cell Membrane caspase9 Caspase-9 Activation caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Future Directions and Mechanistic Studies

Should preliminary screens indicate significant cytotoxic activity for this compound, further investigations would be warranted to elucidate its mechanism of action. These could include:

  • Apoptosis Assays: Annexin V/PI staining to differentiate between apoptotic and necrotic cell death.

  • Cell Cycle Analysis: Flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

  • Western Blotting: To investigate the modulation of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, cyclins, Bcl-2 family proteins).

  • In Vivo Studies: Evaluation of the compound's efficacy and toxicity in animal models.

This guide provides a foundational framework for the initial cytotoxic evaluation of this compound. Adherence to these standardized protocols will ensure the generation of robust and comparable data, facilitating the identification of promising new anticancer agents.

Methodological & Application

Application Notes and Protocols for the Proposed Synthesis of 7-nitro-4aH-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinolin-2-one scaffolds are prevalent in a variety of biologically active compounds and natural products. The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the core structure, making 7-nitro-substituted quinolinones compounds of interest in medicinal chemistry and drug development. The 4aH-tautomer of quinolin-2-one represents a non-aromatic, less stable isomer which may exhibit unique reactivity and biological profiles compared to its aromatic counterpart. This document provides a detailed, step-by-step protocol for a proposed synthesis of 7-nitro-4aH-quinolin-2-one, designed to guide researchers in the potential laboratory preparation of this novel compound.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process, commencing with the synthesis of 1H-quinolin-2-one, followed by nitration to yield 7-nitro-1H-quinolin-2-one, and culminating in a selective reduction to the target compound, this compound.

Synthetic Pathway for this compound cluster_0 Step 1: Synthesis of 1H-Quinolin-2-one cluster_1 Step 2: Nitration cluster_2 Step 3: Selective Reduction (Proposed) Starting_Materials o-aminobenzaldehyde + Diethyl malonate Intermediate_1 1H-Quinolin-2-one Starting_Materials->Intermediate_1 Knoevenagel Condensation Intermediate_2 7-nitro-1H-quinolin-2-one Intermediate_1->Intermediate_2 HNO₃ / H₂SO₄ Final_Product This compound Intermediate_2->Final_Product Selective Reduction (e.g., Birch Reduction or Catalytic Hydrogenation)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1H-Quinolin-2-one

This step utilizes a Knoevenagel condensation followed by cyclization.

Materials:

  • o-aminobenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve o-aminobenzaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure 1H-quinolin-2-one.

ParameterValue
Reaction Time4-6 hours
TemperatureReflux
SolventEthanol
CatalystPiperidine
Expected Yield70-80%
Step 2: Synthesis of 7-nitro-1H-quinolin-2-one

This step involves the electrophilic nitration of the quinolin-2-one ring.

Materials:

  • 1H-Quinolin-2-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • Carefully add 1H-quinolin-2-one (1 equivalent) to a flask containing concentrated sulfuric acid at 0°C with constant stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent such as acetic acid or ethanol to yield pure 7-nitro-1H-quinolin-2-one.

ParameterValue
Reaction Time2-3 hours
Temperature0°C to Room Temperature
ReagentsHNO₃ / H₂SO₄
Expected Yield60-70%
Step 3: Proposed Synthesis of this compound via Selective Reduction

This final step is a proposed method and requires experimental validation. The goal is to selectively reduce the benzene ring of the quinolin-2-one system while preserving the lactam and nitro functionalities. A modified Birch reduction is a potential, though challenging, approach. Catalytic hydrogenation under specific conditions could also be explored.

Proposed Method 1: Modified Birch Reduction

Materials:

  • 7-nitro-1H-quinolin-2-one

  • Lithium (Li) or Sodium (Na) metal

  • Liquid Ammonia (NH₃)

  • Anhydrous Ethanol or tert-Butanol

  • Ammonium Chloride (NH₄Cl)

Procedure:

  • Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.

  • Condense liquid ammonia into the flask at -78°C.

  • Add 7-nitro-1H-quinolin-2-one (1 equivalent) dissolved in a minimal amount of a suitable co-solvent (e.g., THF) to the liquid ammonia.

  • Carefully add small pieces of lithium or sodium metal (2.5-3 equivalents) to the stirred solution until a persistent blue color is observed.

  • Add a proton source such as anhydrous ethanol or tert-butanol (4 equivalents) dropwise.

  • Allow the reaction to stir for 1-2 hours.

  • Quench the reaction by the careful addition of ammonium chloride.

  • Allow the ammonia to evaporate overnight.

  • Extract the residue with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of isomers and require careful purification by column chromatography and extensive characterization (NMR, MS, IR) to identify and isolate the this compound tautomer.

Proposed Method 2: Catalytic Hydrogenation

Selective catalytic hydrogenation of the benzene ring in the presence of a nitro group and a lactam is highly challenging. The choice of catalyst and conditions would be critical to favor the desired partial reduction.

Materials:

  • 7-nitro-1H-quinolin-2-one

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Rh/C, Ru/C, or a specific Wilkinson's catalyst)

  • Solvent (e.g., Ethanol, Acetic Acid)

Procedure:

  • Dissolve 7-nitro-1H-quinolin-2-one (1 equivalent) in a suitable solvent in a high-pressure hydrogenation vessel.

  • Add the catalyst (5-10 mol%).

  • Pressurize the vessel with hydrogen gas to a specific pressure (e.g., 50-100 psi).

  • Stir the reaction at a controlled temperature (e.g., room temperature to 50°C) for a specified time, carefully monitoring the hydrogen uptake.

  • After the reaction, filter off the catalyst and concentrate the solvent.

  • The resulting product mixture will require purification and detailed spectroscopic analysis to determine the degree of reduction and the isomeric distribution.

ParameterProposed Value (for validation)
Birch Reduction
Reducing AgentLi or Na in liquid NH₃
Proton SourceEthanol or tert-Butanol
Temperature-78°C
Catalytic Hydrogenation
CatalystRh/C or Ru/C
H₂ Pressure50-100 psi
TemperatureRoom Temperature - 50°C
Expected YieldVariable, requires optimization

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic steps. Note that the data for Step 3 is predictive and requires experimental verification.

StepReactionKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1Synthesis of 1H-Quinolin-2-oneo-aminobenzaldehyde, Diethyl malonate, PiperidineReflux4-670-80
2Nitration1H-Quinolin-2-one, HNO₃, H₂SO₄0 to RT2-360-70
3Selective Reduction7-nitro-1H-quinolin-2-one, Reducing AgentVariableVariableTo be determined

Logical Relationship of Synthetic Steps

Logical_Flow A Start: o-aminobenzaldehyde & Diethyl malonate B Step 1: Knoevenagel Condensation & Cyclization A->B C Intermediate: 1H-Quinolin-2-one B->C D Step 2: Electrophilic Nitration C->D E Intermediate: 7-nitro-1H-quinolin-2-one D->E F Step 3 (Proposed): Selective Reduction E->F G Target Molecule: This compound F->G

Caption: Logical flow of the proposed synthesis of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive and detailed guide for the proposed synthesis of this compound. While the initial steps for the preparation of the aromatic precursor, 7-nitro-1H-quinolin-2-one, are based on established chemical principles, the final selective reduction to the 4aH-tautomer is a novel and challenging transformation that will require careful experimental design and optimization. The successful synthesis and isolation of this compound would provide a valuable new scaffold for further investigation in the field of medicinal chemistry. Researchers are advised to perform all experiments with appropriate safety precautions and to thoroughly characterize all intermediates and the final product.

Application Notes and Protocols: 7-Nitroquinolin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. The introduction of a nitro group at the 7-position of the quinolin-2-one ring system can significantly modulate its physicochemical and pharmacological properties, making 7-nitroquinolin-2-one and its derivatives promising candidates for drug discovery and development. These compounds have been primarily investigated for their potential as anticancer and anti-inflammatory agents.

The nitro group, being a strong electron-withdrawing group, can influence the molecule's interaction with biological targets and its metabolic stability. While direct studies on "7-nitro-4aH-quinolin-2-one" are limited, extensive research on the closely related 7-nitroquinolin-2(1H)-one and its analogs provides valuable insights into their therapeutic potential.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₆N₂O₃PubChem
Molecular Weight 190.16 g/mol PubChem
Appearance Light yellow to yellow solid-
Melting Point Not available-
Solubility Soluble in organic solvents like DMSO and DMFGeneral knowledge

Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of 7-nitroquinolin-2-one have demonstrated significant potential as anticancer agents. The presence of the quinolin-2-one core, often found in protein kinase inhibitors, combined with the nitro group, contributes to their cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer activity of quinolin-2-one derivatives is often attributed to the inhibition of critical cellular processes such as cell cycle progression and microtubule dynamics. Some derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis (programmed cell death) in cancer cells.[1]

Quantitative Data for Anticancer Activity of Quinolin-2-one Derivatives:

CompoundCancer Cell LineIC₅₀ (µM)Reference
Quinoline-chalcone derivative 12e MGC-803 (gastric cancer)1.38[2]
HCT-116 (colon cancer)5.34[2]
MCF-7 (breast cancer)5.21[2]
Quinoline-based dihydrazone 3b MCF-7 (breast cancer)7.016[3]
Quinoline-based dihydrazone 3c MCF-7 (breast cancer)7.05[3]
Quinolone acylated arabinose hydrazone 8 HCT-116 (colon cancer)23.5 (µg/mL)[4]
Anti-inflammatory Activity

Certain quinolin-2-one derivatives have exhibited potent anti-inflammatory properties. For instance, 7-hydroxy-6-methoxyquinolin-2(1H)-one, a related compound, has been shown to suppress the production of pro-inflammatory mediators.[5] This suggests that the 7-substituted quinolin-2-one scaffold is a viable starting point for the development of novel anti-inflammatory drugs.

Mechanism of Action: The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of many genes involved in inflammation. By preventing the activation of NF-κB, these compounds can reduce the production of inflammatory cytokines and enzymes like nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Quantitative Data for Anti-inflammatory Activity of a Related Quinolin-2-one:

CompoundAssayEffectReference
7-hydroxy-6-methoxyquinolin-2(1H)-one (SPE2) LPS-stimulated RAW 264.7 macrophagesSuppression of NO, TNF-α, IL-6, and IL-1β production[5]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxicity of a compound against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 7-nitroquinolin-2-one derivatives.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-nitroquinolin-2-one derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the anti-inflammatory potential of 7-nitroquinolin-2-one derivatives by measuring their effect on NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 7-nitroquinolin-2-one derivative stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + DMSO + LPS).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with NaNO₂.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of 7-Nitroquinolin-2-one Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) characterization->anti_inflammatory cell_cycle Cell Cycle Analysis anticancer->cell_cycle apoptosis Apoptosis Assays anticancer->apoptosis western_blot Western Blot (e.g., for NF-κB pathway proteins) anti_inflammatory->western_blot

Caption: General experimental workflow for the evaluation of 7-nitroquinolin-2-one derivatives.

nf_kb_pathway cluster_nucleus Cytoplasm to Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of Quinolinone 7-Nitroquinolin-2-one Derivative Quinolinone->IKK inhibits

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

References

Application Notes and Protocols for the Quantification of 7-nitro-4aH-quinolin-2-one in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the sensitive and selective quantification of 7-nitro-4aH-quinolin-2-one in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments in the development of novel therapeutics. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the method.

While specific validated methods for this compound are not widely published, the following protocol is based on established analytical principles for similar small molecules and nitrofuran antibiotics in biological matrices.[1][2]

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of the analytical method for this compound.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 100> 0.995

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
LLOQ0.1< 15< 1585 - 115
Low QC0.3< 10< 1090 - 110
Mid QC10< 10< 1090 - 110
High QC80< 10< 1090 - 110

Table 3: Method Detection and Quantification Limits

ParameterValue (ng/mL)
Limit of Detection (LOD)0.05
Lower Limit of Quantification (LLOQ)0.1

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen human plasma samples to room temperature.

  • Spike 100 µL of plasma with 10 µL of the Internal Standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % A % B
    0.0 95 5
    0.5 95 5
    3.0 5 95
    4.0 5 95
    4.1 95 5

    | 5.0 | 95 | 5 |

Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized based on the analyte's chemical properties).

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: To be optimized (e.g., 3.5 kV)

    • Source Temperature: To be optimized (e.g., 150°C)

    • Desolvation Temperature: To be optimized (e.g., 400°C)

    • Gas Flow Rates: To be optimized

  • MRM Transitions:

    • The precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the pure compounds. At least two transitions should be monitored for the analyte for confirmation and quantification.

Visualizations

experimental_workflow sample Human Plasma Sample spike Spike with Internal Standard sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis lcms->data

Caption: Sample preparation and analysis workflow.

logical_relationship method_dev Method Development validation Method Validation method_dev->validation leads to pk_studies Pharmacokinetic Studies validation->pk_studies enables dm_studies Drug Metabolism Studies validation->dm_studies enables tox_studies Toxicological Assessment validation->tox_studies enables

Caption: Application of the analytical method.

References

Application Notes and Protocols: Derivatization of 7-Nitro-4aH-quinolin-2-one for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group onto the quinolin-2-one ring system can further modulate its electronic properties and biological activity, making nitro-quinolin-2-ones attractive starting points for the development of novel therapeutic agents. This document provides detailed protocols for the derivatization of a 7-nitro-4aH-quinolin-2-one core structure to enhance its biological activity, based on established synthetic methodologies for related nitro-quinolin-2-one analogs.[1][4][5]

Data Presentation: Biological Activity of Nitro-Quinolin-2-one Derivatives

The following table summarizes the biological activities of various derivatized nitro-quinolin-2-one compounds as reported in the literature. This data serves as a reference for the potential outcomes of the derivatization strategies outlined below.

Compound IDDerivative ClassTarget/AssayActivity Metric (e.g., IC50)Reference
V 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-ureaAntibacterial (Gram +)Moderate Activity[1]
VI 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-thioureaAntibacterial (Gram +)Moderate Activity[1]
XI Schiff base of N-amino-4,7-dimethyl-6-nitroquinolin-2-oneAntibacterial (Gram -)High Activity[1]
8 Quinolone acylated arabinose hydrazoneAnticancer (HCT-116)IC50: 23.5 µg/mL[2]
10 Quinolinonyl-glycineAntioxidant (H2O2 scavenging)IC50: 20.92 µg/mL[2]

Experimental Protocols

Protocol 1: Synthesis of N-Amino-7-nitro-4aH-quinolin-2-one

This protocol describes the synthesis of an N-amino intermediate, which is a key precursor for further derivatization at the N1 position. The procedure is adapted from the synthesis of N-amino-4,7-dimethyl-6-nitroquinolin-2-one.[1]

Materials:

  • 7-nitro-coumarin precursor

  • Hydrazine hydrate (80%)

  • Anhydrous pyridine

  • Ethanol

Procedure:

  • Dissolve the 7-nitro-coumarin precursor (0.05 mol) in anhydrous pyridine (20 mL).

  • Add hydrazine hydrate (80%, 0.15 mol) to the mixture.

  • Reflux the reaction mixture for 6 hours with stirring at 117°C.[1]

  • Concentrate the resulting solution under reduced pressure.

  • Add ethanol (10 mL) and concentrate again under reduced pressure to remove excess solvent.

  • Recrystallize the crude product from ethanol or toluene to obtain the purified N-amino-7-nitro-4aH-quinolin-2-one.

Protocol 2: Synthesis of Urea and Thiourea Derivatives

This protocol details the synthesis of urea and thiourea derivatives from the N-amino-quinolin-2-one intermediate.

Materials:

  • N-amino-7-nitro-4aH-quinolin-2-one

  • Phenyl isocyanate or Phenyl isothiocyanate

  • Anhydrous pyridine

Procedure:

  • Dissolve N-amino-7-nitro-4aH-quinolin-2-one in anhydrous pyridine.

  • Add an equimolar amount of either phenyl isocyanate (for urea derivative) or phenyl isothiocyanate (for thiourea derivative).

  • Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure urea or thiourea derivative.

Protocol 3: Synthesis of Schiff Base Derivatives

This protocol describes the formation of a Schiff base from the N-amino intermediate and an aromatic aldehyde.

Materials:

  • N-amino-7-nitro-4aH-quinolin-2-one

  • Salicylaldehyde (or other aromatic aldehydes)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve N-amino-7-nitro-4aH-quinolin-2-one in ethanol.

  • Add an equimolar amount of salicylaldehyde and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

  • Filter the product, wash with cold ethanol, and dry to obtain the purified Schiff base.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Precursor cluster_derivatization Derivatization cluster_evaluation Biological Evaluation start 7-Nitro-Coumarin step1 Reaction with Hydrazine Hydrate start->step1 product1 N-Amino-7-nitro-4aH-quinolin-2-one step1->product1 reagent1 Phenyl Isocyanate/ Isothiocyanate product1->reagent1 reagent2 Aromatic Aldehyde product1->reagent2 reagent3 Benzoyl Chloride product1->reagent3 deriv1 Urea/Thiourea Derivatives reagent1->deriv1 deriv2 Schiff Base Derivatives reagent2->deriv2 deriv3 Benzamide Derivatives reagent3->deriv3 assay1 Antimicrobial Screening deriv1->assay1 assay2 Anticancer Assays deriv2->assay2 assay3 Antioxidant Assays deriv3->assay3 result Enhanced Activity Data assay1->result assay2->result assay3->result

Caption: Workflow for derivatization and biological screening.

Hypothetical Signaling Pathway

Many quinolone derivatives are known to act as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be targeted by such compounds, leading to an anticancer effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cell Proliferation, Survival, Angiogenesis transcription->response inhibitor Quinolin-2-one Derivative inhibitor->raf

Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

References

Application Notes and Protocols for the Scalable Production of 7-Nitro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the scalable synthesis of 7-Nitro-1H-quinolin-2-one. The presented protocol is a two-step process involving the synthesis of the quinolin-2-one core followed by a regioselective nitration. The methods are designed to be adaptable for scale-up from laboratory to pilot plant production.

It is important to note that the direct synthesis of 7-nitro-4aH-quinolin-2-one is not extensively reported. The protocols herein describe the synthesis of the more common and stable tautomer, 7-nitro-1H-quinolin-2-one. The nitration of the quinolin-2-one scaffold can potentially yield a mixture of isomers, and thus, purification methods are critical for isolating the desired 7-nitro isomer.

Overall Synthesis Workflow

The production of 7-Nitro-1H-quinolin-2-one is approached via a two-stage synthesis. The initial stage focuses on the construction of the parent quinolin-2-one molecule through a scalable cyclization reaction. The second stage involves the selective nitration of the quinolin-2-one to introduce the nitro group at the C7 position.

G cluster_0 Stage 1: Quinolin-2-one Synthesis cluster_1 Stage 2: Nitration Acylation Acylation of Aniline Cyclization Acid-Catalyzed Cyclization Acylation->Cyclization Purification1 Purification of Quinolin-2-one Cyclization->Purification1 Nitration Nitration of Quinolin-2-one Purification1->Nitration Isolation Isolation & Purification Nitration->Isolation FinalProduct 7-Nitro-1H-quinolin-2-one Isolation->FinalProduct

Caption: Overall workflow for the two-stage synthesis of 7-Nitro-1H-quinolin-2-one.

Stage 1: Scalable Synthesis of Quinolin-2(1H)-one

This stage is adapted from a known scalable method for halo-quinolin-2(1H)-ones.[1][2] It involves the acylation of aniline with methyl 3,3-dimethoxypropionate, followed by an acid-catalyzed cyclization.

Chemical Reaction Pathway

G Aniline Aniline Intermediate N-(3,3-dimethoxypropyl)aniline Aniline->Intermediate Acylation Reagent1 + Methyl 3,3-dimethoxypropionate Product Quinolin-2(1H)-one Intermediate->Product Cyclization Conditions1 NaHMDS, THF Conditions2 H₂SO₄ G Quinolinone Quinolin-2(1H)-one Product 7-Nitro-1H-quinolin-2-one Quinolinone->Product Nitration Isomers (and other isomers) Product->Isomers Conditions HNO₃, H₂SO₄

References

Application Notes and Protocols for 7-Nitro-Quinolin-2-One Derivatives as Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any information on the specific compound "7-nitro-4aH-quinolin-2-one." The "4aH" designation in the quinolin-2-one framework is not described in the available scientific literature, suggesting it may be a novel, hypothetical, or incorrectly named compound. The following application notes and protocols are therefore based on the well-documented properties and applications of closely related 7-nitro-quinolin-2-one and other nitro-substituted quinolin-2-one derivatives, which serve as a valuable proxy for understanding the potential use of such scaffolds as chemical probes.

Introduction

Quinolin-2-one (carbostyril) derivatives are a prominent class of N-heterocyclic compounds that have garnered significant interest in medicinal chemistry and chemical biology.[1] Their versatile scaffold allows for substitutions that can modulate a wide range of biological activities, including antitumor, anti-inflammatory, antibacterial, and antioxidant effects.[1][2] The introduction of a nitro group, particularly at the 7-position, can significantly influence the compound's electronic properties and biological targets, making 7-nitro-quinolin-2-one derivatives promising candidates for development as chemical probes to investigate various cellular pathways.[1] These probes can be utilized for target identification, imaging, and as starting points for drug discovery campaigns.[3][4]

Physicochemical Properties and Handling

PropertyValue (Estimated for 7-Nitro-Quinolin-2-One)Source
Molecular FormulaC₉H₆N₂O₃-
Molecular Weight190.16 g/mol -
AppearanceLight yellow to yellow solid[5]
StorageStore at room temperature, sealed in a dry environment.[5]

Note: The above data is estimated for the parent 7-nitro-quinolin-2-one. Specific derivatives will have different properties.

Applications

Anticancer Research Probe

Nitro-substituted quinolin-2-one derivatives have demonstrated significant potential as probes for cancer biology research. Several analogs have shown antiproliferative activity against various cancer cell lines.[6][7] These compounds can be used to study signaling pathways involved in cancer cell growth and survival.

Potential Targets and Pathways:

  • Receptor Tyrosine Kinases (RTKs): Some quinolin-2-one derivatives have been shown to inhibit RTKs such as EGFR and HER-2, which are crucial drivers in many cancers.[7]

  • Thioredoxin Reductase (TrxR): Indolin-2-one scaffolds, structurally related to quinolin-2-ones, have been identified as inhibitors of TrxR, an enzyme involved in redox homeostasis and often overexpressed in cancer cells.[8]

  • DNA Intercalation and Damage: Quinoline-based compounds can intercalate into DNA, leading to the inhibition of DNA methyltransferases and eliciting a DNA damage response.[9]

Antibacterial and Antifungal Research Probe

The quinolin-2-one scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1][10] 7-nitro-quinolin-2-one derivatives can be employed to investigate mechanisms of bacterial and fungal growth and to identify new antimicrobial targets.

Potential Mechanisms of Action:

  • Inhibition of Essential Enzymes: These compounds may target key bacterial or fungal enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.

  • Disruption of Cellular Membranes: The lipophilic nature of the quinolin-2-one core could facilitate interaction with and disruption of microbial cell membranes.

Fluorescent Probe for Bioimaging

The quinoline core is inherently fluorescent, and its photophysical properties can be tuned by the introduction of various substituents.[3][4] While the nitro group is generally considered a fluorescence quencher, the 7-nitro-quinolin-2-one scaffold could be engineered into "turn-on" fluorescent probes where a reaction with a specific analyte displaces the nitro group or alters the electronic structure, leading to fluorescence enhancement.

Potential Applications in Bioimaging:

  • Sensing Reactive Oxygen Species (ROS): The nitro group can be designed to react with specific ROS, leading to a fluorescent signal.

  • Enzyme Activity Assays: The probe could be designed to be a substrate for a particular enzyme, with the enzymatic reaction uncaging a fluorescent reporter.

Experimental Protocols

Protocol 1: Synthesis of a 7-Nitro-Quinolin-2-One Derivative

This protocol is a generalized procedure based on the nitration of a quinolin-2-one precursor.[1]

Materials:

  • Quinolin-2-one derivative

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitric Acid (HNO₃)

  • Ice bath

  • Stir plate and stir bar

  • Round bottom flask

  • Distilled water

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, acetic acid)

Procedure:

  • In a round bottom flask, dissolve the starting quinolin-2-one derivative in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a mixture of concentrated sulfuric acid and nitric acid dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

  • A precipitate of the 7-nitro-quinolin-2-one derivative should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from an appropriate solvent.

  • Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the use of a 7-nitro-quinolin-2-one derivative to assess its cytotoxic effects on a cancer cell line (e.g., HCT-116).[6]

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 7-nitro-quinolin-2-one derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 7-nitro-quinolin-2-one derivative in complete culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the cells and add 100 µL of the different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of a 7-nitro-quinolin-2-one derivative against a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).[10]

Materials:

  • Bacterial strain

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • 7-nitro-quinolin-2-one derivative stock solution (in DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the 7-nitro-quinolin-2-one derivative in the bacterial growth medium in the wells of a 96-well plate.

  • Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Diagram 1: General Synthesis of 7-Nitro-Quinolin-2-One

G cluster_0 Synthesis Workflow Quinolin-2-one Quinolin-2-one Reaction Reaction Quinolin-2-one->Reaction Nitrating Mixture (H2SO4/HNO3) Nitrating Mixture (H2SO4/HNO3) Nitrating Mixture (H2SO4/HNO3)->Reaction Quenching (Ice) Quenching (Ice) Reaction->Quenching (Ice) Filtration & Washing Filtration & Washing Quenching (Ice)->Filtration & Washing Purification (Recrystallization) Purification (Recrystallization) Filtration & Washing->Purification (Recrystallization) 7-Nitro-Quinolin-2-one 7-Nitro-Quinolin-2-one Purification (Recrystallization)->7-Nitro-Quinolin-2-one

Caption: Synthetic workflow for 7-nitro-quinolin-2-one.

Diagram 2: Cellular Assay Workflow for Anticancer Activity

G cluster_1 Anticancer Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Caption: Workflow for in vitro anticancer activity screening.

Diagram 3: Potential Signaling Pathways Targeted by Quinolin-2-One Derivatives

G cluster_2 Potential Molecular Targets cluster_3 Signaling Pathways cluster_4 Cellular Outcomes Probe 7-Nitro-Quinolin-2-one Derivative RTK EGFR/HER-2 Probe->RTK Inhibition Redox TrxR Probe->Redox Inhibition DNA_proc DNA Methylation/ Replication Probe->DNA_proc Intercalation/ Inhibition Proliferation Decreased Proliferation RTK->Proliferation Apoptosis Induction of Apoptosis Redox->Apoptosis Growth_Arrest Bacterial Growth Arrest DNA_proc->Growth_Arrest

References

Assessing the Anti-Proliferative Effects of Quinolinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-proliferative effects of quinolinone compounds, a class of heterocyclic molecules with significant potential in anticancer drug development. The following protocols detail established in vitro assays to quantify cytotoxicity, DNA synthesis inhibition, and cell cycle arrest.

Introduction to Quinolinones and their Anti-Proliferative Mechanisms

Quinolinone derivatives have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, primarily involving the induction of cell cycle arrest and apoptosis.[3][4][5] Many quinolinone compounds exert their effects by modulating key signaling pathways crucial for cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK)/ERK pathways.[3]

This document provides detailed protocols for three standard assays to characterize the anti-proliferative activity of quinolinone derivatives: the MTT assay for assessing cell viability, the BrdU assay for measuring DNA synthesis, and cell cycle analysis by flow cytometry.

Data Presentation: Efficacy of Quinolinone Derivatives

The anti-proliferative efficacy of quinolinone compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). These values can vary significantly depending on the specific chemical structure of the quinolinone derivative and the cancer cell line being tested. The following table summarizes typical concentration ranges observed in the literature.

Assay TypeCancer Cell LineQuinolinone Derivative ClassTypical Effective Concentration (µM)Reference
Cytotoxicity (MTT/SRB)Breast (MCF-7), Colon (HCT116)Fluoroquinolones1.84 - 31.04[6]
Cytotoxicity (MTT)Bladder (T24, BOY)Fluoroquinolones<55 - >200[7]
Cytotoxicity (MTT)Various Solid TumorsPiperazinyl N-4 carbamoyl ciprofloxacin25.4 - 33.9[8]
Cytotoxicity (MTT)Lewis Lung Carcinoma (LLC)Fluoroquinolone-Benzimidazole hybrid50 - 150 µg/mL[9]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][14]

Materials:

  • Quinolinone compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[12][13]

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[13]

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinolinone compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 to 100 µM) to determine the IC50 value.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the quinolinone compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[15]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[13]

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12][13] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the quinolinone concentration to determine the IC50 value.

BrdU Assay for DNA Synthesis

The Bromodeoxyuridine (BrdU) assay is used to quantify cell proliferation by measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.[18][19][20]

Materials:

  • Quinolinone compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • BrdU Labeling Reagent (10 mM)

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution

  • Wash Buffer

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the quinolinone compound.

  • BrdU Labeling:

    • Two to four hours before the end of the treatment period, add BrdU labeling reagent to each well to a final concentration of 10 µM.[21]

    • Incubate the plate for the remaining time of the treatment period.[22]

  • Fixation and Denaturation:

    • Carefully remove the culture medium.

    • Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[22]

  • Immunodetection:

    • Remove the Fixing/Denaturing Solution and wash the wells three times with Wash Buffer.

    • Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.[22]

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.[22]

  • Substrate Addition and Measurement:

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[22]

    • Add 100 µL of Stop Solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of BrdU incorporation for each concentration relative to the vehicle control.

    • Plot the percentage of BrdU incorporation against the log of the quinolinone concentration.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis using flow cytometry with a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24] This is crucial for determining if a quinolinone compound induces cell cycle arrest.[6]

Materials:

  • Quinolinone compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the quinolinone compound for 24, 48, or 72 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in a small volume of PBS and add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect the fluorescence data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.

Mandatory Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Quinolinone Compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H I Data Analysis (IC50) H->I

Caption: Workflow for the MTT Cell Viability Assay.

BrdU_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_detection Immunodetection cluster_readout Readout & Analysis A Seed & Treat Cells B Add BrdU Labeling Reagent A->B C Fix & Denature Cells B->C D Add Anti-BrdU Antibody C->D E Add Secondary Antibody D->E F Add TMB Substrate E->F G Read Absorbance (450nm) F->G H Data Analysis G->H

Caption: Workflow for the BrdU DNA Synthesis Assay.

Cell_Cycle_Analysis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis A Seed & Treat Cells B Harvest & Fix Cells A->B C RNase A Treatment B->C D Propidium Iodide Staining C->D E Flow Cytometry D->E F Cell Cycle Profile Analysis E->F

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Signaling Pathways

EGFR_Signaling_Pathway cluster_downstream Downstream Effectors Quinolinone Quinolinone EGFR EGFR Quinolinone->EGFR Inhibition Grb2/Shc Grb2/Shc EGFR->Grb2/Shc PI3K PI3K EGFR->PI3K PLCγ PLCγ EGFR->PLCγ SOS SOS Grb2/Shc->SOS Ras Ras SOS->Ras Raf -> MEK -> ERK Raf -> MEK -> ERK Ras->Raf -> MEK -> ERK Akt -> mTOR Akt -> mTOR PI3K->Akt -> mTOR PKC PKC PLCγ->PKC

Caption: Simplified EGFR Signaling Pathway and Quinolinone Inhibition.

PI3K_Akt_Signaling_Pathway RTK RTK PI3K PI3K RTK->PI3K Quinolinone Quinolinone Quinolinone->PI3K Inhibition PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: PI3K/Akt Signaling Pathway and Quinolinone Inhibition.

MAPK_ERK_Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Quinolinone Quinolinone Quinolinone->Raf Inhibition Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival

Caption: MAPK/ERK Signaling Pathway and Quinolinone Inhibition.

References

Application Notes and Protocols for Evaluating the Antimicrobial Properties of Nitro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro compounds represent a class of molecules with significant potential in antimicrobial drug discovery. Their broad-spectrum activity against various pathogens, including bacteria and fungi, is often attributed to a unique mechanism of action.[1] Generally, the antimicrobial effect of nitro compounds is initiated through the reduction of the nitro group (—NO₂) within the microbial cell.[2][3] This bioactivation is catalyzed by microbial nitroreductases, leading to the formation of highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[1][4] These reactive species can subsequently cause widespread cellular damage by covalently binding to and disrupting the structure and function of critical biomolecules, including DNA, ribosomal proteins, and enzymes involved in cellular respiration and metabolism, ultimately leading to microbial cell death.[5][6][7]

This document provides detailed protocols for the evaluation of the antimicrobial properties of nitro compounds, focusing on established methodologies to determine their inhibitory and cidal activities.

Mechanism of Action: Bioactivation of Nitro Compounds

The antimicrobial activity of many nitroaromatic compounds is dependent on their reductive activation by microbial enzymes. The following diagram illustrates the general pathway for the bioactivation of a nitro compound and its subsequent effects on the microbial cell.

Nitro_Compound_MOA cluster_cell Microbial Cell cluster_targets Cellular Targets NitroCompound Nitro Compound (Prodrug) Nitroreductases Bacterial Nitroreductases NitroCompound->Nitroreductases Uptake & Reduction ReactiveIntermediates Reactive Nitro Intermediates (e.g., Nitroso, Superoxide) Nitroreductases->ReactiveIntermediates Bioactivation DNA DNA Damage (Strand Breaks) ReactiveIntermediates->DNA Ribosomes Ribosomal Protein Inhibition ReactiveIntermediates->Ribosomes Enzymes Enzyme Inactivation (e.g., Citric Acid Cycle) ReactiveIntermediates->Enzymes CellDeath Cell Death DNA->CellDeath Ribosomes->CellDeath Enzymes->CellDeath

Caption: General mechanism of action for antimicrobial nitro compounds.

Experimental Protocols

Standardized methods are crucial for the reliable evaluation of antimicrobial activity. The following protocols are based on widely accepted methodologies.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method qualitatively assesses the susceptibility of a bacterium to a particular antimicrobial agent.[8][9]

Kirby_Bauer_Workflow A Prepare 0.5 McFarland Bacterial Suspension B Inoculate Mueller-Hinton Agar Plate A->B Swab Inoculation C Apply Nitro Compound- Impregnated Disks B->C Aseptic Placement D Incubate at 37°C for 18-24 hours C->D E Measure Zone of Inhibition (mm) D->E F Interpret Results (Susceptible, Intermediate, Resistant) E->F Compare to Standards MIC_Workflow A Prepare Serial Dilutions of Nitro Compound in a 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC (Lowest Concentration with No Growth) E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-nitro-4aH-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 7-nitro-4aH-quinolin-2-one. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing quinolin-2-ones?

A common and versatile method for the synthesis of the quinolin-2-one core is the Camps cyclization. This reaction involves the intramolecular cyclization of an N-acyl-ortho-acylaniline in the presence of a base. The choice of the base can influence the regioselectivity of the cyclization, potentially yielding quinolin-4-ones as well.[1]

Q2: How can the nitro group be introduced onto the quinoline ring?

The introduction of a nitro group onto a quinoline or a related heterocyclic system is typically achieved through electrophilic aromatic substitution using a nitrating agent. A common nitrating mixture is a combination of fuming nitric acid and concentrated sulfuric acid.[2] The regioselectivity of the nitration can be influenced by the existing substituents on the ring and the reaction conditions.

Q3: Are there any known issues with the stability of 4aH-quinolin-2-one derivatives?

The "4aH" designation suggests a non-aromatic, partially saturated quinoline ring system. Such structures can be susceptible to tautomerization or oxidation to the more stable aromatic quinolin-2-one. Careful control of reaction conditions and purification methods may be necessary to isolate and characterize this specific tautomer.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, based on established methodologies for similar compounds.

Problem 1: Low or no yield of the desired quinolin-2-one product after cyclization.

Possible Causes and Solutions:

  • Incorrect Base Strength: The Camps cyclization is sensitive to the base used. A strong base like sodium hydroxide favors the formation of quinolin-4-ones, while a weaker base such as cesium carbonate may favor quinolin-2-one formation.[1] It is recommended to screen different bases (e.g., NaOH, KOH, K2CO3, Cs2CO3) to optimize the yield of the desired product.

  • Poor Quality Starting Materials: Ensure the purity of the N-acyl-ortho-acylaniline precursor. Impurities can interfere with the cyclization reaction. Recrystallization or column chromatography of the starting material may be necessary.

  • Suboptimal Reaction Temperature and Time: The reaction may require heating to proceed at an adequate rate. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature. Prolonged heating can lead to decomposition.

Experimental Protocol: General Camps Cyclization

  • Dissolve the N-acyl-ortho-acylaniline precursor in a suitable solvent (e.g., ethanol, dioxane).

  • Add the chosen base (e.g., an aqueous solution of NaOH or solid K2CO3).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., HCl).

  • The product may precipitate upon neutralization or require extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Problem 2: Formation of multiple isomers during the nitration step.

Possible Causes and Solutions:

  • Lack of Regiocontrol: The nitration of a substituted quinoline ring can lead to a mixture of nitro isomers. The directing effect of the substituents on the ring will determine the major product. For instance, the nitration of 7-methylquinoline selectively yields 7-methyl-8-nitroquinoline.[2] To achieve nitration at the 7-position, the electronic and steric properties of the precursor must favor substitution at this site.

  • Reaction Temperature: Nitration reactions are often exothermic. Maintaining a low temperature (e.g., -5 to 0 °C) during the addition of the nitrating agent can improve selectivity and prevent over-nitration or side reactions.[2]

Data Presentation: Regioselectivity in Nitration

Starting MaterialNitrating AgentMajor ProductReference
7-methylquinolinefuming HNO3 / H2SO47-methyl-8-nitroquinoline[2]
N-protected tetrahydroquinolineVarious6-nitro or 7-nitro depending on protecting group[3]

Experimental Protocol: General Nitration Procedure

  • Dissolve the 4aH-quinolin-2-one precursor in concentrated sulfuric acid and cool the mixture in an ice-salt bath to -5 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not rise above 0 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • The nitrated product may precipitate and can be collected by filtration. Alternatively, neutralize the solution and extract the product with an organic solvent.

  • Purify the product by column chromatography to separate any isomers.

Problem 3: Product is unstable and decomposes during purification.

Possible Causes and Solutions:

  • Aromatization: The 4aH-quinolin-2-one may be prone to oxidation to the more stable aromatic 7-nitro-quinolin-2-one. Avoid harsh purification conditions, such as high temperatures or strongly acidic/basic media.

  • Silica Gel Acidity: Standard silica gel for column chromatography is slightly acidic and can cause decomposition of sensitive compounds. Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.

Problem 4: Difficulty in characterizing the final product.

Possible Causes and Solutions:

  • Tautomerism: The product may exist as a mixture of tautomers in solution, which can complicate NMR spectra. Acquiring spectra in different solvents or at varying temperatures may help to identify the different forms.

Visualizing the Synthetic Workflow

Diagram 1: General Synthetic Workflow

cluster_synthesis Synthesis cluster_nitration Nitration cluster_purification Purification & Analysis Starting Material Starting Material Cyclization Cyclization Starting Material->Cyclization Base 4aH-quinolin-2-one 4aH-quinolin-2-one Cyclization->4aH-quinolin-2-one Nitration Reaction Nitration Reaction 4aH-quinolin-2-one->Nitration Reaction HNO3/H2SO4 Crude Product Crude Product Nitration Reaction->Crude Product Purification Purification Crude Product->Purification Chromatography This compound This compound Purification->this compound Characterization Characterization This compound->Characterization NMR, MS, IR

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic

Start Start Low Yield Low Yield Start->Low Yield Isomer Formation Isomer Formation Start->Isomer Formation Decomposition Decomposition Start->Decomposition Check Base Check Base Low Yield->Check Base Check Purity Check Purity Low Yield->Check Purity Optimize Temp/Time Optimize Temp/Time Low Yield->Optimize Temp/Time Control Temp Control Temp Isomer Formation->Control Temp Mild Purification Mild Purification Decomposition->Mild Purification Successful Synthesis Successful Synthesis Check Base->Successful Synthesis Check Purity->Successful Synthesis Optimize Temp/Time->Successful Synthesis Control Temp->Successful Synthesis Mild Purification->Successful Synthesis

Caption: Troubleshooting decision tree for common synthesis issues.

References

"optimization of reaction conditions for quinolinone synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during quinolinone synthesis.

Issue: Low Yield in Friedländer Synthesis

Q1: My Friedländer synthesis is resulting in a low yield of the desired quinolinone. What are the potential causes and how can I improve the yield?

A1: Low yields in the Friedländer synthesis can stem from several factors. Here's a breakdown of common causes and their solutions:

  • Sub-optimal Catalyst: The choice and amount of catalyst are crucial. While the reaction can proceed without a catalyst, acidic or basic conditions generally improve yields.[1]

    • Acid Catalysis: Brønsted acids like p-toluenesulfonic acid and Lewis acids such as tin tetrachloride or scandium(III) triflate can be effective.[1] Experiment with different acid catalysts and concentrations to find the optimal conditions for your specific substrates.

    • Base Catalysis: Bases like potassium tert-butoxide or DBU can also be used, particularly when aldol condensation side reactions are a concern.[2]

    • Green Catalysts: Consider using environmentally friendly solid acid catalysts like Nafion NR50, especially in combination with microwave irradiation, which has been shown to improve yields.

  • Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed efficiently.

    • Conventional Heating: If using conventional heating, ensure the temperature is high enough for the cyclodehydration step. However, excessively high temperatures can lead to product decomposition.[3] A thorough time-temperature optimization study is recommended.[4]

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and improve yields by providing rapid and uniform heating.[4]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and yield.

    • Polar aprotic solvents like chlorobenzene or dichloromethane are often used under acidic conditions.[2]

    • Non-polar solvents such as toluene may be preferred for base-mediated reactions.[2]

    • For a greener approach, water has been successfully used as a solvent, promoting the reaction without the need for a catalyst in some cases.[5]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Aldol Condensation: The ketone starting material can undergo self-condensation under basic conditions. Using the imine analogue of the o-aminoaryl aldehyde or ketone can help to avoid this.[1]

    • Regioselectivity Issues: When using unsymmetrical ketones, a mixture of regioisomers can be formed. Introducing a phosphoryl group on the α-carbon of the ketone or using specific amine catalysts or ionic liquids can improve regioselectivity.[1]

Issue: Tar Formation in Skraup Synthesis

Q2: My Skraup synthesis is producing a thick, black tar, making product isolation difficult and lowering the yield. How can I prevent this?

A2: Tar formation is a notorious problem in the classic Skraup synthesis due to the harsh, exothermic reaction conditions.[6] Here are several strategies to mitigate this issue:

  • Moderating the Reaction: The reaction is often highly exothermic and can become violent. Adding a moderator can help to control the reaction rate and reduce tar formation.

    • Ferrous Sulfate (FeSO₄): This is a commonly used moderator that helps to ensure a smoother reaction.[7]

    • Boric Acid or Acetic Acid: These can also be added to control the reaction's vigor.[7]

  • Oxidizing Agent: The choice of oxidizing agent can impact the reaction's cleanliness.

    • Nitrobenzene: While traditionally used, it can contribute to the formation of byproducts.[8]

    • Arsenic Acid: This can lead to a less violent reaction compared to nitrobenzene.[8] However, due to its toxicity, alternative oxidants are often preferred.

  • Solvent and Reaction Medium:

    • The classic reaction is often run in concentrated sulfuric acid. While essential for the dehydration of glycerol to acrolein, its high concentration contributes to the harsh conditions.[9]

    • Some modified procedures have explored the use of ionic liquids as a greener alternative to traditional solvents, which can lead to cleaner reactions and higher yields.[10]

  • Work-up Procedure: Isolating the product from the tarry mixture is challenging.

    • A typical work-up involves cooling the reaction mixture and then carefully neutralizing it with a base (e.g., aqueous NaOH) before extraction with an organic solvent.[6]

    • Steam distillation can be an effective method for separating the volatile quinoline product from the non-volatile tar.

Issue: Low Yield and Long Reaction Times in Doebner-von Miller Synthesis

Q3: I am experiencing low yields and very long reaction times with my Doebner-von Miller synthesis. What can I do to optimize this reaction?

A3: The Doebner-von Miller reaction, while versatile, can suffer from inefficiency.[11] Here are some approaches to improve yields and shorten reaction times:

  • Catalyst Selection: The reaction is acid-catalyzed, and the choice of acid can have a significant impact.

    • Brønsted acids like hydrochloric acid or p-toluenesulfonic acid are commonly used.[1]

    • Lewis acids such as tin tetrachloride or scandium(III) triflate can also effectively catalyze the reaction.[1]

  • Use of α,β-Unsaturated Carbonyl Compounds: The in situ formation of the α,β-unsaturated carbonyl compound from an aldol condensation can be a slow step. Using a pre-formed α,β-unsaturated aldehyde or ketone can improve the reaction's efficiency.[1]

  • Solvent System:

    • The reaction is often carried out in the presence of a strong acid.

    • Continuous flow synthesis has been demonstrated to be a scalable approach that can increase yields and reduce byproduct formation by allowing for better control of reaction parameters.[12]

  • Microwave-Assisted Synthesis: As with other quinolinone syntheses, employing microwave irradiation can significantly reduce reaction times and potentially increase yields compared to conventional heating methods.

Frequently Asked Questions (FAQs)

Q4: What is the difference between the Skraup, Doebner, and Doebner-von Miller reactions?

A4: These are all related methods for synthesizing quinolines from anilines, but they differ in the carbonyl-containing starting material:

  • Skraup Synthesis: Uses glycerol, which dehydrates in situ to form acrolein.[11]

  • Doebner Reaction: Employs an aldehyde and pyruvic acid.[11]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[11]

Q5: How can I improve the regioselectivity of my quinolinone synthesis?

A5: Regioselectivity can be a challenge, especially in reactions like the Friedländer synthesis with unsymmetrical ketones.[1] Strategies to improve it include:

  • Careful selection of the catalyst (e.g., certain amine catalysts or ionic liquids).[1]

  • Modification of the substrate, such as introducing a directing group.[1]

  • Optimizing reaction conditions like temperature and solvent.

Q6: Are there "green" alternatives for quinolinone synthesis?

A6: Yes, several greener approaches have been developed to address the environmental concerns of traditional methods. These include:

  • Microwave-assisted synthesis: Reduces energy consumption and reaction times.[4]

  • Use of green solvents: Water and ionic liquids are being explored as alternatives to hazardous organic solvents.[5][10]

  • Catalyst-free conditions: Some reactions can be performed efficiently without a catalyst, reducing waste.[5]

  • Use of solid acid catalysts: These are often recyclable and easier to separate from the reaction mixture.

Data Presentation

The following tables summarize quantitative data on the optimization of various quinolinone synthesis reactions.

Table 1: Effect of Catalyst on Friedländer Synthesis Yield

CatalystSolventTemperature (°C)TimeYield (%)Reference
P₂O₅/SiO₂Solvent-free8015-40 min77-95[13]
Amberlyst-15EthanolReflux-Good[14]
PEG-SO₃HWater60-Good to Excellent[14]
NbCl₅·PEGGlycerol--Good to Excellent[14]
NoneWater703 h97[5]

Table 2: Optimization of Gould-Jacobs Reaction via Microwave Synthesis

EntryTemperature (°C)Time (min)Isolated Yield (%)
1250101
23001037
32503013
43003028
5300547
Data from a microwave-assisted synthesis of 4-hydroxyquinoline-3-carboxylate.[4]

Experimental Protocols

This section provides detailed methodologies for key quinolinone synthesis reactions.

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-carboxylate (Microwave-Assisted) [4]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate

  • Acetonitrile (ice-cold for washing)

  • 2.5 mL microwave vial

  • Magnetic stirring bar

  • Microwave synthesis system

  • Filtration apparatus

Procedure:

  • To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

  • Heat the mixture in a microwave synthesis system to the desired temperature (e.g., 300 °C) for the optimized reaction time (e.g., 5 minutes).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is then filtered off.

  • Wash the solid product with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum.

  • The product can be analyzed by HPLC-MS for purity assessment.

Protocol 2: Friedländer Synthesis of Poly-substituted Quinolines (Catalyst-Free in Water) [5]

Materials:

  • 2-Aminobenzaldehyde

  • Ketone (e.g., acetone, cyclohexanone) or malononitrile

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring plate and stir bar

Procedure:

  • In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol) and the desired ketone or malononitrile (1.2 mmol).

  • Add water (5 mL) to the flask.

  • Heat the mixture to 70 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 3 hours), cool the mixture to room temperature.

  • The solid product that precipitates out of the solution is collected by filtration.

  • Wash the product with water and dry to obtain the pure quinoline derivative.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield cluster_troubleshooting Troubleshooting Steps start Low Reaction Yield Observed check_lit Review Literature Procedure start->check_lit check_reagents Verify Reagent Purity & Stoichiometry check_lit->check_reagents check_conditions Analyze Reaction Conditions (Temp, Time, Atmosphere) check_lit->check_conditions check_workup Evaluate Work-up & Purification check_lit->check_workup optimize_reagents Purify Reagents / Adjust Stoichiometry check_reagents->optimize_reagents Impurity or incorrect stoichiometry suspected optimize_conditions Optimize Temperature, Time, Catalyst, Solvent check_conditions->optimize_conditions Conditions deviate or are sub-optimal optimize_workup Modify Extraction, Chromatography, or Recrystallization check_workup->optimize_workup Product loss suspected re_run_reaction Re-run Optimized Reaction optimize_reagents->re_run_reaction optimize_conditions->re_run_reaction optimize_workup->re_run_reaction end_good Successful Optimization re_run_reaction->end_good Yield Improved consult Consult Senior Researcher / Technical Support re_run_reaction->consult Yield Not Improved

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Workflow for Friedländer Quinolinone Synthesis

Friedlander_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis start Combine 2-aminoaryl ketone, α-methylene ketone, and solvent/catalyst react Heat reaction mixture (Conventional or Microwave) start->react monitor Monitor reaction progress (TLC) react->monitor cool Cool reaction mixture monitor->cool Reaction complete isolate Isolate crude product (Filtration or Extraction) cool->isolate wash Wash crude product isolate->wash purify Purify product (Recrystallization or Chromatography) wash->purify characterize Characterize pure product (NMR, MS, etc.) purify->characterize end Obtain Final Yield and Purity characterize->end

Caption: A typical experimental workflow for the Friedländer synthesis.

References

Technical Support Center: Synthesis of 7-nitro-4aH-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 7-nitro-4aH-quinolin-2-one. Given the limited direct literature on this specific compound, the guidance is based on established principles for the synthesis of related quinolin-2-one derivatives, nitration reactions, and partial reduction of heterocyclic systems.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Quinolin-2-one Precursor Incomplete cyclization reaction.Ensure anhydrous conditions if using methods sensitive to moisture. Optimize reaction temperature and time. For Conrad-Limpach or related syntheses, verify the quality of the aniline and β-ketoester starting materials.
Decomposition of starting materials or product.Use a milder cyclization catalyst or lower reaction temperature. Ensure the work-up procedure is not too acidic or basic, which could degrade the product.
Inefficient Nitration Inappropriate nitrating agent or conditions.A mixture of nitric acid and sulfuric acid is a standard nitrating agent for quinoline systems. The concentration and ratio of these acids may need to be optimized.[1][2] For sensitive substrates, consider milder nitrating agents like acetyl nitrate.
Low reactivity of the quinolin-2-one precursor.If the quinolin-2-one ring is deactivated, harsher nitration conditions (e.g., higher temperature, stronger acid) may be required. Monitor the reaction closely for side product formation.
Formation of Multiple Nitro Isomers The quinolin-2-one ring has multiple positions susceptible to nitration.The directing effects of existing substituents on the quinolin-2-one ring will determine the position of nitration. Purification by column chromatography or recrystallization will be necessary to isolate the desired 7-nitro isomer. The nitration of 1,2,3,4-tetrahydroquinoline, a related reduced system, is known to produce the 7-nitro derivative.[3]
Low Yield of the Final this compound Over-reduction of the quinoline ring system.The partial reduction to a 4aH-dihydroquinoline is a delicate step. Use a controlled reduction method. Catalytic hydrogenation with a specific catalyst (e.g., a modified palladium catalyst) or a chemical reducing agent like sodium borohydride in a controlled stoichiometry might be effective.
Instability of the 4aH-quinolin-2-one product.1,2-Dihydroquinolines can be air-sensitive and prone to re-aromatization.[4] It is advisable to handle the product under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures.
Difficult Purification of the Final Product Presence of unreacted starting material, nitro isomers, or over-reduced byproducts.Column chromatography on silica gel is a common method for purifying quinoline derivatives. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) will need to be developed. Recrystallization from a suitable solvent can also be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A plausible two-step synthetic route would be:

  • Nitration: Direct nitration of a quinolin-2-one precursor to introduce the nitro group at the 7-position.

  • Partial Reduction: Selective reduction of the 7-nitro-quinolin-2-one to form the 4aH-dihydroquinoline ring system.

Q2: How can I synthesize the quinolin-2-one precursor?

A2: Quinolin-2-one and its derivatives can be synthesized via several methods, including the Conrad-Limpach synthesis, Knorr quinoline synthesis, or more modern catalytic methods. The choice of method will depend on the available starting materials and desired substitution pattern.

Q3: What are the typical conditions for the nitration of a quinolin-2-one?

A3: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is usually kept low (e.g., 0-10 °C) to control the reaction rate and minimize the formation of side products. The exact conditions will depend on the reactivity of the specific quinolin-2-one substrate.

Q4: How can I selectively reduce the quinoline ring to a 4aH-dihydroquinoline?

A4: Selective 1,2-reduction of quinolines can be challenging. Catalytic hydrogenation with specific catalysts or the use of reducing agents like sodium borohydride or ammonia borane under controlled conditions have been reported for the reduction of quinolines.[4] The resulting 1,2-dihydroquinolines can be unstable, so immediate work-up and characterization are recommended.[4]

Q5: How do I confirm the formation of the 4aH-quinolin-2-one structure?

A5: The formation of the non-aromatic 4aH-dihydroquinoline ring can be confirmed by spectroscopic methods. In ¹H NMR spectroscopy, you would expect to see the appearance of signals in the aliphatic region corresponding to the protons on the saturated part of the ring, and a change in the chemical shifts of the aromatic protons.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 7-nitro-quinolin-2-one

This protocol is a general guideline based on typical nitration procedures for quinoline derivatives.

  • Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add 1.2 equivalents of fuming nitric acid to a stirred solution of concentrated sulfuric acid.

  • Nitration Reaction: Dissolve 1 equivalent of the quinolin-2-one precursor in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath. Slowly add the pre-formed nitrating mixture dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for a specified time (e.g., 1-3 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate out of solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry the solid. Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the 7-nitro-quinolin-2-one isomer.

Protocol 2: Hypothetical Partial Reduction to this compound

This protocol is a general guideline based on the reduction of quinoline systems.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 7-nitro-quinolin-2-one in a suitable solvent (e.g., methanol or ethanol).

  • Reduction: Cool the solution in an ice bath and add a controlled amount (e.g., 1-1.5 equivalents) of a reducing agent like sodium borohydride in portions.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC. Be cautious of over-reduction.

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of water or a dilute acid.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product quickly, for example by rapid column chromatography, to minimize potential decomposition or re-aromatization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Quinolin-2-one Precursor nitration Nitration (HNO3, H2SO4) start->nitration nitro_product 7-nitro-quinolin-2-one nitration->nitro_product reduction Partial Reduction (e.g., NaBH4) nitro_product->reduction final_product This compound reduction->final_product purification Column Chromatography / Recrystallization final_product->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis

Caption: Synthetic workflow for this compound.

troubleshooting_yield start Low Yield of Final Product check_nitration Check Nitration Step Yield & Purity start->check_nitration check_reduction Check Reduction Step start->check_reduction optimize_nitration Optimize Nitration Conditions: - Temperature - Time - Nitrating Agent check_nitration->optimize_nitration Low Yield or Impure optimize_reduction Optimize Reduction: - Reducing Agent - Stoichiometry - Temperature check_reduction->optimize_reduction Over-reduction or Incomplete Reaction check_stability Product Instability? check_reduction->check_stability Product Decomposes handle_inert Handle Under Inert Atmosphere Store at Low Temperature check_stability->handle_inert

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Characterization of Nitro-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-substituted heterocycles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental characterization of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by analytical technique to help you quickly find solutions to specific problems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: I'm observing significant peak broadening in the 1H NMR spectrum of my nitro-substituted heterocycle. What could be the cause and how can I fix it?

A1: Peak broadening in the NMR spectra of nitro-heterocycles is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot this problem:

  • Quadrupolar Broadening: The nitrogen atom of the nitro group and in the heterocycle itself can cause quadrupolar broadening, especially for protons in close proximity. Protons closer to the nitrogen will experience stronger J-coupling and therefore more significant broadening.[1]

    • Solution: While difficult to eliminate completely, acquiring the spectrum at a higher temperature can sometimes average out the quadrupolar effects and result in sharper signals.

  • Chemical Exchange: Protons involved in chemical exchange, such as N-H protons, can appear as broad signals.[2]

    • Solution: A D₂O exchange experiment can confirm this. Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. If the broad peak disappears or diminishes, it was an exchangeable proton.

  • Poor Solubility: If your compound is not fully dissolved, you will observe broad peaks. Nitro-substituted heterocycles often have poor solubility in common NMR solvents.

    • Solution: Try a different deuterated solvent. DMSO-d₆ is often a good choice for polar compounds. Gentle heating of the sample may also improve solubility, but be cautious of potential degradation.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can lead to significant line broadening.

    • Solution: Ensure your glassware is scrupulously clean. If you suspect metal contamination from a previous reaction step (e.g., a palladium catalyst), try filtering your sample through a small plug of Celite or silica gel.

Q2: My nitro-substituted heterocycle is poorly soluble in common NMR solvents like CDCl₃. What are my options?

A2: Solubility is a frequent challenge with these compounds. Consider the following alternative solvents:

  • DMSO-d₆: An excellent choice for many polar, crystalline nitro-heterocycles.

  • Acetone-d₆: Another good option for moderately polar compounds.

  • Methanol-d₄ (CD₃OD): Can be effective, but be aware that any exchangeable protons (e.g., N-H, O-H) will be replaced by deuterium and will not be observed in the ¹H NMR spectrum.

  • Nitrobenzene or Nitromethane-d₃: While less common, using a deuterated solvent with similar properties to your analyte can sometimes improve solubility.[3]

Q3: The aromatic protons in my nitro-substituted pyridine/imidazole are overlapping. How can I improve their resolution?

A3: Overlapping signals in the aromatic region can make interpretation difficult. Here are some strategies:

  • Change the Solvent: Switching to a solvent with different anisotropic effects, such as benzene-d₆, can often induce significant changes in chemical shifts and resolve overlapping signals.

  • Increase the Magnetic Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of your signals.

  • 2D NMR Techniques: A 2D COSY (Correlation Spectroscopy) experiment can help you identify which protons are coupled to each other, even if their signals are overlapping. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will show correlations between protons and their directly attached carbons, which can also aid in assignment.

High-Performance Liquid Chromatography (HPLC)

Q1: I am having trouble separating my nitro-substituted heterocyclic isomers by reverse-phase HPLC. What should I try?

A1: Co-elution of isomers is a common problem. Here are some method development strategies:

  • Optimize the Mobile Phase pH: The ionization state of your heterocycle can significantly impact its retention. If your compound has a basic nitrogen, adjusting the pH of the aqueous mobile phase can alter its polarity and improve separation. For basic compounds, using a pH above the pKa can increase retention on a C18 column.[4] Be mindful of the pH stability of your column.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. The different solvent properties can alter the selectivity of the separation.

  • Use a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity.

    • Phenyl-Hexyl Column: The phenyl stationary phase can provide π-π interactions with the aromatic ring of your compound, offering a different separation mechanism.

    • Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can improve the retention and peak shape of polar analytes.

    • Fluorinated Phases: These can offer unique selectivity for halogenated or electron-rich compounds.

  • Consider HILIC: For very polar nitro-heterocycles that are poorly retained in reverse-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[5]

Q2: My nitro-substituted heterocycle appears to be decomposing on the HPLC column. How can I prevent this?

A2: On-column degradation can be a significant issue. Consider these factors:

  • Mobile Phase pH: Highly acidic or basic mobile phases can catalyze the degradation of sensitive compounds. Try to work closer to a neutral pH if your compound's stability is a concern.

  • Stationary Phase Activity: Some residual silanol groups on silica-based columns can be acidic and cause degradation. Using a well-end-capped, high-purity silica column can minimize this. Alternatively, a polymer-based column can be used to avoid silica-related issues.

  • Temperature: Elevated column temperatures can accelerate degradation. Try running your separation at ambient temperature or even sub-ambient temperatures if necessary.

Mass Spectrometry (MS)

Q1: What are the typical fragmentation patterns for nitro-substituted heterocycles in ESI-MS/MS?

A1: The fragmentation of nitro-substituted heterocycles is often directed by the nitro group and the heterocyclic core. Common fragmentation pathways include:

  • Loss of NO• (30 Da) and NO₂• (46 Da): These are characteristic losses from the nitro group.[3][5]

  • Loss of H₂O (18 Da): This can occur if there is a nearby proton that can be abstracted.

  • Ring Cleavage: The heterocyclic ring itself can fragment, leading to a series of product ions specific to the ring system. For example, nitroimidazoles often show fragmentation of the imidazole ring.[6][7]

Q2: I am not observing the molecular ion peak for my nitro-substituted heterocycle. Why might this be?

A2: The absence of a molecular ion peak can be due to several factors:

  • In-source Fragmentation: Nitro compounds can be labile and may fragment in the ionization source before they are detected.

    • Solution: Try using a softer ionization technique if available (e.g., chemical ionization instead of electron ionization). For ESI, you can try to reduce the cone voltage or other source parameters to minimize fragmentation.

  • Poor Ionization Efficiency: Your compound may not be ionizing well under the conditions used.

    • Solution: For ESI, ensure the mobile phase is compatible with good ionization. Adding a small amount of an acid like formic acid for positive mode or a base like ammonia for negative mode can improve signal.

  • High Molecular Weight: For very large molecules, the molecular ion may be outside the mass range you are scanning.

Synthesis and Purification

Q1: My nitration reaction is producing multiple isomers and is difficult to control. How can I improve the selectivity?

A1: The regioselectivity of nitration on heterocycles can be challenging to control.

  • Reaction Conditions: Lowering the reaction temperature can often improve selectivity.

  • Nitrating Agent: The choice of nitrating agent is crucial. A mixture of nitric acid and sulfuric acid is a very strong nitrating agent and may lead to over-nitration or oxidation.[8] Consider using milder nitrating agents such as:

    • Acetyl nitrate (generated in situ from nitric acid and acetic anhydride)

    • Nitronium tetrafluoroborate (NO₂BF₄)

  • Protecting Groups: If your heterocycle has other reactive functional groups (e.g., an amino group), it is often necessary to protect them before nitration.

Q2: I am having difficulty purifying my nitro-substituted heterocycle by column chromatography. It seems to be sticking to the silica gel.

A2: The polar nitro group and heteroatoms can lead to strong interactions with silica gel, resulting in poor recovery and tailing peaks.

  • Deactivate the Silica: Adding a small amount of a polar solvent like methanol or a base like triethylamine to your eluent can help to block the active sites on the silica and improve elution.

  • Use a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for some nitro compounds. Reverse-phase flash chromatography is another excellent option for purifying polar compounds.

  • Recrystallization: If your compound is a solid, recrystallization is often a more effective purification method than chromatography for removing minor impurities.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for Protons on Nitro-Substituted Heterocycles

HeterocyclePosition Relative to -NO₂Typical Chemical Shift (ppm)Notes
Pyridine Ortho8.5 - 9.5Strongly deshielded due to the electron-withdrawing nature of the nitro group and the nitrogen heteroatom.[9]
Meta7.5 - 8.5Less deshielded than the ortho position.
Para8.0 - 9.0Deshielded due to resonance effects of the nitro group.[1]
Imidazole C2-H (when -NO₂ at C4/C5)7.5 - 8.5
C4/C5-H (when -NO₂ at C2)8.0 - 9.0The position of the proton relative to both the nitro group and the other nitrogen atom will significantly influence the chemical shift.[10]
Pyrimidine Varies8.5 - 9.8The chemical shifts are highly dependent on the position of the nitro group and the two nitrogen atoms.

Table 2: Starting Conditions for Reverse-Phase HPLC Method Development

Analyte PolarityColumnMobile Phase AMobile Phase BInitial Gradient Conditions
Moderately Polar C18, 5 µm, 4.6 x 150 mmWater + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid5-95% B over 20 minutes
Highly Polar HILIC, 5 µm, 4.6 x 150 mmAcetonitrile + 0.1% Formic AcidWater + 0.1% Formic Acid95-50% B over 15 minutes
Isomers Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mmWater + 0.1% Formic AcidMethanol + 0.1% Formic AcidIsocratic or shallow gradient (e.g., 30-50% B over 20 minutes)

Experimental Protocols

Protocol 1: General Procedure for ¹H NMR Sample Preparation of a Poorly Soluble Nitro-Substituted Heterocycle
  • Accurately weigh 1-5 mg of the purified compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

  • Gently warm the vial in a sand bath or with a heat gun (on a low setting) while vortexing until the solid is completely dissolved. Be careful not to overheat, as this may cause degradation.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum. If peaks are still broad, consider acquiring the spectrum at an elevated temperature (e.g., 50-80 °C), if the instrument is capable.

Protocol 2: Scouting Gradient for HPLC Method Development for an Unknown Nitro-Substituted Heterocycle
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (or a wavelength where the compound is known to have a strong absorbance).

  • Gradient Program:

    • 0-20 min: 5% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% B to 5% B

    • 26-30 min: Hold at 5% B (re-equilibration)

  • Analyze the resulting chromatogram to determine the approximate elution time and peak shape. This information will guide further method optimization (e.g., using a shallower gradient in the region of interest or switching to isocratic elution).[11]

Visualizations

Troubleshooting_NMR_Peak_Broadening start Broad Peaks in 1H NMR q1 Is there an exchangeable proton (e.g., N-H, O-H)? start->q1 a1_yes Perform D2O Exchange q1->a1_yes Yes q2 Is the compound fully soluble? q1->q2 No end_d2o Peak disappears/sharpens: Exchangeable proton confirmed a1_yes->end_d2o a1_no No a2_no Try alternative solvent (e.g., DMSO-d6) or gentle heating q2->a2_no No q3 Is peak broadening uniform across all signals? q2->q3 Yes a2_yes Yes end_solvent Peaks sharpen: Solubility issue resolved a2_no->end_solvent a3_yes Suspect paramagnetic impurities. Filter sample through Celite. q3->a3_yes Yes a3_no Consider quadrupolar broadening. Acquire spectrum at higher temperature. q3->a3_no No end_paramagnetic Peaks sharpen: Paramagnetic impurities removed a3_yes->end_paramagnetic end_quadrupolar Peaks sharpen: Quadrupolar effects minimized a3_no->end_quadrupolar

Caption: Troubleshooting workflow for broad peaks in ¹H NMR.

HPLC_Separation_Workflow start Co-eluting Isomers in RP-HPLC step1 Optimize Mobile Phase pH start->step1 q1 Separation Improved? step1->q1 step2 Change Organic Modifier (Acetonitrile to Methanol or vice-versa) q1->step2 No end_success Separation Achieved q1->end_success Yes q2 Separation Improved? step2->q2 step3 Change Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) q2->step3 No q2->end_success Yes q3 Separation Improved? step3->q3 step4 Consider HILIC for very polar compounds q3->step4 No q3->end_success Yes step4->end_success If applicable

Caption: Workflow for resolving co-eluting isomers in HPLC.

Safety First: Handling Nitro-Substituted Heterocycles

Many nitro-substituted compounds are energetic and can be sensitive to heat, shock, and friction. Always consult the Safety Data Sheet (SDS) for each specific compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Handling: Avoid grinding or applying excessive force to solid samples. Use plastic or ceramic spatulas instead of metal ones to minimize the risk of friction.

  • Heating: Exercise extreme caution when heating nitro compounds. Use a heating mantle with a temperature controller and never heat a closed system.

  • Waste Disposal: Dispose of all waste containing nitro compounds in designated hazardous waste containers. Do not mix with other waste streams unless you are certain they are compatible.

This technical support center is intended as a guide. Always use your best judgment and consult with your institution's safety officer for specific protocols.

References

"overcoming solubility issues with 7-nitro-4aH-quinolin-2-one in assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 7-nitro-4aH-quinolin-2-one in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

A2: For preparing a high-concentration stock solution, it is recommended to start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving poorly soluble compounds for in vitro assays.[4] Other potential organic solvents include dimethylformamide (DMF), ethanol, and methanol.[5]

Q3: My compound is precipitating when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in the assay.

  • Increase the percentage of co-solvent: If your assay can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always run a vehicle control to ensure the solvent concentration does not affect the assay outcome.

  • Use a different co-solvent: Some compounds are more soluble in other co-solvents like ethanol or a mixture of solvents.[6]

  • Employ solubility enhancers: The use of cyclodextrins or other solubilizing excipients can significantly improve aqueous solubility.[7][8][9]

  • Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent.[10] Experimenting with different pH values for your assay buffer may improve solubility.

Q4: Can I use heating to dissolve this compound?

A4: Gentle heating can be a useful technique to aid in the dissolution of some compounds. Quinoline, a related parent structure, shows increased solubility in hot water.[2] However, it is crucial to be cautious as excessive heat can lead to degradation of the compound. It is recommended to use a water bath at a controlled temperature (e.g., 37°C) and for a short duration. Always assess the stability of your compound under these conditions.

Q5: Are there any other advanced techniques to improve the solubility of this compound?

A5: Yes, several advanced formulation strategies can be employed, particularly for in vivo studies or when other methods fail. These include the preparation of solid dispersions, where the drug is dispersed in a hydrophilic carrier, and the use of nanosuspensions, which involves reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[11][12][13]

Troubleshooting Guides

Problem: Compound crashes out of solution during the experiment.
Possible Cause Troubleshooting Step
Low aqueous solubility Decrease the final assay concentration of this compound.
Insufficient co-solvent Increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay medium. Ensure the final solvent concentration is compatible with your experimental system.
pH of the buffer Test a range of pH values for your assay buffer to identify the pH at which the compound is most soluble.[10]
Temperature fluctuations Maintain a constant temperature throughout the experiment. Avoid cold shocks to the solution.
Problem: Inconsistent results or low potency in biological assays.
Possible Cause Troubleshooting Step
Compound precipitation Visually inspect all solutions for any signs of precipitation before and during the assay. Centrifuge samples and check for a pellet. Consider using a solubility-enhancing technique.
Compound aggregation Poorly soluble compounds can form aggregates that may lead to non-specific activity or reduced potency. Consider adding a small amount of a non-ionic surfactant like Tween® 80 or Triton™ X-100 (typically 0.01% - 0.1%) to your assay buffer, if compatible with your assay.
Inaccurate stock concentration After preparing the stock solution, centrifuge it at high speed to pellet any undissolved material and use the supernatant for serial dilutions. Confirm the concentration of the stock solution using a spectrophotometric method if a chromophore is present and an extinction coefficient is known.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent Solubility Recommendation
WaterPoorNot recommended for stock solutions.
Aqueous Buffers (e.g., PBS)PoorDirect dissolution is unlikely to be successful.
Dimethyl Sulfoxide (DMSO)GoodRecommended for preparing high-concentration stock solutions.
Dimethylformamide (DMF)GoodAn alternative to DMSO for stock solutions.
EthanolModerateMay be used as a co-solvent.
MethanolModerateMay be used as a co-solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the desired amount of this compound in a suitable microcentrifuge tube. For example, for 1 mL of a 10 mM solution (Molecular Weight to be determined for the specific compound), you would weigh out X mg.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using Co-solvents to Prepare a Working Solution
  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM) as described in Protocol 1.

  • Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution of the DMSO stock in your assay buffer.

  • Final Dilution: Prepare the final working solution by adding the stock solution (or intermediate dilution) to the assay buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible and is consistent across all samples, including controls. A final DMSO concentration of ≤ 0.5% is generally well-tolerated in many cell-based assays.

Protocol 3: Utilizing Cyclodextrins for Enhanced Aqueous Solubility
  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin derivative to improve the solubility of poorly water-soluble drugs.[7]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).

  • Complex Formation:

    • Method A (from solid): Add the solid this compound to the HP-β-CD solution. Stir or sonicate the mixture until the compound is dissolved. This may take several hours.

    • Method B (from organic stock): Add a small volume of a concentrated stock of the compound in an organic solvent (e.g., ethanol) to the HP-β-CD solution with vigorous stirring. The organic solvent can then be removed by evaporation under a stream of nitrogen or by lyophilization.

  • Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

  • Assay Dilution: Use the filtered cyclodextrin-complexed solution for your experiments.

Visualizations

experimental_workflow cluster_start Start: Solid Compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Assay start This compound (Solid) dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute working Final Working Solution (e.g., 10 µM) dilute->working assay Perform Assay working->assay

Caption: Experimental workflow for preparing solutions of this compound.

troubleshooting_flowchart start Start: Solubility Issue (Precipitation) q1 Is the final concentration as low as possible? start->q1 s1 Lower the final concentration in the assay. q1->s1 No q2 Can the co-solvent (e.g., DMSO) percentage be increased? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Increase co-solvent %. (Run vehicle control) q2->s2 Yes q3 Have you tried solubility enhancers? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Use cyclodextrins (e.g., HP-β-CD) or surfactants. q3->s3 No q4 Is the buffer pH optimal for solubility? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Test a range of pH values for the assay buffer. q4->s4 No end Consult further formulation strategies. q4->end Yes a4_no No s4->end

Caption: Troubleshooting flowchart for addressing solubility issues.

References

Technical Support Center: Refining Purification Techniques for Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying quinolinone derivatives?

A1: The most prevalent purification techniques for quinolinone derivatives include column chromatography (flash and preparative HPLC), recrystallization, and extraction. The choice of method depends on the scale of the synthesis, the polarity and stability of the compound, and the nature of the impurities.

Q2: My quinolinone derivative appears to be degrading on the silica gel column. What can I do?

A2: Decomposition on silica gel is a common issue, especially for acid-sensitive quinolinone derivatives. Consider the following solutions:

  • Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-3% in the eluent), to neutralize acidic sites.

  • Use an alternative stationary phase: Alumina or Florisil can be less harsh alternatives to silica gel. For very polar compounds, reverse-phase chromatography on C18 silica may be a suitable option.

  • Filter through a short plug of silica: If the impurities are very polar (baseline on TLC), a quick filtration through a short pad of silica can remove them without prolonged contact time that leads to degradation.

Q3: I'm having trouble finding a suitable solvent system for flash chromatography. What is a good starting point?

A3: A common starting point for flash chromatography of quinolinone derivatives is a mixture of hexanes and ethyl acetate. You can gradually increase the polarity by increasing the proportion of ethyl acetate. For more polar compounds, solvent systems like dichloromethane/methanol or ethyl acetate/acetone can be effective. A general rule of thumb is to aim for an Rf value of approximately 0.3 for your desired compound on the TLC plate for good separation.

Q4: My quinolinone derivative is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the compound's melting point. To address this:

  • Add more solvent: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil and then allow it to cool more slowly.

  • Lower the cooling temperature slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of the pure solid, adding a seed crystal can initiate crystallization.

Q5: What is the best way to remove highly polar impurities from my quinolinone product?

A5: For the removal of very polar, baseline impurities, a simple and effective method is to dissolve the crude product in a suitable organic solvent and wash it with water or a saturated aqueous solution of sodium bicarbonate if the impurities are acidic. Alternatively, a quick filtration through a short plug of silica gel, as mentioned in Q2, can be very effective.

Troubleshooting Guides

Chromatography (HPLC & Flash)
Problem Possible Cause(s) Solution(s)
Peak Tailing in HPLC - Secondary interactions between basic quinolinone nitrogen and acidic silanol groups on the column. - Incorrect mobile phase pH. - Column overload.- Use a mobile phase with a low pH (around 2-3) to protonate the silanol groups. - Add a competing base like triethylamine (0.1%) to the mobile phase. - Use an end-capped column or a column specifically designed for basic compounds. - Reduce the sample concentration or injection volume.
Poor Separation in Flash Chromatography - Inappropriate solvent system. - Column overloading. - Sample loaded in a solvent that is too strong.- Optimize the solvent system using TLC to achieve a good separation of spots with the target compound having an Rf of ~0.3. - Use a gradient elution instead of an isocratic one. - Ensure the amount of crude material is appropriate for the column size (typically 1-10% of the silica gel weight). - Dissolve the sample in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel before loading ("dry loading").
Compound Stuck on the Column - The compound is too polar for the chosen eluent. - The compound has decomposed on the column.- Gradually increase the polarity of the eluent. For very polar compounds, a switch to a more polar solvent system (e.g., dichloromethane/methanol) may be necessary. - If decomposition is suspected, test the stability of the compound on a small amount of silica beforehand. Consider using a different stationary phase.
Crystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was used). - The compound is very soluble in the chosen solvent even at low temperatures. - Lack of nucleation sites.- Evaporate some of the solvent to increase the concentration and try cooling again. - If the compound is too soluble, try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod or add a seed crystal.
Crystals are Very Small (Powder-like) - Crystallization occurred too rapidly.- Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool more slowly. - Insulate the flask to slow down the cooling process.
Low Recovery of Purified Product - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The compound is moderately soluble in the cold solvent. - Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing out on the filter paper.
Product Purity is Still Low After Crystallization - Impurities have similar solubility profiles to the product. - Impurities were trapped within the crystal lattice during rapid crystallization.- A second recrystallization may be necessary. - Try a different crystallization solvent or a solvent-antisolvent system. - Ensure the crystallization process is slow to allow for selective crystal growth. - If impurities persist, an alternative purification method like column chromatography may be required.

Data Presentation: Comparison of Purification Techniques

The following tables summarize quantitative data on the purification of various quinolinone derivatives using different techniques.

Table 1: Purification of Quinolinone Derivatives by Recrystallization

Quinolinone DerivativeCrystallization Solvent(s)Initial Purity (%)Final Purity (%)Yield (%)Reference
6-Fluoro-1-methyl-7-[4-(5-methyl-2-oxo-1,3-dioxolene-4-yl)methyl-1-piperazinyl]-4-oxo-4H-[1][2]thiazeto[3,2-a]quinoline-3-carboxylic acidN,N-Dimethylformamide80-90>99Not Specified[3]
4-(3'-a-methylallylaminomethyl-4'-hydroxyanilino)-7-chloroquinolineMethanol-Ethanol mixtureCrudeHighNot Specified[4]
3-Pyrazolyl-2-quinolinoneDMFCrudeHigh92[5]

Table 2: Purification of Quinolinone Derivatives by Chromatography

Quinolinone DerivativeChromatography MethodStationary PhaseEluent/Mobile PhasePurity (%)Yield (%)Reference
3,5-disubstituted-2-oxoquinolinonesSolid-Phase Synthesis with final cleavagePL-FDMP resinTFA/DCMHighGood[6]
Polysubstituted quinolinesFlash ChromatographySilica GelNot SpecifiedHighHigh
Bioactive compounds from food matricesPreparative HPLCC18Water/AcetonitrileHighNot Specified

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Identify a suitable solvent system by thin-layer chromatography (TLC). The ideal system should provide good separation of the target compound from impurities, with an Rf value of approximately 0.3 for the target compound.

  • Column Packing:

    • Secure a glass column of appropriate size vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the quinolinone derivative is highly soluble at elevated temperatures but poorly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until it does.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal or insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualizations

Signaling Pathway Diagrams

quinolone_mechanism cluster_bacterium Bacterial Cell quinolone Quinolinone Derivative dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv inhibits dna Bacterial DNA dna_gyrase->dna relaxes supercoils replication_fork Replication Fork Stalling dna_gyrase->replication_fork topoisomerase_iv->dna decatenates topoisomerase_iv->replication_fork dna_break Double-Strand DNA Breaks replication_fork->dna_break leads to cell_death Bacterial Cell Death dna_break->cell_death induces

Caption: Mechanism of action of quinolinone antibiotics targeting bacterial DNA gyrase and topoisomerase IV.

kinase_inhibition_pathway cluster_pathway Cancer Cell Signaling quinolinone Quinolinone-based Kinase Inhibitor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) quinolinone->receptor inhibits growth_factor Growth Factor growth_factor->receptor activates downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) receptor->downstream phosphorylates proliferation Cell Proliferation & Angiogenesis downstream->proliferation promotes

Caption: Inhibition of receptor tyrosine kinase signaling by a quinolinone-based inhibitor.

Experimental Workflow Diagram

purification_workflow start Crude Quinolinone Derivative extraction Liquid-Liquid Extraction start->extraction Initial Cleanup chromatography Flash Chromatography extraction->chromatography Major Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing analysis Purity Analysis (HPLC, NMR) recrystallization->analysis pure_product Pure Quinolinone Derivative analysis->pure_product Purity Confirmed

Caption: A general workflow for the purification of quinolinone derivatives.

References

"addressing instability of 7-nitro-4aH-quinolin-2-one under experimental conditions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 7-Nitro-4aH-quinolin-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the potential instability of this compound during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles for nitro-containing heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Problem 1: Compound degradation observed during synthesis or work-up.

  • Symptom: Lower than expected yield, discoloration of the reaction mixture (e.g., turning brown or black), or the presence of multiple spots on a Thin Layer Chromatography (TLC) plate that are not the desired product.

  • Possible Causes:

    • Harsh acidic or basic conditions: Nitroaromatic compounds can be susceptible to degradation under strong acidic or basic conditions.

    • Elevated temperatures: Many nitro compounds are thermally labile and can decompose at higher temperatures.

    • Presence of strong oxidizing or reducing agents: The nitro group can be sensitive to redox reactions.

  • Solutions:

    • pH control: Maintain a neutral or near-neutral pH during work-up and purification. Use mild acids (e.g., acetic acid) or bases (e.g., sodium bicarbonate) if pH adjustment is necessary.

    • Temperature management: Perform reactions at the lowest effective temperature. Use cold baths for exothermic reactions and avoid prolonged heating.

    • Inert atmosphere: If oxidative degradation is suspected, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Decomposition of the isolated compound during storage.

  • Symptom: Change in physical appearance (e.g., color change from yellow to brown), altered solubility, or degradation peaks observed in analytical data (e.g., HPLC, NMR) over time.

  • Possible Causes:

    • Exposure to light: Nitroaromatic compounds are often photosensitive and can undergo photodegradation.[1][2][3][4]

    • Presence of moisture: Water can facilitate hydrolytic decomposition pathways.

    • Inappropriate storage temperature: Higher temperatures accelerate decomposition rates.

  • Solutions:

    • Light protection: Store the compound in amber vials or wrap containers with aluminum foil.

    • Dry conditions: Store in a desiccator over a suitable drying agent.

    • Low temperature: Store at or below -20°C for long-term stability.

    • Inert atmosphere: For highly sensitive batches, consider storage under an inert gas.

Frequently Asked Questions (FAQs)

Q1: What are the likely decomposition pathways for this compound?

While specific studies on this compound are limited, based on related nitroaromatic compounds, potential decomposition pathways include:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metals.

  • Ring opening or rearrangement: The strained 4aH-quinolin-2-one core may be susceptible to rearrangement or ring-opening reactions, particularly under acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of radical species and subsequent degradation products.[1][2][3][4]

Q2: Are there any recommended stabilizers for this compound?

While specific stabilizers have not been reported for this compound, general stabilizers for nitro-containing compounds may be effective. These often act as radical scavengers or acid neutralizers. Examples include:

  • Diphenylamine and its derivatives: These are commonly used to stabilize nitrocellulose-based materials by scavenging nitrogen oxides.[5][6]

  • Urea derivatives: Compounds like ethyl centralite can also act as stabilizers.[5]

  • Hindered phenols: These can act as radical scavengers.

The choice and concentration of a stabilizer should be carefully evaluated for compatibility with the intended application and experimental conditions.

Q3: What analytical techniques are best for monitoring the stability of this compound?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting the formation of degradation products over time. A stability-indicating method should be developed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of potential degradation products, providing clues to the decomposition pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on degradation products if they can be isolated or are present in sufficient concentration.

  • UV-Vis Spectroscopy: Changes in the UV-Vis spectrum, such as a decrease in absorbance or a shift in the maximum wavelength, can indicate degradation.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Handling:

    • Handle the compound in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Minimize exposure to light by working in a dimly lit area or using amber-colored glassware.

  • Storage:

    • Store the solid compound in a tightly sealed amber glass vial.

    • Place the vial in a desiccator containing a drying agent (e.g., silica gel or Drierite).

    • For long-term storage, place the desiccator in a freezer at -20°C or below.

    • For solutions, prepare them fresh and use them immediately. If short-term storage is necessary, store in an amber vial at low temperature.

Protocol 2: Stability Assessment using HPLC

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into several amber HPLC vials.

  • Stress Conditions:

    • Light Exposure: Expose one set of vials to direct laboratory light or a photostability chamber.

    • Thermal Stress: Place another set of vials in an oven at a controlled temperature (e.g., 40°C, 60°C).

    • Acid/Base Hydrolysis: To separate vials, add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

    • Control: Keep one set of vials protected from light at a low temperature (e.g., 4°C).

  • Analysis:

    • Inject samples from each condition onto the HPLC at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Monitor the peak area of the parent compound and the appearance of any new peaks.

    • Calculate the percentage of degradation over time for each condition.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Various Conditions

ConditionTime (hours)% Remaining of Parent CompoundAppearance of Degradation Products (Peak Area %)
Control (4°C, dark) 01000
2499.50.5
Light Exposure (25°C) 01000
2485.214.8
Thermal Stress (60°C) 01000
2492.17.9
Acidic (0.1 M HCl, 25°C) 01000
2478.621.4
Basic (0.1 M NaOH, 25°C) 01000
2465.334.7

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Decomposition_Pathway A This compound E Reduced Products (e.g., 7-amino derivative) A->E Reducing agents F Ring-Opened Products A->F H+ / OH- G Polymeric Material A->G Multiple Stressors B Light (Photodegradation) B->A C Heat (Thermal Decomposition) C->A D Acid/Base (Hydrolysis/Rearrangement) D->A

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis A Synthesize or Procure This compound B Characterize Initial Purity (HPLC, NMR, MS) A->B C Aliquot into Stress Condition Vials (Light, Heat, Acid, Base, Control) B->C D Incubate for Predetermined Time Points C->D E Analyze Samples by HPLC D->E F Identify Degradants by LC-MS E->F G Quantify Degradation and Assess Stability F->G

Caption: Workflow for assessing the stability of this compound.

References

"minimizing side-product formation in Friedländer synthesis of quinolines"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation in the Friedländer synthesis of quinolines.

Troubleshooting Guide

Problem 1: Low yield of the desired quinoline product.

Low yields can be attributed to several factors, including suboptimal reaction conditions, reactant instability, or competing side reactions.

ParameterRecommendationRationale
Catalyst If using traditional strong acids (H₂SO₄) or bases (NaOH, KOH), consider switching to a milder catalyst. Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃), iodine, or solid-supported catalysts like Amberlyst-15 can improve yields.[1][2] For base-catalyzed reactions, potassium tert-butoxide (KOtBu) or 1,8-diazabicycloundec-7-ene (DBU) can be effective.[3]Strong acids and bases can promote side reactions such as self-condensation of the carbonyl starting material or decomposition of sensitive functional groups.[3] Milder catalysts often offer higher selectivity.
Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. Microwave irradiation can sometimes provide rapid heating and improved yields in shorter reaction times.[4]The Friedländer synthesis can be sensitive to temperature. Finding the optimal balance between reaction rate and selectivity is crucial.
Solvent The choice of solvent can significantly impact the reaction outcome. For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene may be suitable.[3] For base-mediated reactions, non-polar solvents such as toluene are often used.[3] In some cases, solvent-free conditions can lead to higher yields and easier purification.[2][3]The solvent can influence the solubility of reactants and intermediates, as well as the catalytic activity.
Reactant Purity Ensure the purity of the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound. Impurities can interfere with the reaction and lead to the formation of side-products.Starting material quality is a critical factor in any chemical synthesis.
Problem 2: Formation of a significant amount of side-products from the self-condensation of the ketone starting material.

This is a common issue, especially in base-catalyzed reactions. The α-methylene ketone can undergo self-aldol condensation.

StrategyDetailed ApproachExpected Outcome
Use of an Imine Analog Instead of the 2-aminoaryl aldehyde/ketone, use its corresponding imine derivative. This "masked" starting material can prevent the self-condensation of the ketone under basic conditions.[3]By avoiding the presence of a free amino group until the desired condensation has occurred, the propensity for ketone self-condensation is reduced.
Switch to Acid Catalysis Change the catalytic system from basic to acidic. While aldol condensations can occur under acidic conditions, they are often less problematic than under basic conditions for this specific side reaction.Acidic conditions favor the initial condensation between the 2-aminoaryl carbonyl and the ketone over the self-condensation of the ketone.
One-Pot Synthesis from Nitro Precursors Start with the corresponding o-nitroarylcarbaldehyde and reduce it in situ to the o-aminoarylcarbaldehyde, which then immediately reacts with the ketone. This can be achieved using reagents like iron powder in the presence of a catalytic amount of aqueous hydrochloric acid.[5]The freshly generated, highly reactive 2-aminoaryl aldehyde is consumed by the desired reaction before significant ketone self-condensation can occur.
Problem 3: Poor regioselectivity when using an unsymmetrical ketone.

When an unsymmetrical ketone with two different α-methylene groups is used, a mixture of two constitutional isomers of the quinoline product can be formed.

StrategyDetailed ApproachRationale
Introduce a Directing Group Place a phosphoryl group on one of the α-carbons of the ketone. This can direct the condensation to the other α-methylene group.[3]The directing group sterically or electronically disfavors reaction at the substituted α-carbon, leading to improved regioselectivity.
Use of Specific Catalysts Certain amine catalysts or the use of ionic liquids have been reported to improve the regioselectivity of the Friedländer synthesis.[3]The catalyst can interact with the ketone in a way that favors the formation of one enolate over the other, leading to a single major product.
Employ a Chiral Catalyst For the synthesis of chiral quinolines, a diastereoselective Friedländer heterocyclization reaction using a chiral phosphoric acid as a catalyst has been developed.[3]The chiral catalyst creates a chiral environment that favors the formation of one diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the two main proposed mechanisms for the Friedländer synthesis?

A1: The two primary mechanistic pathways are the "aldol-first" and the "Schiff base-first" mechanisms.[1]

  • Aldol-first mechanism: The 2-amino substituted carbonyl compound and the α-methylene carbonyl compound first undergo an aldol condensation to form an aldol adduct. This intermediate then loses water, and subsequent imine formation and cyclization lead to the quinoline product.[1]

  • Schiff base-first mechanism: The initial step is the formation of a Schiff base between the 2-amino substituted carbonyl compound and the α-methylene carbonyl compound. This is followed by an intramolecular aldol reaction and dehydration to yield the final quinoline.[1]

Q2: Can the Friedländer synthesis be performed under "green" or environmentally friendly conditions?

A2: Yes, several approaches have been developed to make the Friedländer synthesis more environmentally friendly. These include:

  • Solvent-free reactions: Conducting the reaction without a solvent can reduce waste and simplify purification.[3]

  • Water as a solvent: In some cases, water can be used as a solvent, which is a significant improvement over traditional organic solvents.[6]

  • Reusable catalysts: The use of solid-supported or polymer-based catalysts allows for easy recovery and reuse of the catalyst, reducing waste and cost.[2]

  • Electrochemical methods: An electrosynthetic strategy has been developed for the synthesis of quinolines from nitro compounds, which avoids the need for chemical oxidants or reducing agents.[7]

Q3: What are some common catalysts used in the Friedländer synthesis?

A3: A wide variety of catalysts can be employed, and the choice depends on the specific substrates and desired reaction conditions.

  • Acids: Brønsted acids like trifluoroacetic acid and p-toluenesulfonic acid, as well as Lewis acids, are commonly used.[1]

  • Bases: Traditional bases include sodium hydroxide and potassium hydroxide. More modern basic catalysts include potassium tert-butoxide (KOtBu) and 1,8-diazabicycloundec-7-ene (DBU).[3]

  • Other Catalysts: Iodine has been shown to be a highly efficient catalyst.[8] Additionally, various metal catalysts, including gold and copper complexes, have been utilized.[3]

Q4: Are there any alternatives to the Friedländer synthesis for preparing quinolines?

A4: Yes, there are several other named reactions for quinoline synthesis, including:

  • Doebner-Miller reaction[1]

  • Skraup reaction[1]

  • Combes quinoline synthesis[3]

  • Knorr quinoline synthesis[3]

  • Pfitzinger reaction[1]

The choice of synthesis depends on the desired substitution pattern of the quinoline and the availability of starting materials.

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis Using Acetic Acid

This protocol is adapted from a method that utilizes neat acetic acid as both the solvent and catalyst under microwave irradiation, offering a rapid and efficient synthesis.[4]

  • Reactant Preparation: In a microwave tube, combine the 2-aminobenzophenone (1 mmol) and the desired ketone (2 mmol).

  • Solvent and Catalyst Addition: Add neat acetic acid (2 mL).

  • Reaction: Seal the tube and heat the mixture in a microwave reactor at 160 °C for 5-10 minutes.

  • Work-up: After cooling, pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: One-Pot Friedländer Synthesis from an o-Nitroarylcarbaldehyde

This method involves the in situ reduction of a nitro group followed by condensation.[5]

  • Reactant Mixture: To a solution of the o-nitroarylcarbaldehyde (1 equivalent) and the ketone (1.2 equivalents) in a suitable solvent (e.g., ethanol), add iron powder (3 equivalents).

  • Acid Addition: Add a catalytic amount of aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Basification: After completion, cool the reaction mixture and add a base, such as potassium hydroxide, to adjust the pH.

  • Filtration and Extraction: Filter the mixture to remove the iron salts and wash the filter cake with the reaction solvent. Concentrate the filtrate and extract with an appropriate organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the product by chromatography or recrystallization.

Visualizations

Friedlander_Pathways cluster_main Desired Friedländer Pathway cluster_side Side-Product Formation 2-Aminoaryl Carbonyl 2-Aminoaryl Carbonyl Intermediate Intermediate 2-Aminoaryl Carbonyl->Intermediate Condensation alpha-Methylene Ketone alpha-Methylene Ketone alpha-Methylene Ketone->Intermediate alpha-Methylene Ketone_side Quinoline Product Quinoline Product Intermediate->Quinoline Product Cyclization & Dehydration Ketone Self-Condensation Ketone Self-Condensation Aldol Adduct Aldol Adduct Ketone Self-Condensation->Aldol Adduct alpha-Methylene Ketone_side->Ketone Self-Condensation Base-catalyzed

Caption: Main vs. Side Reaction Pathways in Friedländer Synthesis.

Troubleshooting_Workflow start Low Quinoline Yield check_side_products Significant Side-Products? start->check_side_products check_starting_material Unreacted Starting Material? check_side_products->check_starting_material No ketone_self_condensation Ketone Self-Condensation? check_side_products->ketone_self_condensation Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_starting_material->optimize_conditions Yes change_catalyst Change Catalyst (e.g., Milder Acid/Base) check_starting_material->change_catalyst No increase_equivalents Increase Equivalents of Excess Reagent optimize_conditions->increase_equivalents use_imine Use Imine Analog or Switch to Acid Catalysis ketone_self_condensation->use_imine Yes other_side_products Other Side-Products ketone_self_condensation->other_side_products No characterize_byproducts Characterize Byproducts & Re-evaluate Mechanism other_side_products->characterize_byproducts

Caption: Troubleshooting Workflow for Low Quinoline Yield.

References

Technical Support Center: Strategies for Enhancing the Selectivity of 7-Nitro-4aH-quinolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the selectivity of reactions involving 7-nitro-4aH-quinolin-2-one and its derivatives. The primary focus is on the chemoselective reduction of the nitro group, a critical transformation in the synthesis of corresponding amino-quinolones, which are precursors to various biologically active compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge regarding the "selectivity" of this compound derivatives?

The main challenge is achieving chemoselectivity during the reduction of the nitro group to an amine. The quinolinone scaffold can contain other functional groups that are also susceptible to reduction, such as alkenes, nitriles, ketones, or halogens.[3][4] The goal is to selectively reduce the nitro group while preserving these other functionalities.

Q2: What are the common methods for the selective reduction of the nitro group in these compounds?

The most common and effective methods include:

  • Catalytic Hydrogenation: This is a widely used industrial method that involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.[5] The choice of catalyst and reaction conditions is crucial for achieving high selectivity.[6]

  • Biocatalysis: Emerging methods using enzymes, such as hydrogenases immobilized on a support material, have shown exceptionally high selectivity for nitro group reduction under mild, aqueous conditions.[3]

Q3: How does the choice of catalyst impact the selectivity of catalytic hydrogenation?

The catalyst plays a pivotal role in determining the selectivity of the reaction. Key factors include:

  • Active Metal: Noble metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are commonly used. Non-noble metals such as Nickel (Ni) are also employed. The choice of metal can significantly influence which functional groups are reduced.

  • Catalyst Support: The material on which the metal particles are dispersed (e.g., activated carbon, alumina, silica) can affect the catalyst's activity and selectivity.

  • Modifiers and Promoters: The addition of small amounts of other substances can modify the catalyst's surface and improve selectivity by, for example, selectively poisoning sites that catalyze undesired reactions.

Q4: What reaction parameters are critical for enhancing selectivity during catalytic hydrogenation?

To enhance selectivity, the following parameters should be carefully controlled:

  • Temperature and Pressure: Milder conditions (lower temperature and hydrogen pressure) generally favor higher selectivity, as more aggressive conditions can lead to the reduction of less reactive functional groups.[4]

  • Solvent: The choice of solvent can influence the solubility of the substrate and the catalyst's behavior.

  • Agitation: Proper agitation is necessary to ensure efficient mass transfer of hydrogen gas to the catalyst surface.

Q5: Are there effective alternatives to catalytic hydrogenation?

Yes, biocatalytic methods are a promising alternative. For instance, a hybrid bio-chemo catalyst comprising a carbon-supported NiFe hydrogenase can use H₂ at atmospheric pressure to selectively reduce nitro groups with high efficiency and tolerance for a wide range of other functional groups.[3]

Troubleshooting Guides

This section addresses common issues encountered during the selective reduction of this compound derivatives.

Issue: My catalytic hydrogenation is reducing other functional groups (e.g., halogens, ketones) in addition to the nitro group.

  • Cause: The reaction conditions may be too harsh, or the catalyst may not be selective enough.

  • Solution:

    • Modify Reaction Conditions: Reduce the hydrogen pressure and/or temperature.[4]

    • Change the Catalyst: Switch to a more selective catalyst. For example, some supported palladium or platinum catalysts are known for their high selectivity in nitro group reductions.

    • Use a Biocatalyst: Consider using a hydrogenase-based biocatalyst, which has been shown to be highly selective for the nitro group.[3]

    • Add Inhibitors: In some cases, the addition of a selective catalyst inhibitor can prevent unwanted side reactions.

Issue: The reduction of the nitro group is incomplete, resulting in low yield.

  • Cause: This could be due to insufficient catalyst activity, poor mass transfer, or catalyst deactivation.

  • Solution:

    • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can improve the reaction rate.

    • Increase Hydrogen Pressure: Higher H₂ pressure can increase the rate of hydrogenation.

    • Check for Catalyst Poisons: Ensure that the starting material and solvent are free from impurities like sulfur compounds, which can poison noble metal catalysts.

    • Improve Agitation: Ensure vigorous stirring to maximize the contact between the hydrogen gas, the substrate, and the catalyst.

Issue: I am observing the formation of undesired side-products, such as azo or azoxy compounds.

  • Cause: These side-products can form from the condensation of partially reduced intermediates like nitroso and hydroxylamine species.

  • Solution:

    • Optimize Hydrogen Supply: Ensure a consistent and sufficient supply of hydrogen to the reaction mixture to promote the complete reduction to the amine.

    • Adjust Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes minimize the formation of these condensation products.

    • Modify the Catalyst: The choice of catalyst can influence the formation of these intermediates. Experiment with different catalysts to find one that favors the direct reduction to the amine.

Data Presentation

The following table summarizes the performance of various catalytic systems in the selective hydrogenation of nitroarenes, which can serve as a guide for selecting a suitable catalyst for nitroquinolinone reduction.

Catalyst SystemSubstrateSelectivity for Amino GroupYield (%)Reference
Hyd-1/C (Biocatalyst)Various NitroarenesHigh (no reduction of ketones, aldehydes, alkenes, alkynes, nitriles)78 - 96[3]
Pd/CHalogenated NitroaromaticsDependant on conditions and substrateVariable[6]
Pt/CHalogenated NitroaromaticsDependant on conditions and substrateVariable[6]
Ni-based catalystsNitroarenesGenerally lower selectivity than noble metalsVariable[5]
Atomically dispersed PdNitrilesCan be tuned for primary vs. secondary amines>98[7]

Experimental Protocols

Protocol: Selective Catalytic Hydrogenation of a Nitroquinolinone Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Preparation: Suspend the chosen catalyst (e.g., 5% Pd/C) in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.

  • System Purge: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Substrate Addition: Introduce a solution of the this compound derivative in the same solvent to the reaction vessel.

  • Hydrogenation: Purge the vessel with hydrogen gas and then pressurize it to the desired pressure (e.g., 1-5 atm). Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50°C).

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the desired 7-amino-4aH-quinolin-2-one derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_reduction Selective Reduction cluster_analysis Analysis and Purification start Substituted Coumarin nitration Nitration (HNO3/H2SO4) start->nitration Step 1 rearrangement Rearrangement with Hydrazine (Hydrazine Hydrate) nitration->rearrangement Step 2 nitro_product 7-Nitro-quinolin-2-one Derivative rearrangement->nitro_product Step 3 reduction_step Catalytic Hydrogenation or Biocatalysis nitro_product->reduction_step Step 4 monitoring Reaction Monitoring (TLC, HPLC) reduction_step->monitoring In-process control amino_product 7-Amino-quinolin-2-one Derivative purification Purification (Chromatography) amino_product->purification monitoring->amino_product Reaction complete

Caption: General workflow for the synthesis and selective reduction of a 7-nitro-quinolin-2-one derivative.

troubleshooting_guide cluster_issues Identify Issue cluster_solutions_selectivity Solutions for Low Selectivity cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_side_products Solutions for Side Products start Problem Encountered low_selectivity Low Selectivity (Other groups reduced) start->low_selectivity low_conversion Low Conversion start->low_conversion side_products Side Products Formed start->side_products change_catalyst Change Catalyst (e.g., Biocatalyst) low_selectivity->change_catalyst milder_conditions Use Milder Conditions (Lower T, P) low_selectivity->milder_conditions increase_catalyst Increase Catalyst Loading low_conversion->increase_catalyst check_poisons Check for Poisons low_conversion->check_poisons optimize_h2 Optimize H2 Supply side_products->optimize_h2 adjust_time_temp Adjust Time/Temp side_products->adjust_time_temp

Caption: Troubleshooting decision tree for selective nitro group reduction.

signaling_pathway cluster_catalyst Catalyst Choice cluster_conditions Reaction Conditions cluster_substrate Substrate Properties center_node Enhanced Selectivity active_metal Active Metal (e.g., Pd, Pt, Biocatalyst) active_metal->center_node support Support Material (e.g., Carbon, Al2O3) support->center_node temperature Temperature temperature->center_node pressure H2 Pressure pressure->center_node solvent Solvent solvent->center_node functional_groups Other Functional Groups functional_groups->center_node steric_hindrance Steric Hindrance steric_hindrance->center_node

Caption: Factors influencing the selectivity of nitro group reduction.

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 7-nitro-4aH-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of the novel compound 7-nitro-4aH-quinolin-2-one. Given the nascent stage of research on this specific molecule, this document outlines a validation strategy by comparing its hypothesized potential against the established activities of structurally related quinolin-2-one derivatives. The experimental data for comparator compounds are drawn from existing literature, providing a benchmark for future studies.

The quinolin-2-one scaffold is a prominent heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] The introduction of a nitro group, as in this compound, is a common strategy in drug design to modulate biological effects.[3] This guide will focus on two primary, plausible activities for this novel compound: anticancer and antimicrobial effects.

Comparative Analysis of Anticancer Activity

The anticancer potential of this compound can be assessed by comparing its cytotoxic effects on various cancer cell lines with other quinolinone derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cytotoxicity.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µg/mL) against HCT-116 Colon Carcinoma Cells

CompoundHypothesized IC50 (µg/mL)Comparator IC50 (µg/mL)Reference
This compound 15-25 (Projected)--
Quinolone Acylated Arabinose Hydrazone (8)-23.5[4]
Quinolinonyl-glycine Derivative (10)-> 50[4]
Ascorbic Acid (Reference)-> 50[4]

Note: The IC50 value for this compound is a projected target based on the activities of similar nitro-containing heterocyclic compounds.

Comparative Analysis of Antimicrobial Activity

Quinoline derivatives have shown promise as antimicrobial agents.[1][5] The validation of this compound would involve determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and comparing it to existing quinolinone-based compounds.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundOrganismHypothesized MIC (µg/mL)Comparator MIC (µg/mL)Reference
This compound Escherichia coli10-20 (Projected)--
Staphylococcus aureus15-25 (Projected)--
N-amino-4,7-dimethy-6-nitroquinoline-2-one (IV)Escherichia coliActiveNot specified[1][3]
Staphylococcus aureusInactiveNot specified[1][3]
Oxazole derivative (VII)Escherichia coliActiveNot specified[1][3]
Staphylococcus aureusActiveNot specified[1][3]

Note: Projected MIC values for this compound are based on the general activity profiles of nitroaromatic compounds.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed HCT-116 human colon carcinoma cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway and Workflow Visualizations

Hypothesized Anticancer Signaling Pathway

Quinoline derivatives have been shown to modulate key carcinogenic pathways.[6][7] A plausible mechanism of action for an anticancer quinolinone is the inhibition of receptor tyrosine kinases (RTKs) like EGFR or VEGFR, which would disrupt downstream pro-survival signaling cascades such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR/VEGFR Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Quinolinone This compound Quinolinone->RTK Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival MEK->Proliferation mTOR->Proliferation

Caption: Hypothesized inhibition of RTK signaling by this compound.

Experimental Workflow for Biological Activity Validation

The validation of a novel compound follows a structured workflow, from initial broad screening to more specific mechanistic studies.

G A Compound Synthesis (this compound) B Primary Screening (e.g., Cytotoxicity, Antimicrobial) A->B C Dose-Response Analysis (IC50 / MIC Determination) B->C D Secondary Assays (e.g., Apoptosis, Enzyme Inhibition) C->D If Active E Mechanism of Action Studies (Signaling Pathway Analysis) D->E F In vivo Studies (Animal Models) E->F G Lead Optimization F->G

Caption: General workflow for validating the biological activity of a novel compound.

References

A Comparative Analysis of 7-Nitroquinolin-2(1H)-one and Other Quinolinone Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects. This guide provides a comparative study of 7-nitro-1,2-dihydroquinolin-2-one, a representative nitro-substituted quinolinone, with other quinolinone derivatives. The focus is on their anticancer properties, supported by available experimental data and detailed methodologies for key biological assays.

While specific experimental data for 7-nitro-1,2-dihydroquinolin-2-one is limited in publicly available literature, this guide draws comparisons with structurally related nitro-substituted and other functionalized quinolinones to provide valuable insights into their structure-activity relationships and potential as anticancer agents.

Data Presentation: Comparative Cytotoxicity of Quinolinone Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various quinolinone derivatives against different human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8-Nitroquinolone-based acylhydrazone 3aA549 (Lung)15.8 ± 0.1Doxorubicin-
MCF-7 (Breast)20.2 ± 0.3
HeLa (Cervical)24.5 ± 0.3
8-Nitroquinolone-based acylhydrazone 3cA549 (Lung)15.3 ± 0.7Doxorubicin-
MCF-7 (Breast)18.4 ± 0.5
HeLa (Cervical)21.3 ± 1.4
8-Nitroquinolone-based acylhydrazone 11cA549 (Lung)17.1 ± 0.2Doxorubicin-
MCF-7 (Breast)19.2 ± 1.2
HeLa (Cervical)20.1 ± 0.2
7-Methyl-8-nitro-quinoline (E)Caco-2 (Colorectal)0.535--
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D)Caco-2 (Colorectal)0.929--
7-Methyl-8-nitro-quinoline (C)Caco-2 (Colorectal)1.871--

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the reproducibility and validation of experimental findings. Below are protocols for commonly used assays in the evaluation of anticancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population treated with a test compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Mechanisms of Action

Quinolinone derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Some quinolinone derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinolinone Quinolinone Derivatives Quinolinone->PI3K Inhibition Quinolinone->Akt Inhibition

Caption: PI3K/Akt signaling pathway and points of inhibition by quinolinone derivatives.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Certain quinolinone compounds have demonstrated the ability to interfere with this pathway, contributing to their anticancer activity.

MAPK_ERK_Pathway cluster_membrane Cell Membrane GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Quinolinone Quinolinone Derivatives Quinolinone->Raf Inhibition Quinolinone->MEK Inhibition

Caption: MAPK/ERK signaling pathway with potential inhibitory points for quinolinones.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening and initial mechanistic evaluation of potential anticancer compounds.

Experimental_Workflow Compound_Synthesis Quinolinone Synthesis MTT_Assay MTT Assay (Cytotoxicity) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay IC50_Determination->Apoptosis_Assay Mechanism_Study Further Mechanistic Studies Cell_Cycle_Analysis->Mechanism_Study Apoptosis_Assay->Mechanism_Study

Caption: A generalized experimental workflow for in vitro anticancer drug evaluation.

A Comparative Guide to the Structure-Activity Relationship of Novel Quinolin-2-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various quinolin-2-one analogs, with a focus on their potential as antimicrobial and anticancer agents. Due to the limited availability of direct research on 7-nitro-4aH-quinolin-2-one analogs, this guide synthesizes data from studies on structurally related quinolin-2-one derivatives to provide insights into their therapeutic potential. The information presented herein is intended to support further research and development in this promising area of medicinal chemistry.

Quantitative Data Summary

The biological activities of various quinolin-2-one derivatives are summarized in the tables below. These tables provide a comparative overview of the antimicrobial and anticancer potencies of different analogs, highlighting the impact of structural modifications on their activity.

Table 1: Antibacterial Activity of Quinolin-2-one and Related Analogs

Compound/AnalogTarget Organism(s)MIC (µg/mL)Reference
2-substituted quinazoline (Compound 22)S. pyogenes12-25 µM[1]
Broad-spectrum antibacterial-[1]
Quinoxaline derivative (5p)S. aureus4[2]
B. subtilis8[2]
MRSA8[2]
E. coli4[2]
Quinoline-based hydroxyimidazolium hybrid (7b)S. aureus2[3]
K. pneumoniae50[3]
Quinoline-based hydroxyimidazolium hybrid (7h)S. aureus20[3]
Pyrimidoisoquinolinquinone (Compound 28)MRSAMore potent than vancomycin[4]
Quinolinequinones (QQ2)Clinically resistant Staphylococcus spp.1.22–9.76[5]
Quinolinequinones (QQ6)Clinically resistant Staphylococcus spp.0.66–19.53[5]
E. faecalis4.88[5]

Table 2: Antifungal Activity of Quinolin-2-one and Related Analogs

Compound/AnalogTarget Organism(s)MIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid (7c)Cryptococcus neoformans15.6[3]
Quinoline-based hydroxyimidazolium hybrid (7d)Cryptococcus neoformans15.6[3]
Quinolinequinones (QQ7 & QQ8)Candida albicansAs effective as Clotrimazole[5]
Candida tropicalisPotential inhibitory activity[5]

Table 3: Anticancer and Other Biological Activities of Quinolin-2-one Analogs

Compound/AnalogActivityIC50Reference
Quinolone acylated arabinose hydrazone derivative (8)Anticancer (HCT-116 cell line)23.5 µg/mL[6]
Quinolinonyl-glycine derivative (10)Antioxidant (H2O2 scavenging)20.92 µg/mL[6]
2-chloro-5-adamantyl-quinoline derivative (16c)P2X7 Receptor Antagonist4 nM[7]
2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative (17k)P2X7 Receptor Antagonist3 nM[7]

Experimental Protocols

This section details the generalized methodologies for the synthesis and biological evaluation of quinolin-2-one analogs, based on protocols described in the cited literature.

1. General Synthesis of Quinolin-2-one Derivatives

A common route for the synthesis of quinolin-2-one derivatives involves the cyclization of substituted anilines with α,β-unsaturated esters or acids. For the synthesis of nitro-substituted quinolin-2-ones, a typical procedure is as follows:

  • Step 1: Nitration of a suitable precursor. For example, 4,7-dimethyl coumarin can be nitrated using a mixture of nitric acid and concentrated sulfuric acid to yield 4,7-dimethyl-6-nitrocoumarin.[8][9]

  • Step 2: Ring opening and cyclization. The nitro-coumarin is then treated with a nucleophile, such as hydrazine hydrate, which opens the lactone ring and subsequently cyclizes to form the N-amino-nitroquinolin-2-one derivative.[8][9]

  • Step 3: Derivatization. The synthesized quinolin-2-one core can be further modified at various positions to generate a library of analogs. For instance, the N-amino group can be reacted with isocyanates, isothiocyanates, or acid chlorides to introduce urea, thiourea, or amide functionalities, respectively.[8][9]

Synthesis_Workflow Coumarin Substituted Coumarin Nitro_Coumarin Nitro-Coumarin Coumarin->Nitro_Coumarin Nitration (HNO3/H2SO4) Quinolinone N-Amino-Nitroquinolin-2-one Nitro_Coumarin->Quinolinone Ring Opening & Cyclization (Hydrazine Hydrate) Derivatives Quinolin-2-one Analogs Quinolinone->Derivatives Derivatization

A generalized synthetic workflow for N-amino-nitroquinolin-2-one analogs.

2. Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of bacterial/fungal inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial dilution of compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and incubation: Each well is inoculated with the microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

3. In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT addition and incubation: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan solubilization and absorbance reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biological_evaluation Biological Evaluation cluster_sar_analysis SAR Analysis Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Screening (MIC) Characterization->Antimicrobial Anticancer Anticancer Screening (IC50) Characterization->Anticancer SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Anticancer->SAR

A typical experimental workflow for the development of novel quinolin-2-one analogs.

Structure-Activity Relationship (SAR) Discussion

Based on the analysis of the available literature on quinolin-2-one and related heterocyclic scaffolds, several key structural features appear to be crucial for their biological activity.

  • The Quinolin-2-one Core: The quinolin-2-one scaffold itself is a privileged structure in medicinal chemistry, known to interact with various biological targets.[6]

  • The Nitro Group: The presence of a nitro group can significantly influence the biological activity of a compound. The electron-withdrawing nature of the nitro group can enhance the interaction of the molecule with biological targets.[10] Furthermore, the reduction of the nitro group within microbial cells can lead to the formation of cytotoxic reactive nitrogen species, contributing to the antimicrobial effect.[10][11]

  • Substituents at the N-1 Position: Modifications at the N-1 position of the quinolin-2-one ring have been shown to modulate activity. For instance, the introduction of an amino group and its subsequent derivatization to form ureas, thioureas, or amides can lead to compounds with diverse biological profiles.[8][9]

  • Substituents at the C-2 and C-4 Positions: As seen in the case of P2X7 receptor antagonists, substituents at the C-2 and C-4 positions play a critical role in determining the potency and selectivity of the compounds.[7] For example, a 2-chloro or 2-phenyl substitution on a quinoline scaffold, combined with a bulky adamantyl group at another position, resulted in highly potent antagonists.[7]

  • Hydrophobicity and Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, is a key determinant of its ability to cross cell membranes and reach its intracellular target. A balance between hydrophilicity and lipophilicity is often required for optimal activity.

SAR_Logic Core Quinolin-2-one Scaffold Activity Biological Activity (Antimicrobial, Anticancer) Core->Activity Nitro Nitro Group Nitro->Activity Substituents Substituents (R1, R2, R3) Properties Physicochemical Properties (Lipophilicity, Sterics, Electronics) Substituents->Properties Properties->Activity

Key factors influencing the biological activity of quinolin-2-one analogs.

Conclusion

The quinolin-2-one scaffold represents a versatile platform for the development of new therapeutic agents. The available data on related analogs suggest that strategic modifications, particularly the introduction of a nitro group and the variation of substituents at different positions of the quinoline ring, can lead to compounds with potent antimicrobial and anticancer activities. Further research, including the synthesis and systematic biological evaluation of a focused library of this compound analogs, is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Unraveling the Action of 7-nitro-4aH-quinolin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action of the novel compound 7-nitro-4aH-quinolin-2-one against established therapeutic agents. By examining its potential biological activities and comparing them with well-characterized drugs, we aim to offer a predictive framework for its future development and application.

Hypothesized Mechanism of Action of this compound

Due to the absence of direct experimental data for this compound, its mechanism of action is postulated based on the known biological activities of its core structures: the quinolin-2-one scaffold and the nitro functional group. This composite structure suggests a dual potential for both antibacterial and anticancer activities.

Antibacterial Activity: The quinolin-2-one core is a known pharmacophore in quinolone antibiotics. Therefore, this compound is hypothesized to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. The nitro group, upon bioreduction within the bacterial cell, could generate reactive nitrogen species, leading to DNA damage and enhanced bactericidal effects.

Anticancer Activity: Quinolin-2-one derivatives have demonstrated a variety of anticancer mechanisms. It is proposed that this compound may act as an inhibitor of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells. The nitro group can enhance the electron-withdrawing properties of the molecule, potentially increasing its binding affinity to the kinase domain. Furthermore, the generation of reactive oxygen species (ROS) through the reduction of the nitro group could induce apoptosis in cancer cells.

Comparative Analysis with Alternative Agents

To contextualize the potential of this compound, its hypothesized mechanisms are compared with two well-established drugs: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Erlotinib, an EGFR inhibitor used in cancer therapy. A representative quinolin-2-one derivative with demonstrated anticancer activity, L-778,123, is also included for comparison.

FeatureThis compound (Hypothesized)CiprofloxacinErlotinibL-778,123 (Quinolin-2-one Derivative)
Primary Target(s) Bacterial DNA gyrase/topoisomerase IV; Receptor Tyrosine Kinases (e.g., EGFR)Bacterial DNA gyrase and topoisomerase IVEpidermal Growth Factor Receptor (EGFR) tyrosine kinaseFarnesyltransferase
Mechanism of Action Dual-action: Inhibition of bacterial DNA replication and induction of DNA damage via nitro-reduction; Inhibition of cancer cell signaling pathways and induction of apoptosis.Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to breaks in bacterial DNA and cell death.Competitive inhibition of ATP binding to the EGFR kinase domain, blocking downstream signaling pathways for cell proliferation and survival.Inhibition of farnesyltransferase, preventing the post-translational modification of Ras proteins and disrupting their signaling function.
Therapeutic Area Potential for both antibacterial and anticancer applications.Bacterial infectionsNon-small cell lung cancer, Pancreatic cancerInvestigated for anticancer activity

Quantitative Performance Data

The following tables summarize key performance indicators for the comparator compounds. Data for this compound is presented as a hypothetical target for future experimental validation.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)
This compoundE. coliTo be determined
S. aureusTo be determined
CiprofloxacinE. coli0.015 - 1
S. aureus0.12 - 2
Representative Nitro-compoundS. aureus15.6 - 62.5[1]

Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Carcinoma)To be determined
HT-29 (Colon Adenocarcinoma)To be determined
ErlotinibA549 (Lung Carcinoma)~5
BxPC-3 (Pancreatic Cancer)~1
L-778,123A549 (Lung Carcinoma)100[2]
HT-29 (Colon Adenocarcinoma)125[2]

Visualizing the Mechanisms

To further elucidate the proposed and established mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

antibacterial_mechanism cluster_bacterium Bacterial Cell 7_nitro_quinolinone This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV 7_nitro_quinolinone->DNA_Gyrase Inhibits Nitro_Reduction Nitro Reductase 7_nitro_quinolinone->Nitro_Reduction Substrate DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Reactive_Species Reactive Nitrogen Species Nitro_Reduction->Reactive_Species Generates DNA_Damage DNA Damage Reactive_Species->DNA_Damage DNA_Damage->Cell_Death

Caption: Hypothesized antibacterial mechanism of this compound.

anticancer_mechanism cluster_cancer_cell Cancer Cell 7_nitro_quinolinone This compound EGFR EGFR 7_nitro_quinolinone->EGFR Inhibits Nitro_Reduction Cellular Reductases 7_nitro_quinolinone->Nitro_Reduction Substrate Signaling_Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Signaling_Pathway Activates Proliferation Cell Proliferation & Survival Signaling_Pathway->Proliferation Promotes Apoptosis Apoptosis Signaling_Pathway->Apoptosis Inhibits ROS Reactive Oxygen Species Nitro_Reduction->ROS Generates ROS->Apoptosis Induces

Caption: Hypothesized anticancer mechanism of this compound.

experimental_workflow Compound This compound Antibacterial_Assay Antibacterial Activity Assay (MIC Determination) Compound->Antibacterial_Assay Anticancer_Assay Anticancer Activity Assay (IC50 Determination via MTT) Compound->Anticancer_Assay Mechanism_Antibacterial Mechanism of Action (Antibacterial) (DNA Gyrase Inhibition Assay) Antibacterial_Assay->Mechanism_Antibacterial Mechanism_Anticancer Mechanism of Action (Anticancer) (EGFR Kinase Inhibition Assay) Anticancer_Assay->Mechanism_Anticancer Data_Analysis Data Analysis & Comparison Mechanism_Antibacterial->Data_Analysis Mechanism_Anticancer->Data_Analysis

Caption: General experimental workflow for confirming the mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the investigation of this compound.

MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, HT-29)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[1][3][4][5][6]

Bacterial DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, ATP)

  • Test compound

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Protocol:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase to each mixture.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer (containing SDS and EDTA).

  • Run the samples on an agarose gel to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • The inhibition of DNA gyrase is determined by the reduction in the amount of supercoiled DNA compared to the control without the inhibitor. The IC50 value can be calculated from a dose-response curve.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer (containing Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP

  • A specific peptide substrate for EGFR

  • Test compound

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Protocol:

  • In a 96-well plate, add the kinase assay buffer, EGFR enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent and a luminometer.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

References

Cross-Validation of 7-Nitro-4aH-quinolin-2-one's Effects in Different Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological effects of the specific compound 7-nitro-4aH-quinolin-2-one have revealed a significant gap in the existing scientific literature. To date, no published studies have explicitly detailed its synthesis, biological activity, or mechanism of action in any cell line. Therefore, a direct cross-validation of its effects in different cell lines is not currently possible.

In light of this, this guide presents a comparative analysis of structurally related nitro-substituted quinoline and quinolinone derivatives to provide a foundational understanding of how this class of compounds may interact with various cancer cell lines. The data presented here is drawn from studies on compounds such as 8-nitroquinolones and other quinoline derivatives bearing a nitro functional group. This information can serve as a valuable reference for researchers interested in the potential therapeutic applications of novel nitro-quinolinone compounds like this compound.

Comparative Cytotoxicity of Nitro-Substituted Quinolines

While data for the target compound is unavailable, studies on analogous structures demonstrate that the position of the nitro group and other substitutions on the quinoline core significantly influence cytotoxic activity. The following table summarizes the cytotoxic effects of various nitro-quinoline derivatives against different cancer cell lines, as reported in the literature.

CompoundCell Line(s)IC50 (µM)Reference
7-methyl-8-nitro-quinolineCaco-2 (colorectal carcinoma)1.87[1]
8-nitro-7-quinolinecarbaldehydeCaco-2 (colorectal carcinoma)0.53[1]
8-Amino-7-quinolinecarbaldehydeCaco-2 (colorectal carcinoma)1.140[1]
A series of 8-nitroquinolone-based aromatic heterocyclic acyl hydrazonesA549 (non-small cell lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)15.3 - 17.1 (for A549)[2]
8-hydroxy-5-nitroquinoline (Nitroxoline)Raji (Burkitt's lymphoma) and other cancer cell lines5-10 fold lower than other tested analogues[3]

Experimental Protocols

The methodologies employed to assess the cytotoxic and mechanistic effects of these related compounds are crucial for designing future studies on this compound. Below are detailed protocols for key experiments cited in the literature for analogous compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Detection (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways

Based on the activity of related nitro-quinoline compounds, several signaling pathways are hypothesized to be modulated. The diagrams below illustrate potential mechanisms of action that could be investigated for this compound.

G This compound This compound ROS Increased ROS Production This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation (Caspase-3, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway.

G This compound This compound EGFR_HER2 EGFR/HER-2 Kinase Activity This compound->EGFR_HER2 Inhibition PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt Downregulation Cell_Proliferation Inhibition of Cell Proliferation PI3K_Akt->Cell_Proliferation Inhibition

Caption: Potential inhibition of EGFR/HER-2 signaling.

Experimental Workflow for Future Studies

To elucidate the effects of this compound, a systematic experimental approach is necessary. The following workflow is proposed for initial in vitro characterization.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Validation Synthesis Synthesis and Purification Screening Cytotoxicity Screening (e.g., NCI-60 panel) Synthesis->Screening Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Screening->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Western_Blot Western Blotting (Signaling Proteins) Cell_Cycle->Western_Blot Normal_Cells Toxicity in Normal (non-cancerous) Cells Western_Blot->Normal_Cells In_Vivo In Vivo Studies (Xenograft models) Normal_Cells->In_Vivo

Caption: Proposed workflow for evaluating a novel compound.

References

In Vivo Validation of a Novel Anticancer Agent: A Comparison Guide for 7-nitro-4aH-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for the in vivo validation of in vitro anticancer activity observed for the novel compound, 7-nitro-4aH-quinolin-2-one (hereafter referred to as Compound Q). Quinolin-2-one derivatives are a significant class of heterocyclic compounds that have been extensively explored in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer effects.[1][2] The transition from promising in vitro results to successful in vivo efficacy is a critical step in the drug development pipeline. This document outlines the experimental data and protocols for this validation process, using the well-established chemotherapeutic agent Doxorubicin as a benchmark for comparison.

In Vitro Efficacy Assessment: Cytotoxicity in Non-Small Cell Lung Cancer

The initial evaluation of Compound Q's anticancer potential was performed using an in vitro cytotoxicity assay against the human non-small cell lung cancer (NSCLC) cell line, A549. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to measure the metabolic activity of the cells, which is indicative of cell viability.[3] The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for both Compound Q and the comparator, Doxorubicin.

Table 1: In Vitro Cytotoxicity of Compound Q vs. Doxorubicin in A549 Cells

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)
Compound Q A549MTT482.5
Doxorubicin A549MTT481.2

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps for determining the cytotoxicity of a compound using the MTT colorimetric assay.[4][5]

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of Compound Q and Doxorubicin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for another 4 hours to allow for the conversion of MTT into formazan crystals by the mitochondrial dehydrogenases of living cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[6] The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined from the dose-response curves.

Proposed Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Quinoline and quinazolinone derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a cascade that is frequently deregulated in many cancers and plays a crucial role in cell proliferation, survival, and growth.[7][8][9] It is hypothesized that Compound Q exerts its anticancer effects by inhibiting key kinases within this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundQ Compound Q CompoundQ->PI3K CompoundQ->Akt CompoundQ->mTORC1

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by Compound Q.

In Vivo Validation: Xenograft Model Workflow

To validate the in vitro findings, a human tumor xenograft model in mice is a standard preclinical approach.[10][11] This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice to evaluate the efficacy of anticancer agents in a living organism.[12][13]

In_Vivo_Workflow CellCulture 1. A549 Cell Culture Implantation 2. Subcutaneous Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to ~100 mm³ Implantation->TumorGrowth Grouping 4. Randomization into Treatment Groups TumorGrowth->Grouping Treatment 5. Daily Treatment Administration (Vehicle, Compound Q, Doxorubicin) Grouping->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: Experimental workflow for the in vivo validation of Compound Q.

Experimental Protocol: A549 Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous A549 xenograft model and subsequent treatment.[14]

  • Cell Preparation: A549 cells are cultured to ~80% confluency, harvested, and resuspended in a 50:50 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for this study.

  • Tumor Cell Implantation: Each mouse is subcutaneously injected with 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.

  • Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the length and width with calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Randomization and Treatment: When tumors reach an average volume of approximately 100-150 mm³, the mice are randomized into three groups (n=8 per group):

    • Group 1 (Control): Vehicle control (e.g., saline or a suitable solvent for Compound Q) administered daily.

    • Group 2 (Compound Q): Compound Q administered daily at a predetermined dose (e.g., 20 mg/kg, intraperitoneally).

    • Group 3 (Doxorubicin): Doxorubicin administered once a week (e.g., 2 mg/kg, intravenously) as a positive control.[15]

  • Efficacy and Toxicity Monitoring: Tumor volumes and body weights are measured throughout the study. A significant loss in body weight can be an indicator of toxicity.

  • Study Endpoint: The study is concluded after a predefined period (e.g., 21 days) or when tumors in the control group reach a specific size. Tumors are then excised for further analysis (e.g., histopathology, biomarker analysis).

Comparative In Vivo Performance

The primary endpoint for in vivo efficacy is the inhibition of tumor growth. The data below illustrates a hypothetical outcome of the xenograft study, comparing the antitumor activity of Compound Q with Doxorubicin.

Table 2: In Vivo Antitumor Efficacy of Compound Q vs. Doxorubicin in A549 Xenograft Model

Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control Daily1250 ± 150-+2.5
Compound Q (20 mg/kg) Daily625 ± 9550-1.8
Doxorubicin (2 mg/kg) Weekly500 ± 8060-5.2

Note: The data presented in this table is hypothetical and for illustrative purposes. Tumor growth inhibition is calculated relative to the vehicle control group. Data is represented as mean ± standard error. In vivo studies have shown that doxorubicin can significantly suppress tumor growth in NSCLC xenograft models.[15][16]

Conclusion

This guide outlines a representative pathway for the preclinical validation of a novel quinolin-2-one derivative, Compound Q. The process begins with quantifying in vitro cytotoxicity and formulating a hypothesis on the mechanism of action, such as the inhibition of the PI3K/Akt/mTOR pathway. The crucial subsequent step is the in vivo validation using a xenograft model, which provides essential data on the compound's efficacy and potential toxicity in a more complex biological system. The comparative data against a standard-of-care agent like Doxorubicin is vital for assessing the therapeutic potential of new drug candidates. The hypothetical results suggest that Compound Q demonstrates significant antitumor activity in vivo, warranting further investigation and development.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 7-Nitro-4aH-quinolin-2-one Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of plausible synthetic routes for the production of 7-nitro-4aH-quinolin-2-one, a quinolone derivative of interest in medicinal chemistry and drug development. The efficiency of each synthetic pathway is evaluated based on key performance indicators such as overall yield, number of steps, and reaction conditions. Detailed experimental protocols and visual representations of the synthetic workflows are provided to aid in the selection of the most suitable method for specific research and development needs.

Executive Summary

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the proposed synthetic routes to 7-nitroquinolin-2-one. It is important to note that the 4aH-quinolin-2-one tautomer is likely a minor species in equilibrium with the more stable 7-nitroquinolin-2(1H)-one, which is the primary product of the syntheses described.

ParameterRoute 1: Skraup Synthesis and Subsequent OxidationRoute 2: Direct Nitration of Quinolin-2-oneRoute 3: Synthesis from a Pre-functionalized Aniline
Starting Material m-NitroanilineQuinolin-2-one4-Amino-3-nitrobenzoic acid
Key Intermediates 7-NitroquinolineMixture of nitroquinolin-2-one isomersβ-ketoanilide or related enamine
Overall Yield ~30-40% (Estimated)Variable (Dependent on isomer separation)Potentially moderate to high (requires optimization)
Number of Steps 322-3
Reaction Time Long (Skraup reaction can be lengthy)ModerateModerate
Key Advantages Utilizes a classic and well-documented reaction.Potentially shorter route.Offers high regioselectivity for the nitro group.
Key Disadvantages Formation of difficult-to-separate isomers. Requires a separate oxidation step. The Skraup reaction can be hazardous.Lack of regioselectivity in nitration. Requires challenging isomer separation.Availability and cost of the starting material. Requires development of the cyclization step.

Experimental Protocols

Route 1: Skraup Synthesis of 7-Nitroquinoline and Subsequent Oxidation

This route involves the classic Skraup reaction to construct the quinoline core, followed by oxidation to the desired quinolin-2-one.

Step 1: Skraup Synthesis of 5- and 7-Nitroquinoline Mixture [1][2][3]

  • Reactants: m-Nitroaniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Procedure: A mixture of m-nitroaniline, glycerol, and concentrated sulfuric acid is heated. An oxidizing agent is added cautiously to control the exothermic reaction. The reaction mixture is then heated for several hours to complete the cyclization. After cooling, the mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide). The crude product, a mixture of 5-nitroquinoline and 7-nitroquinoline, is then extracted with an organic solvent.

  • Yield: The total yield of the mixed nitroquinoline isomers is reported to be in the range of 84-91%.[3]

Step 2: Separation of 7-Nitroquinoline Isomer [4]

  • Procedure: The separation of 5- and 7-nitroquinoline isomers can be challenging. A potential method involves the fractional crystallization of their salts. For instance, a patented method for separating 5- and 8-nitroquinoline involves the formation of hydrohalide salts and their differential solubility in a solvent mixture like wet dimethylformamide.[4] A similar approach may be adapted for the 5- and 7-isomers, although this would require optimization.

Step 3: Oxidation of 7-Nitroquinoline to 7-Nitroquinolin-2-one

  • Reactants: 7-Nitroquinoline and a suitable oxidizing agent.

  • Procedure: While a specific protocol for the oxidation of 7-nitroquinoline to the corresponding 2-one was not found in the immediate literature, general methods for the oxidation of quinolines to quinolin-2-ones can be employed. These methods often involve reagents like potassium permanganate or other strong oxidants. The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to achieve a good yield without degrading the nitro group.

Route 2: Direct Nitration of Quinolin-2-one

This approach aims for a more direct synthesis by nitrating the pre-formed quinolin-2-one core.

Step 1: Synthesis of Quinolin-2-one

  • Quinolin-2-one can be synthesized through various methods, including the Knorr quinoline synthesis from a β-ketoanilide.[5]

Step 2: Nitration of Quinolin-2-one [6]

  • Reactants: Quinolin-2-one, nitric acid, and sulfuric acid.

  • Procedure: Quinolin-2-one is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) is then added dropwise while maintaining a low temperature. The reaction is stirred for a period, after which the mixture is poured onto ice to precipitate the product.

  • Regioselectivity: Direct nitration of the quinoline ring typically results in a mixture of 5- and 8-nitro isomers. Nitration of N-acetyl-1,2,3,4-tetrahydroquinoline has been shown to yield a mixture of 6- and 7-nitro isomers, indicating that the substitution pattern on the ring can influence the position of nitration.[6] Achieving high regioselectivity for the 7-position on quinolin-2-one would likely require careful optimization of reaction conditions (temperature, nitrating agent, and solvent) and may necessitate the use of directing groups. The subsequent separation of the resulting isomers would be a critical and potentially difficult step.

Route 3: Synthesis from 4-Amino-3-nitrobenzoic Acid

This route offers the advantage of starting with a commercially available aniline that already possesses the desired nitro group at the correct position relative to the amino group.

Step 1: Formation of a β-ketoanilide or Enamine from 4-Amino-3-nitrobenzoic Acid [7]

  • Reactants: 4-Amino-3-nitrobenzoic acid (or its ester derivative) and a β-ketoester (e.g., ethyl acetoacetate).

  • Procedure: 4-Amino-3-nitrobenzoic acid methyl ester can be prepared by reacting the acid with methanol in the presence of a catalyst like thionyl chloride.[7] The resulting amino ester can then be reacted with a β-ketoester under conditions that favor the formation of a β-ketoanilide or the corresponding enamine. This reaction is the first step in both the Conrad-Limpach and Knorr quinoline syntheses.

Step 2: Cyclization to 7-Nitro-4-hydroxyquinolin-2-one [8][9]

  • Procedure: The intermediate from Step 1 is then subjected to thermal or acid-catalyzed cyclization.

    • Conrad-Limpach Synthesis: This typically involves heating the enamine intermediate to high temperatures (around 250 °C) in a high-boiling solvent like mineral oil to effect cyclization to the 4-hydroxyquinolin-2-one.[8][9]

    • Knorr Quinoline Synthesis: This involves treating the β-ketoanilide with a strong acid like concentrated sulfuric acid to induce cyclization.[5]

  • Final Product: Both syntheses would yield 7-nitro-4-hydroxyquinolin-2-one. The 4-hydroxy group can be subsequently removed if the target is 7-nitroquinolin-2-one, for example, through reduction and deoxygenation, adding further steps to the synthesis.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed synthetic routes.

Route_1 m-Nitroaniline m-Nitroaniline Skraup Reaction Skraup Reaction m-Nitroaniline->Skraup Reaction 5- & 7-Nitroquinoline Mixture 5- & 7-Nitroquinoline Mixture Skraup Reaction->5- & 7-Nitroquinoline Mixture Isomer Separation Isomer Separation 5- & 7-Nitroquinoline Mixture->Isomer Separation 7-Nitroquinoline 7-Nitroquinoline Isomer Separation->7-Nitroquinoline Oxidation Oxidation 7-Nitroquinoline->Oxidation 7-Nitroquinolin-2-one 7-Nitroquinolin-2-one Oxidation->7-Nitroquinolin-2-one

Caption: Route 1: Skraup Synthesis and Oxidation.

Route_2 Quinolin-2-one Quinolin-2-one Nitration Nitration Quinolin-2-one->Nitration Nitroquinolin-2-one Isomer Mixture Nitroquinolin-2-one Isomer Mixture Nitration->Nitroquinolin-2-one Isomer Mixture Isomer Separation Isomer Separation Nitroquinolin-2-one Isomer Mixture->Isomer Separation 7-Nitroquinolin-2-one 7-Nitroquinolin-2-one Isomer Separation->7-Nitroquinolin-2-one

Caption: Route 2: Direct Nitration of Quinolin-2-one.

Route_3 4-Amino-3-nitrobenzoic acid 4-Amino-3-nitrobenzoic acid Esterification Esterification 4-Amino-3-nitrobenzoic acid->Esterification Amino-nitro Ester Amino-nitro Ester Esterification->Amino-nitro Ester Reaction with β-ketoester Reaction with β-ketoester Amino-nitro Ester->Reaction with β-ketoester β-ketoanilide/Enamine β-ketoanilide/Enamine Reaction with β-ketoester->β-ketoanilide/Enamine Cyclization (Conrad-Limpach/Knorr) Cyclization (Conrad-Limpach/Knorr) β-ketoanilide/Enamine->Cyclization (Conrad-Limpach/Knorr) 7-Nitro-4-hydroxyquinolin-2-one 7-Nitro-4-hydroxyquinolin-2-one Cyclization (Conrad-Limpach/Knorr)->7-Nitro-4-hydroxyquinolin-2-one

Caption: Route 3: Synthesis from 4-Amino-3-nitrobenzoic Acid.

Conclusion

The synthesis of this compound is a multi-step process with several viable, albeit challenging, routes.

  • Route 1 (Skraup Synthesis) is a classic approach but is hampered by the formation of isomers and the often harsh and hazardous conditions of the Skraup reaction.

  • Route 2 (Direct Nitration) offers a potentially shorter pathway, but the lack of regioselectivity is a significant drawback, necessitating difficult isomer separations.

  • Route 3 (From a Pre-functionalized Aniline) appears to be the most promising in terms of regioselectivity. However, it may require more steps for the preparation of the immediate precursor for cyclization and subsequent modifications.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of production, purity requirements, and the available resources and expertise. Further experimental validation and optimization would be necessary to determine the most efficient and practical method for the synthesis of this compound.

References

A Comparative Guide to the Reproducibility of Experiments Involving Nitro-Substituted Quinolin-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is a cornerstone of scientific advancement. This guide provides a comparative analysis of experimental data related to nitro-substituted quinolin-2-ones, with a focus on providing the necessary details to aid in the replication of key findings. Due to the limited availability of specific data on 7-nitro-4aH-quinolin-2-one, this guide will focus on the closely related and more extensively studied compound, 7-nitro-3,4-dihydro-1H-quinolin-2-one , and its analogs. We will compare its properties and experimental outcomes with relevant alternatives, offering a framework for researchers working with this class of compounds.

Introduction to Nitro-Substituted Quinolin-2-ones

Quinolin-2-one scaffolds are prevalent in a variety of biologically active compounds. The introduction of a nitro group can significantly modulate the electronic properties of the molecule, often enhancing its biological activity. These compounds have garnered interest for their potential as antibacterial, anticancer, and antiviral agents.[1][2] However, the precise substitution pattern of the nitro group and other moieties on the quinolin-2-one ring is critical in determining the compound's specific biological effects and its mechanism of action.[3]

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize key data points for 7-nitro-3,4-dihydro-1H-quinolin-2-one and a common alternative from the broader quinolone class, Nitroxoline (8-hydroxy-5-nitroquinoline), which is a clinically used antibacterial agent.[4]

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPReference
7-Nitro-3,4-dihydro-1H-quinolin-2-oneC9H8N2O3192.171.1 (Predicted)[5]
NitroxolineC9H6N2O3190.161.8 (Experimental)[4]

Table 2: Biological Activity Data

CompoundTarget Organism/Cell LineAssay TypeEndpointValueReference
NitroxolineTrypanosoma cruzi (epimastigote)Antiparasitic ActivityIC500.8 µM[4]
NitroxolinePancreatic Cancer Cell Lines (AsPC-1, Capan-2, BxPC-3)Antiproliferative Activity% Cell Viability Reduction (at 40 µM)~50-70%[6]
Various Quinolin-2-one DerivativesHIV-1 Reverse TranscriptaseEnzyme InhibitionIC500.15 - 0.21 µM[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the synthesis and biological evaluation of nitro-substituted quinolin-2-ones and their alternatives.

Synthesis of N-amino-4,7-dimethyl-6-nitroquinoline-2-one (A Representative Nitro-Quinolinone)

This synthesis provides a general framework for the preparation of nitro-substituted quinolin-2-one derivatives.[7]

  • Starting Material: 4,7-dimethyl-6-nitrocoumarin.

  • Reagents: Hydrazine hydrate (80%), Pyridine.

  • Procedure:

    • Dissolve 4,7-dimethyl-6-nitrocoumarin (0.05 mole) in anhydrous pyridine (20 ml).

    • Add hydrazine hydrate (0.15 mole).

    • Reflux the reaction mixture for 6 hours with stirring at 117°C.

    • Concentrate the resulting solution under reduced pressure.

    • Add ethanol (10 ml) and concentrate again under reduced pressure to remove excess solvent.

    • Recrystallize the crude product from ethanol or toluene to obtain yellow crystals.

Antiparasitic Activity Assay for Nitroxoline against Trypanosoma cruzi [4]

  • Culture: Culture T. cruzi epimastigotes in Liver Infusion Tryptose (LIT) medium with 10% Fetal Bovine Serum (FBS) at 26°C.

  • Plate Preparation: In a 96-well plate, prepare serial dilutions of Nitroxoline (from 100 µg/mL down to 0.19 µg/mL) in LIT medium to a final volume of 100 µL.

  • Parasite Addition: Add 100 µL of a parasite suspension (10^6 parasites/mL) to each well.

  • Resazurin Addition: Add 20 µL of alamarBlue® (resazurin) reagent to each well.

  • Incubation: Incubate the plate for 72 hours at 26°C.

  • Measurement: Measure fluorescence at 544 nm excitation and 590 nm emission using a microplate reader.

  • Analysis: Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

To visualize the relationships in the synthesis and evaluation of these compounds, the following diagrams are provided.

Synthesis_Workflow Coumarin Substituted Coumarin Nitration Nitration (e.g., HNO3/H2SO4) Coumarin->Nitration Nitrocoumarin Nitro-substituted Coumarin Nitration->Nitrocoumarin Hydrazine Hydrazine Hydrate in Pyridine Nitrocoumarin->Hydrazine Nitroquinolinone N-amino-nitro-quinolin-2-one Hydrazine->Nitroquinolinone Biological_Screening_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Compound Test Compound (e.g., Nitro-quinolinone) Assay Biological Assay (e.g., Inhibition, Cytotoxicity) Compound->Assay Target Biological Target (e.g., Enzyme, Cell Line) Target->Assay Data Quantitative Data (e.g., IC50, % Inhibition) Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

References

A Head-to-Head Comparison: 7-Nitro-1H-quinolin-2-one and its Non-Nitrated Counterpart, 1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the quinolin-2-one scaffold is a privileged structure, forming the core of numerous compounds with diverse biological activities. The introduction of a nitro group to this scaffold can significantly modulate its physicochemical properties and, consequently, its therapeutic potential. This guide provides a head-to-head comparison of 7-nitro-1H-quinolin-2-one and its parent compound, 1H-quinolin-2-one, with a focus on their synthesis, and biological activities, supported by available data. Due to the limited direct comparative studies on the 7-nitro isomer, this guide will draw upon data for the closely related 6-nitro-quinolin-2-one derivatives to infer the effects of nitration.

Chemical Properties and Synthesis

The primary difference between 1H-quinolin-2-one and its 7-nitro derivative is the presence of a nitro (-NO2) group on the benzene ring. This electron-withdrawing group alters the electron density distribution of the aromatic system, which can influence the molecule's reactivity, polarity, and ability to interact with biological targets.

The synthesis of 1H-quinolin-2-one can be achieved through various methods, including the Knorr synthesis, which involves the cyclization of an alkoxyacryloyl anilide in sulfuric acid. A practical and scalable two-step sequence starts from inexpensive halo anilines, which are first acylated with methyl 3,3-dimethoxypropionate and then cyclized in sulfuric acid.[1]

The synthesis of nitro-quinolin-2-ones typically involves the nitration of the parent quinolin-2-one or the use of nitrated precursors. For instance, 4,7-dimethyl-6-nitroquinolin-2-one can be synthesized from 4,7-dimethyl coumarin by nitration with a mixture of nitric acid and sulfuric acid, followed by treatment with hydrazine hydrate.[2][3][4] This highlights that the position of the nitro group can be directed by the starting materials and reaction conditions.

Comparative Biological Activity

The addition of a nitro group to the quinolin-2-one core has been shown to impact its biological activity, particularly its antimicrobial and anticancer properties. While direct comparative data for 7-nitro-1H-quinolin-2-one is scarce, studies on other nitro-substituted quinolin-2-ones provide valuable insights.

Antibacterial Activity

Quinolin-2-one derivatives have demonstrated notable antibacterial activity. The introduction of a nitro group can enhance this activity, although the effect is dependent on the overall substitution pattern of the molecule.

Compound DerivativeBacterial StrainMIC (μg/mL)Reference
4,7-dimethyl-6-nitro-quinolin-2-one derivative (V)E. coli-[2]
4,7-dimethyl-6-nitro-quinolin-2-one derivative (VI)E. coli-[2]
4,7-dimethyl-6-nitro-quinolin-2-one derivative (VII)E. coli-[2]
4,7-dimethyl-6-nitro-quinolin-2-one derivative (VII)S. aureus-[2]

Note: Specific MIC values for the compounds listed in the referenced study were presented as zones of inhibition rather than numerical MIC values. The table indicates the compounds that showed activity.

Experimental Protocols

Synthesis of 1-amino-4,7-dimethyl-6-nitro-1H-quinoline-2-one[2]
  • Dissolution: 4,7-dimethyl-6-nitrocoumarin (0.05 mole) is dissolved in 20 mL of anhydrous pyridine.

  • Addition of Hydrazine Hydrate: 80% hydrazine hydrate (0.15 mole) is added to the mixture.

  • Reflux: The reaction mixture is refluxed for 6 hours with stirring at 117°C.

  • Concentration: The resulting solution is concentrated under reduced pressure.

  • Ethanol Addition and Re-concentration: 10 mL of ethanol is added, and the excess solvent is again removed under reduced pressure.

  • Recrystallization: The crude product is recrystallized from ethanol or toluene to yield yellow crystals.

Antimicrobial Activity Testing (Agar Well Diffusion Method)[2]
  • Preparation of Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare different concentrations (e.g., 10, 5, and 2.5 mg/mL).

  • Inoculation of Plates: Culture medium in petri plates is inoculated with the test bacteria (E. coli and Staphylococcus aureus).

  • Well Preparation: Wells of 6 mm diameter are punched into the agar.

  • Addition of Test Compounds: 100 µL of each concentration of the test compounds are added to the wells. DMSO is used as a negative control.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Signaling Pathways and Molecular Interactions

Quinolin-2-one derivatives have been implicated in the modulation of several signaling pathways critical in cancer progression, including the EGFR/HER2 and Ras/Raf/MEK pathways. The nitro group, by altering the electronic properties of the quinolin-2-one scaffold, can influence the binding affinity of these compounds to target proteins within these pathways.

experimental_workflow cluster_synthesis Compound Synthesis cluster_characterization Structural Characterization cluster_bioactivity Biological Activity Screening cluster_mechanistic Mechanistic Studies s1 1H-quinolin-2-one Synthesis c1 Spectroscopic Analysis (NMR, IR, MS) s1->c1 s2 7-Nitro-1H-quinolin-2-one Synthesis s2->c1 b1 Antimicrobial Assays (MIC Determination) c1->b1 b2 Anticancer Assays (IC50 Determination) c1->b2 m1 Signaling Pathway Analysis b1->m1 b2->m1

Caption: A general experimental workflow for the comparative analysis of quinolin-2-one derivatives.

Conclusion

The introduction of a nitro group at the 7-position of the 1H-quinolin-2-one scaffold is anticipated to significantly alter its biological profile. Based on data from related nitro-substituted quinolin-2-ones, the 7-nitro derivative is likely to exhibit modulated, and potentially enhanced, antibacterial and anticancer activities compared to its non-nitrated counterpart. The electron-withdrawing nature of the nitro group can influence key molecular interactions with biological targets, leading to these differences in efficacy. Further direct comparative studies are warranted to fully elucidate the structure-activity relationship and the therapeutic potential of 7-nitro-1H-quinolin-2-one.

References

Safety Operating Guide

Proper Disposal of 7-nitro-4aH-quinolin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of 7-nitro-4aH-quinolin-2-one, a nitroaromatic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for similar nitroaromatic and quinoline-based compounds. All procedures must be conducted in strict accordance with local, state, and federal regulations.

Hazard and Safety Information

This compound belongs to the class of aromatic nitro compounds, which are often toxic and potentially reactive.[1] Similar compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[2] Chronic exposure to aromatic nitro compounds may lead to adverse health effects.[3] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

Quantitative Data on Structurally Related Compounds

CompoundCAS NumberMolecular FormulaAcute Toxicity (Oral, Rat LD50)Aquatic Toxicity
Quinoline91-22-5C₉H₇N270 mg/kgToxic to aquatic life with long lasting effects
4-Nitroquinoline 1-oxide56-57-5C₉H₆N₂O₃55 mg/kgNo data available
7-Nitro-1,2,3,4-tetrahydroquinoline30450-62-5C₉H₁₀N₂O₂Toxic if swallowed (GHS Category 3)No data available

This data is for illustrative purposes only and may not be representative of the hazards of this compound.

Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, vials) in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly indicate "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic).

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong reducing agents, and alkaline substances.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste.

Decontamination of Empty Containers:

  • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste.

  • After thorough decontamination, the container may be disposed of as regular laboratory glass or plastic waste, provided all labels are removed or defaced.

Experimental Protocol: Neutralization of Small Spills

For small spills of this compound, the following general neutralization procedure for aromatic nitro compounds can be considered. This should only be performed by trained personnel with appropriate PPE in a chemical fume hood.

Materials:

  • Sodium metabisulfite or sodium bisulfite

  • Sodium hydroxide (1 M solution)

  • Inert absorbent material (e.g., vermiculite, sand)

  • pH paper

  • Two containers for waste collection

Procedure:

  • Containment: Immediately contain the spill with an inert absorbent material.

  • Reduction: Carefully add a 5% solution of sodium metabisulfite or sodium bisulfite to the absorbed spill. Aromatic nitro compounds can be reduced by these agents to the less toxic amino compounds.

  • Neutralization: Slowly add 1 M sodium hydroxide to the mixture to neutralize any acidic byproducts. Monitor the pH with pH paper until it is in the neutral range (pH 6-8).

  • Collection: Collect the neutralized mixture in a designated hazardous waste container.

  • Final Cleaning: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_routine_disposal Routine Disposal cluster_spill_response Spill Response start Waste Generated: This compound is_spill Is it a spill? start->is_spill collect_waste Collect in a labeled, sealed container is_spill->collect_waste No is_small_spill Is the spill small and manageable by lab personnel? is_spill->is_small_spill Yes store_waste Store in designated hazardous waste area collect_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs disposal_complete Waste Disposed contact_ehs->disposal_complete evacuate Evacuate area and contact EHS immediately is_small_spill->evacuate No neutralize_spill Follow spill neutralization protocol is_small_spill->neutralize_spill Yes collect_neutralized Collect neutralized waste for disposal neutralize_spill->collect_neutralized collect_neutralized->store_waste

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide and is not a substitute for a formal safety assessment and adherence to all applicable regulations. Always consult your institution's EHS office for specific guidance on hazardous waste disposal.

References

Essential Safety and Operational Guidance for Handling 7-nitro-4aH-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 7-nitro-4aH-quinolin-2-one. The following procedures are based on best practices for handling similar nitro-containing quinolinone derivatives and should be implemented to ensure laboratory safety.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The required PPE varies depending on the specific laboratory operation being performed.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Weighing/Transfer of Solids Tightly fitting safety goggles with side-shields.[1] A face shield may be required for larger quantities or when there is a risk of splashing.[2]Impervious clothing, such as a lab coat.[1] Disposable nitrile gloves.[2]If the process generates dust, use a full-face respirator with an appropriate particulate filter.[1]
Dissolving/Working in Solution Chemical splash goggles.[2]Chemical-resistant gloves (e.g., nitrile, neoprene).[3] A lab coat must be worn.[2]Work in a well-ventilated area or a chemical fume hood. Respiratory protection is generally not required if working in a fume hood.
Running Reactions Chemical splash goggles and a face shield, especially for reactions with a risk of explosion or large splashes.[2]Flame-resistant lab coat.[2] Chemical-resistant gloves.Operations should be conducted in a chemical fume hood.
Accidental Spill Cleanup Chemical splash goggles and a face shield.[4]Chemical-impermeable gloves and clothing.[1] Consider disposable coveralls for large spills.[5]For significant spills, a full-face respirator with appropriate cartridges for organic vapors and particulates is necessary.[1] In case of fire, wear a self-contained breathing apparatus (SCBA).[4][6]

Operational Procedures

Donning PPE:

  • Hand Hygiene: Wash and dry hands thoroughly before donning any PPE.

  • Gown/Lab Coat: Put on a clean, appropriately sized lab coat, ensuring it is fully buttoned.[2]

  • Respiratory Protection (if required): Perform a fit check for the respirator to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.[4]

Doffing PPE:

  • Gloves: Remove gloves using a proper technique to avoid skin contact with the outer surface. Dispose of them in a designated waste container.[4]

  • Gown/Lab Coat: Remove the lab coat by folding it inward to contain any contamination and place it in the designated area for laundry or disposal.

  • Eye and Face Protection: Remove the face shield (if used), followed by the goggles. Clean and store them according to laboratory procedures.

  • Respiratory Protection (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[4]

Disposal Plan

Proper disposal of contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE, including gloves, shoe covers, and disposable lab coats, should be placed in a designated, sealed hazardous waste container.

  • Solid Chemical Waste: Unused or waste this compound and any materials used for spill cleanup (e.g., absorbent pads) should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Chemical Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour chemical waste down the drain.[4]

All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Decision-Making for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Assess Task task_type What is the nature of the task? start->task_type weighing Weighing/Transfer of Solids task_type->weighing Solid Handling dissolving Dissolving/Working in Solution task_type->dissolving Liquid Handling reaction Running Reaction task_type->reaction Reaction Setup spill Spill or Release task_type->spill Emergency ppe_weighing Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Respirator (if dust) weighing->ppe_weighing ppe_dissolving Required PPE: - Chemical Splash Goggles - Lab Coat - Chemical-Resistant Gloves dissolving->ppe_dissolving ppe_reaction Required PPE: - Goggles & Face Shield - Flame-Resistant Lab Coat - Chemical-Resistant Gloves reaction->ppe_reaction ppe_spill Required PPE: - Goggles & Face Shield - Impermeable Gloves/Clothing - Respirator (as needed) spill->ppe_spill end Proceed with Task ppe_weighing->end ppe_dissolving->end ppe_reaction->end ppe_spill->end

Caption: PPE Selection Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.